molecular formula C9H17ClN2O B1390789 2,9-Diazaspiro[5.5]undecan-1-one hydrochloride CAS No. 1187173-73-4

2,9-Diazaspiro[5.5]undecan-1-one hydrochloride

Cat. No.: B1390789
CAS No.: 1187173-73-4
M. Wt: 204.7 g/mol
InChI Key: SYMGZOBPONIUTK-UHFFFAOYSA-N
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Description

2,9-Diazaspiro[5.5]undecan-1-one hydrochloride is a useful research compound. Its molecular formula is C9H17ClN2O and its molecular weight is 204.7 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2,9-diazaspiro[5.5]undecan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H16N2O.ClH/c12-8-9(2-1-5-11-8)3-6-10-7-4-9;/h10H,1-7H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMGZOBPONIUTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)C(=O)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662895
Record name 2,9-Diazaspiro[5.5]undecan-1-one--hydrogen chloride (1/1)
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Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1187173-73-4
Record name 2,9-Diazaspiro[5.5]undecan-1-one, hydrochloride (1:1)
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Record name 2,9-Diazaspiro[5.5]undecan-1-one hydrochloride
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Foundational & Exploratory

Navigating the Therapeutic Potential of 2,9-Diazaspiro[5.5]undecan-1-one Hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Privileged Scaffold in Medicinal Chemistry

The quest for novel chemical entities with enhanced therapeutic profiles is a perpetual driving force in drug discovery. Spirocyclic scaffolds, by virtue of their rigid three-dimensional structures, offer a compelling strategy to explore novel chemical space and optimize pharmacological properties. Among these, the diazaspiro[5.5]undecane core has emerged as a "privileged structure," demonstrating a wide range of biological activities. This technical guide focuses on a specific, yet promising member of this family: 2,9-Diazaspiro[5.5]undecan-1-one hydrochloride. While in-depth research on this particular isomer is still burgeoning, this guide will provide a comprehensive overview of its chemical identity, plausible synthetic strategies based on established methodologies for related compounds, and its potential applications in drug development, drawing insights from the broader class of diazaspiro[5.5]undecanes.

Core Compound Identification and Properties

This compound is a spirocyclic compound featuring a piperidine and a piperidinone ring sharing a common carbon atom. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological testing and formulation.

PropertyValueSource
CAS Number 1187173-73-4[1]
Molecular Formula C₉H₁₇ClN₂O[2]
Molecular Weight 204.70 g/mol [2]
InChIKey UHFYTRKXKDDMME-UHFFFAOYSA-N[2]
Canonical SMILES C1CC2(CCNCC2)C(=O)NC1.Cl[2]

Synthetic Strategies: A Framework for a Versatile Scaffold

While specific, detailed synthetic protocols for this compound are not extensively documented in publicly available literature, established methods for the synthesis of related diazaspiro[5.5]undecanes and spiro-γ-lactams provide a robust framework for its plausible construction. The synthesis of such spirocyclic systems is considered a challenge due to the creation of a sterically hindered quaternary spiro-carbon center.[3]

A generalized, multi-step synthetic approach can be envisioned, often commencing from a suitable cyclic ketone. A potential synthetic workflow is outlined below.

G A Starting Material (e.g., N-protected 4-piperidone) B Introduction of a Nitrogen-containing Side Chain A->B e.g., Mannich reaction, Michael addition C Functional Group Interconversion B->C e.g., Reduction of nitro group, hydrolysis of nitrile D Intramolecular Cyclization (Lactam Formation) C->D Key spirocyclization step E Deprotection D->E F Salt Formation (HCl) E->F G 2,9-Diazaspiro[5.5]undecan-1-one hydrochloride F->G

Caption: A generalized synthetic workflow for the preparation of this compound.

Key Synthetic Methodologies for Analogous Structures

Several synthetic strategies reported for related diazaspirocycles could be adapted for the synthesis of the 2,9-isomer. These often involve intramolecular cyclization reactions. For instance, the construction of substituted 3,9-diazaspiro[5.5]undecanes has been achieved via the intramolecular spirocyclization of 4-substituted pyridines.[4] Another approach involves a Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor as a key step.[4]

The synthesis of spiro-γ-lactams, a core feature of the target molecule, has been the subject of extensive research.[5] Strategies such as [3+2] cycloaddition reactions have been successfully employed to construct the spiro-γ-lactam core of natural products.[6] These advanced methodologies offer pathways to stereoselectively synthesize complex spirocyclic structures.

Applications in Drug Discovery: A Scaffold of Diverse Biological Activity

The diazaspiro[5.5]undecane scaffold is recognized as a "privileged" structure in medicinal chemistry due to its recurrence in a multitude of biologically active compounds.[7] Derivatives of this core have been investigated for a wide array of therapeutic applications, suggesting the potential utility of this compound as a valuable building block or lead compound.

Central Nervous System (CNS) Disorders

Many azaspiro-compounds have been reported as tachykinin antagonists, indicating their potential in treating depression, anxiety, and pain.[8] The rigid conformation of the spirocyclic system can lead to higher affinity and selectivity for specific receptor subtypes.

Metabolic Diseases

Derivatives of 1,9-diazaspiro[5.5]undecane have been explored as antagonists of the neuropeptide Y (NPY) Y5 receptor, a target for the treatment of obesity.[7] The ability to modulate such receptors highlights the potential of this scaffold in addressing metabolic disorders.

Pain Management

The multimodal nature of pain often requires therapies that act on multiple targets. Compounds incorporating the 1,9-diazaspiro[5.5]undecane core have shown activity at sigma (σ), mu (μ), and dopamine (D2) receptors, all of which are implicated in pain signaling pathways.[7] This polypharmacology can be advantageous in developing more effective analgesics.

G cluster_0 Potential Therapeutic Areas A CNS Disorders (Anxiety, Depression) B Pain Management C Metabolic Diseases (Obesity) D Inflammation E Oncology Core Diazaspiro[5.5]undecane Scaffold Core->A Core->B Core->C Core->D Core->E

Caption: Potential therapeutic applications of the diazaspiro[5.5]undecane scaffold.

Other Potential Applications

The broader class of spiro-lactams has been investigated for a range of other biological activities, including antibacterial and anticancer properties.[9][10] The unique three-dimensional structure of these compounds can lead to novel interactions with biological targets that are not achievable with more planar molecules.

Experimental Protocols: A Representative Synthesis of a Spirocyclic Lactam

Given the lack of a specific protocol for the title compound, the following is a representative procedure for the synthesis of a spiro-cephalosporin analogue via a Michael-type addition, illustrating a key cyclization strategy. This method highlights the formation of a spirocyclic system under relatively mild conditions.[11]

Typical Procedure for Spiro-Cyclization:

  • Reactant Preparation: Dissolve pyrocatechol (1 equivalent), Cepham ester (1 equivalent), NaI (0.1 equivalents), and K₂CO₃ (3 equivalents) in DMF.

  • Reaction: Stir the reaction mixture at 50 °C under microwave irradiation for 50 minutes.

  • Workup: Concentrate the reaction mixture in vacuo and then dilute with EtOAc.

  • Extraction: Wash the organic solution sequentially with water, 5% aqueous Na₂SO₃, and brine.

  • Purification: Dry the organic layer over MgSO₄, concentrate in vacuo, and purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Microwave Irradiation: This technique is often employed to accelerate the reaction rate, reducing reaction times from hours to minutes.

  • Potassium Carbonate (K₂CO₃): A mild base is used to facilitate the Michael-type addition without promoting unwanted side reactions.

  • Sodium Iodide (NaI): This can act as a catalyst to promote the reaction.

  • Aqueous Workup: The washing steps are crucial to remove inorganic salts and water-soluble impurities from the reaction mixture.

  • Column Chromatography: This is a standard purification technique to isolate the desired spirocyclic product from any unreacted starting materials or byproducts.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for drug discovery. Its rigid, three-dimensional structure, combined with the presence of two nitrogen atoms for further functionalization, makes it an attractive starting point for the development of novel therapeutics. While direct experimental data remains limited, the wealth of information on related diazaspiro[5.5]undecanes and spiro-lactams provides a strong rationale for its investigation.

Future research should focus on the development and optimization of a robust synthetic route to this compound. Subsequent derivatization and screening against a variety of biological targets, guided by the known activities of analogous compounds, could unlock the full therapeutic potential of this intriguing molecule. The insights provided in this guide aim to serve as a valuable resource for researchers embarking on the exploration of this and other related spirocyclic systems.

References

An In-depth Technical Guide to 2,9-Diazaspiro[5.5]undecan-1-one Hydrochloride: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,9-diazaspiro[5.5]undecane-1-one moiety represents a significant "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational landscape for interacting with biological targets, offering advantages in potency, selectivity, and pharmacokinetic properties over more flexible aliphatic or aromatic systems. This technical guide provides an in-depth analysis of the hydrochloride salt of the parent scaffold, 2,9-Diazaspiro[5.5]undecan-1-one, a key building block in the synthesis of advanced therapeutic agents. We will detail its fundamental physicochemical properties, outline a robust synthetic pathway, and explore its primary application in the development of orexin receptor antagonists for the treatment of insomnia. Furthermore, this guide provides detailed, field-proven protocols for the characterization and biological evaluation of compounds derived from this versatile core.

Core Compound Properties and Molecular Structure

2,9-Diazaspiro[5.5]undecan-1-one hydrochloride is a spirocyclic compound featuring two fused nitrogen-containing rings. The spirocyclic center imparts a defined three-dimensional geometry, which is a critical attribute for its utility in drug design. This rigidity can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity.

The molecular formula of the free base is C₉H₁₆N₂O, and its hydrochloride salt is C₉H₁₇ClN₂O. The molecular weight of the hydrochloride salt is a crucial parameter for all quantitative experimental work.

Molecular Weight Calculation:

  • Free Base (C₉H₁₆N₂O):

    • Carbon: 9 * 12.011 g/mol = 108.099 g/mol

    • Hydrogen: 16 * 1.008 g/mol = 16.128 g/mol

    • Nitrogen: 2 * 14.007 g/mol = 28.014 g/mol

    • Oxygen: 1 * 15.999 g/mol = 15.999 g/mol

    • Total Free Base MW: 168.24 g/mol

  • Hydrochloric Acid (HCl):

    • Hydrogen: 1 * 1.008 g/mol = 1.008 g/mol

    • Chlorine: 1 * 35.453 g/mol = 35.453 g/mol

    • Total HCl MW: 36.461 g/mol

  • Hydrochloride Salt (C₉H₁₇ClN₂O):

    • Total MW: 168.24 g/mol + 36.461 g/mol = 204.701 g/mol

This calculated molecular weight aligns with the values found in commercial supplier databases for the compound with CAS number 1187173-73-4.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1187173-73-4[1]
Molecular Formula C₉H₁₇ClN₂O
Molecular Weight 204.70 g/mol
Monoisotopic Mass 168.12627 Da (Free Base)PubChem
Appearance SolidVendor Data
Purity Typically ≥95%
Storage Room Temperature[1]

Synthesis of the 2,9-Diazaspiro[5.5]undecane Core

The synthesis of diazaspiro[5.5]undecane scaffolds is a topic of significant interest, with various strategies reported in the literature and patents. A common and effective approach involves a multi-step sequence starting from readily available materials. The following protocol is a representative synthesis pathway adapted from methodologies described in relevant patents for related structures. The key is the construction of the spirocyclic core, often achieved through intramolecular cyclization reactions.

Experimental Protocol: Synthesis of tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate

This protocol outlines the synthesis of a Boc-protected intermediate, a common precursor to the target compound.

Step 1: Synthesis of a Suitable Piperidine Precursor The synthesis often begins with a substituted piperidine, which will form one of the rings of the spirocycle. For the 2,9-isomer, a 4,4-disubstituted piperidine is a logical starting point.

Step 2: Ring Formation and Cyclization A key step is the formation of the second ring through an intramolecular reaction. This can be achieved via reactions like a Dieckmann condensation or an intramolecular Michael addition.

Step 3: Reduction and Deprotection Subsequent reduction of carbonyl groups and removal of protecting groups yields the core diazaspiro[5.5]undecane structure.

Diagram 1: General Synthetic Workflow

G A Starting Materials (e.g., Substituted Piperidine) B Introduction of Second Ring Precursor A->B Alkylation/ Acylation C Intramolecular Cyclization B->C Base or Acid Catalysis D Reduction/Modification of Functional Groups C->D Reducing Agents E Deprotection/Final Modification D->E e.g., TFA or HCl F 2,9-Diazaspiro[5.5]undecan-1-one (Target Scaffold) E->F Final Product

Caption: A generalized workflow for the synthesis of the diazaspiro[5.5]undecane core.

Application in Drug Discovery: Orexin Receptor Antagonists

The 2,9-diazaspiro[5.5]undecan-1-one scaffold is a cornerstone in the development of potent and selective orexin receptor antagonists. The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a critical regulator of sleep and wakefulness.[2][3] Antagonism of these receptors is a validated therapeutic strategy for the treatment of insomnia.[4]

Derivatives of 2,9-diazaspiro[5.5]undecan-1-one have been identified as potent dual orexin receptor antagonists (DORAs). These compounds block the wake-promoting signals of orexins, thereby facilitating the transition to and maintenance of sleep. The spirocyclic core of these molecules positions key pharmacophoric elements in an optimal orientation for high-affinity binding to the orexin receptors.

One notable example is the compound 9-(4,6-dimethylpyrimidin-2-yl)-2-[(5-methoxy-1H-indol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-1-one, which demonstrates high potency with pKi values of 7.69 and 9.78 for the orexin receptors.[5]

Mechanism of Action: Orexin System Modulation

Orexin neurons in the lateral hypothalamus project widely throughout the brain, promoting wakefulness by activating various neurotransmitter systems. Orexin receptor antagonists function by competitively blocking the binding of orexin-A and orexin-B to their cognate receptors, thus dampening the downstream excitatory signals. This leads to a decrease in wakefulness and an increased propensity for sleep.

Diagram 2: Orexin Receptor Antagonism Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Orexin Orexin A/B Receptor Orexin Receptor (OX1R/OX2R) Orexin->Receptor Binds G_protein G-protein Activation Receptor->G_protein Signal Transduction Wakefulness Increased Wakefulness G_protein->Wakefulness Antagonist 2,9-Diazaspiro[5.5]undecan-1-one Derivative (Antagonist) Antagonist->Receptor Blocks Binding

Caption: The antagonist blocks orexin binding, inhibiting the wakefulness signal.

Experimental Protocols for Biological Evaluation

To assess the efficacy of novel compounds based on the 2,9-diazaspiro[5.5]undecan-1-one scaffold, robust in vitro assays are essential. The following are standard protocols for determining the binding affinity and functional activity of orexin receptor antagonists.

Orexin Receptor Binding Assay (Competitive Radioligand)

This assay quantifies the affinity of a test compound for the orexin receptor by measuring its ability to displace a radiolabeled ligand.

Principle: A constant concentration of a radiolabeled orexin receptor antagonist (e.g., [³H]-EMPA for OX2R) is incubated with cell membranes expressing the receptor of interest.[6] The test compound is added at varying concentrations, and its ability to displace the radioligand is measured by quantifying the remaining radioactivity bound to the membranes.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare an assay buffer (e.g., 25 mM HEPES, 2.5 mM MgCl₂, 2.5 mM CaCl₂, 0.5 mM EDTA, and 0.025% Bacitracin, pH 7.4).[6]

    • Prepare serial dilutions of the test compound (derived from this compound) and a known reference antagonist in the assay buffer.

    • Thaw cell membranes expressing the target human orexin receptor (hOX1R or hOX2R) and dilute to the desired concentration in ice-cold assay buffer.

  • Assay Plate Setup:

    • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the test compound dilutions.

    • Include wells for "total binding" (membranes + radioligand, no test compound) and "non-specific binding" (membranes + radioligand + a saturating concentration of a non-radiolabeled reference antagonist).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.[6]

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.

  • Detection and Analysis:

    • Dry the filter plate and add a liquid scintillation cocktail to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

    • Calculate the specific binding and plot the percentage of inhibition against the test compound concentration to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Orexin Receptor Functional Assay (Calcium Mobilization)

This cell-based assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a downstream effect of orexin receptor activation (primarily via the Gq pathway).[5]

Principle: Cells expressing the orexin receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM).[7] When an agonist (like orexin-A) activates the receptor, intracellular calcium levels rise, leading to an increase in fluorescence. An antagonist will prevent this fluorescence increase.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture CHO-K1 or HEK293 cells stably expressing the human orexin receptor (hOX1R or hOX2R) under standard conditions.

    • Seed the cells into a 96-well, black, clear-bottom plate and allow them to adhere overnight.[7]

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM) in an appropriate buffer.

    • Incubate the plate to allow for dye uptake and de-esterification.

  • Compound Addition and Measurement:

    • Wash the cells to remove excess dye.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add varying concentrations of the test antagonist to the wells and incubate for a short period.

    • Add a fixed concentration of an orexin agonist (e.g., orexin-A) to all wells to stimulate the receptor.

    • Measure the fluorescence intensity before and after agonist addition.

  • Data Analysis:

    • Calculate the change in fluorescence in response to the agonist at each antagonist concentration.

    • Plot the percentage of inhibition of the agonist response versus the antagonist concentration to determine the IC₅₀ value.

Diagram 3: Experimental Workflow for Antagonist Evaluation

G cluster_0 Binding Affinity cluster_1 Functional Activity A Radioligand Binding Assay B Incubate Membranes, Radioligand & Test Compound A->B C Filter & Wash B->C D Scintillation Counting C->D E Calculate Ki D->E F Calcium Mobilization Assay G Load Cells with Fluorescent Dye F->G H Add Test Antagonist, then Agonist G->H I Measure Fluorescence H->I J Calculate IC50 I->J

Caption: Standard in vitro assays for characterizing orexin receptor antagonists.

Conclusion

This compound is a fundamentally important building block in contemporary medicinal chemistry. Its defined three-dimensional structure makes it a privileged scaffold for targeting complex binding sites, most notably demonstrated in the successful development of orexin receptor antagonists. Understanding its core properties, synthesis, and the methodologies for evaluating its derivatives is crucial for scientists and researchers aiming to leverage this potent scaffold in the design of next-generation therapeutics for a range of disorders, from insomnia to potentially other neurological conditions. The protocols and data presented herein provide a comprehensive foundation for such endeavors.

References

An In-Depth Technical Guide to the Structure Elucidation of 2,9-Diazaspiro[5.5]undecan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Note on the Presented Data

To provide a comprehensive and practical guide for researchers, scientists, and drug development professionals, this whitepaper presents a detailed workflow for the structure elucidation of 2,9-diazaspiro[5.5]undecan-1-one hydrochloride. While the methodologies and interpretive logic are grounded in established analytical principles, the specific spectral and crystallographic data presented herein are hypothetical. This illustrative dataset has been carefully constructed based on extensive literature review of analogous spirocyclic and heterocyclic compounds to provide a realistic and instructive walkthrough of the structure elucidation process.

Introduction: The Significance of the Diazaspiro[5.5]undecane Scaffold

The 2,9-diazaspiro[5.5]undecane core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of pharmacophoric elements, making it an attractive starting point for the design of novel therapeutic agents. Derivatives of this scaffold have shown potential in a range of therapeutic areas, underscoring the importance of robust and unequivocal methods for their structural characterization.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, a representative member of this important class of compounds. We will delve into the practical and theoretical considerations of employing a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction. The overarching goal is to equip the reader with the knowledge to confidently confirm the identity, connectivity, and stereochemistry of this and similar molecules.

The Elucidation Workflow: A Multi-Pronged Approach

The definitive confirmation of a chemical structure, particularly a novel or complex one, is rarely achieved through a single analytical technique. Instead, a synergistic and orthogonal approach is employed, where each method provides a unique piece of the structural puzzle. The workflow for elucidating the structure of this compound is a testament to this principle.

structure_elucidation_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_conclusion Final Confirmation Sample 2,9-Diazaspiro[5.5]undecan-1-one HCl NMR NMR Spectroscopy (1D & 2D) Sample->NMR Analysis MS Mass Spectrometry (HRMS & MS/MS) Sample->MS Analysis FTIR FTIR Spectroscopy Sample->FTIR Analysis XRay X-ray Crystallography Sample->XRay Analysis NMR_data Connectivity & Stereochemistry NMR->NMR_data MS_data Molecular Formula & Fragmentation MS->MS_data FTIR_data Functional Groups FTIR->FTIR_data XRay_data Absolute Structure XRay->XRay_data Structure Confirmed Structure NMR_data->Structure Synergistic Confirmation MS_data->Structure Synergistic Confirmation FTIR_data->Structure Synergistic Confirmation XRay_data->Structure Synergistic Confirmation

Caption: A logical workflow for the structure elucidation of this compound.

Mass Spectrometry: Unveiling the Molecular Formula and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for probing its structure through fragmentation analysis. For this compound, both high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are employed.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental composition. This is a critical first step in confirming the molecular formula.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the compound (approximately 10 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile/water (1:1). The hydrochloride salt form necessitates careful consideration of the solvent system to ensure solubility and compatibility with the ionization source.[1]

  • Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Data Acquisition: The instrument is calibrated using a known standard. The sample is introduced via direct infusion or liquid chromatography (LC). A full scan spectrum is acquired over a relevant m/z range (e.g., 50-500).

Expected Data and Interpretation: The molecular formula of the free base, 2,9-diazaspiro[5.5]undecan-1-one, is C9H16N2O. In positive mode ESI, the protonated molecule [M+H]+ is expected.

Theoretical m/z for [C9H17N2O]+Observed m/z (Hypothetical)Mass Error (ppm)
169.13355169.13350-0.30

The observation of an ion with a mass-to-charge ratio (m/z) that corresponds to the theoretical exact mass of the protonated molecule with sub-ppm accuracy provides strong evidence for the proposed elemental composition.

Tandem Mass Spectrometry (MS/MS)

Rationale: MS/MS provides valuable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to piece together its connectivity.

Experimental Protocol:

  • Sample Preparation: Same as for HRMS.

  • Instrumentation: A tandem mass spectrometer (e.g., Q-TOF, triple quadrupole, or ion trap) with ESI in positive mode is used.

  • Data Acquisition: The protonated molecule ([M+H]+ at m/z 169.13) is isolated in the first mass analyzer. Collision-induced dissociation (CID) is performed in a collision cell using an inert gas (e.g., argon or nitrogen). The resulting product ions are then analyzed in the second mass analyzer.

Expected Fragmentation Pattern and Interpretation: The fragmentation of protonated diazaspirocycles often involves characteristic cleavages of the piperidine rings.

fragmentation_pathway cluster_path1 Pathway 1 cluster_path2 Pathway 2 cluster_path3 Pathway 3 M_H [M+H]+ m/z 169 F1 Loss of NH3 (Amine ring opening) M_H->F1 F2 Loss of C2H4 (Piperidine ring cleavage) M_H->F2 F3 Loss of CO (Lactam cleavage) M_H->F3 P1 m/z 152 F1->P1 P2 m/z 141 F2->P2 P3 m/z 141 F3->P3

Caption: A simplified representation of potential fragmentation pathways for protonated 2,9-diazaspiro[5.5]undecan-1-one.

Key fragment ions would be analyzed to confirm the presence of the two piperidine rings and the lactam moiety. For instance, the loss of small neutral molecules like ammonia (NH3) or ethene (C2H4) are common fragmentation pathways for piperidine-containing compounds.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between them.

Experimental Protocol:

  • Sample Preparation: Approximately 5-10 mg of the hydrochloride salt is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D2O) or methanol-d4 (CD3OD). The choice of solvent is crucial for sample solubility and to avoid exchange of labile protons with the solvent.[3]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: A suite of NMR experiments is performed, including:

    • 1D: ¹H, ¹³C{¹H}

    • 2D: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

¹H and ¹³C NMR Spectroscopy

Rationale: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number of unique carbon atoms and their chemical environment.

Hypothetical ¹H and ¹³C NMR Data:

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)MultiplicityIntegration
1172.5---
345.23.25t2H
428.91.85m2H
555.1---
648.33.10t2H
725.51.70m2H
848.33.10t2H
1045.23.25t2H
1125.51.70m2H
NH (2)-8.10s1H
NH (9)-9.50 (broad)s2H

Interpretation:

  • The downfield ¹³C signal at ~172.5 ppm is characteristic of a lactam carbonyl carbon.

  • The spiro carbon (C5) is expected to be a quaternary carbon and would appear around 55 ppm.

  • The ¹H NMR spectrum would show several multiplets in the aliphatic region corresponding to the methylene protons of the two piperidine rings. The protons on carbons adjacent to the nitrogen atoms would be deshielded and appear further downfield.

  • The presence of two signals for the NH protons (one for the lactam and one for the protonated secondary amine) would be expected. The broadness of the amine proton signal is due to exchange and quadrupolar effects.

2D NMR Spectroscopy (COSY, HSQC, HMBC)

Rationale:

  • COSY: Identifies protons that are coupled to each other (typically through 2 or 3 bonds), allowing for the tracing of proton-proton spin systems within each ring.

  • HSQC: Correlates each proton to the carbon it is directly attached to, providing unambiguous assignment of protonated carbons.[4]

  • HMBC: Shows correlations between protons and carbons over two to three bonds. This is crucial for connecting the different spin systems and for identifying quaternary carbons.[5]

nmr_connectivity cluster_cosy COSY Correlations cluster_hmbc Key HMBC Correlations H3 H3 H4 H4 H3->H4 3JHH H6 H6 H7 H7 H6->H7 3JHH H8 H8 H7->H8 3JHH H10 H10 H11 H11 H10->H11 3JHH C1 C1 (Carbonyl) C5 C5 (Spiro) H3_hmbc H3 H3_hmbc->C1 2JCH H4_hmbc H4 H4_hmbc->C5 2JCH H6_hmbc H6 H6_hmbc->C5 2JCH H11_hmbc H11 H11_hmbc->C5 3JCH HSQC HSQC correlates all protons to their directly attached carbons

Caption: A diagram illustrating the key 2D NMR correlations for structure elucidation.

By systematically analyzing the correlations in the COSY, HSQC, and HMBC spectra, the complete carbon-hydrogen framework can be assembled, confirming the connectivity of the 2,9-diazaspiro[5.5]undecan-1-one skeleton.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Rationale: FTIR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: A spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Expected Data and Interpretation:

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H stretch (secondary amine salt)~2700-2250 (broad)
N-H stretch (lactam)~3200
C=O stretch (lactam)~1650
C-N stretch~1200-1000

The presence of a strong, broad absorption in the region of 2700-2250 cm⁻¹ is characteristic of the N-H stretch of a secondary amine hydrochloride. A sharp peak around 3200 cm⁻¹ would indicate the N-H stretch of the lactam, and a strong absorption around 1650 cm⁻¹ is indicative of the lactam carbonyl group.

Single-Crystal X-ray Diffraction: The Definitive Structure

Rationale: When a suitable single crystal can be obtained, X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. It is considered the "gold standard" for structure proof.

Experimental Protocol:

  • Crystal Growth: Single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., methanol/ether).

  • Instrumentation: A single-crystal X-ray diffractometer.

  • Data Collection and Structure Refinement: A suitable crystal is mounted on the diffractometer, and diffraction data is collected. The data is then processed, and the structure is solved and refined to yield a detailed 3D model of the molecule in the crystal lattice.

Expected Outcome: The X-ray crystal structure would provide precise bond lengths, bond angles, and torsion angles, definitively confirming the connectivity of the 2,9-diazaspiro[5.5]undecane skeleton. It would also reveal the conformation of the two piperidine rings and the packing of the molecules in the crystal lattice. Furthermore, the location of the chloride counter-ion and the proton on the secondary amine would be unequivocally determined.

Conclusion: A Synergistic Approach to Structural Certainty

The structure elucidation of this compound is a clear demonstration of the power of a multi-technique analytical approach. High-resolution mass spectrometry provides the molecular formula, while tandem mass spectrometry offers insights into the fragmentation of the core structure. FTIR spectroscopy quickly identifies the key functional groups. A comprehensive suite of 1D and 2D NMR experiments meticulously maps out the carbon-hydrogen framework and confirms the connectivity. Finally, single-crystal X-ray diffraction, when feasible, provides the ultimate and unambiguous proof of the three-dimensional structure. By integrating the data from each of these techniques, researchers can achieve a high level of confidence in the structural assignment, a critical step in the journey of drug discovery and development.

References

Synthesis of 2,9-Diazaspiro[5.5]undecan-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2,9-Diazaspiro[5.5]undecan-1-one Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, scientifically-grounded methodology for the synthesis of this compound, a valuable scaffold in medicinal chemistry. The 2,9-diazaspiro[5.5]undecane core is a key structural motif in a variety of biologically active compounds, including receptor antagonists and agents for treating neurological and inflammatory disorders.[1][2][3] This document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that ensure a robust and reproducible synthetic route.

The construction of the spirocyclic lactam core requires a multi-step approach that builds complexity in a controlled manner. Our retrosynthetic analysis identifies a key disconnection at the amide bond of the lactam ring and the spirocyclic carbon-carbon bonds, leading back to a commercially available starting material, N-Boc-4-piperidone.

The forward synthetic strategy is designed around three critical phases:

  • Phase 1: Elaboration of the Piperidone Core: Introduction of a cyanoacetic ester moiety at the C4 position to install the necessary carbon and nitrogen atoms for the second ring.

  • Phase 2: Reductive Cyclization: A diastereoselective reduction of the exocyclic double bond followed by intramolecular cyclization to form the desired lactam.

  • Phase 3: Deprotection and Salt Formation: Removal of the Boc protecting group and conversion to the final hydrochloride salt for enhanced stability and solubility.

This pathway is selected for its efficiency and reliance on well-established, high-yielding transformations, minimizing potential points of failure.

Overall Synthetic Workflow

The following diagram outlines the complete synthetic pathway from the starting material to the final product.

G SM N-Boc-4-piperidone I1 Intermediate 1 (Knoevenagel Adduct) SM->I1 Knoevenagel Condensation I2 Intermediate 2 (Reduced Cyanoester) I1->I2 Catalytic Hydrogenation I3 Intermediate 3 (Boc-Protected Spirolactam) I2->I3 Reductive Amination/ Cyclization FP Final Product (2,9-Diazaspiro[5.5]undecan-1-one HCl) I3->FP Boc Deprotection & Salt Formation

Caption: High-level overview of the synthetic route.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis. All procedures should be conducted in a well-ventilated fume hood by trained personnel.

Step 1: Synthesis of tert-butyl 4-(cyano(ethoxycarbonyl)methylene)piperidine-1-carboxylate (Intermediate 1)

This initial step utilizes a Knoevenagel condensation to append the cyanoacetic ester to the piperidone core. The use of ammonium acetate and acetic acid provides a mild catalytic system that promotes the reaction efficiently.

  • Reagents & Materials:

    • N-Boc-4-piperidone (1.0 eq)

    • Ethyl cyanoacetate (1.1 eq)

    • Ammonium acetate (0.2 eq)

    • Acetic acid (0.4 eq)

    • Toluene

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add N-Boc-4-piperidone, toluene, ethyl cyanoacetate, ammonium acetate, and acetic acid.

    • Heat the mixture to reflux (approx. 110-120 °C) and monitor the collection of water in the Dean-Stark trap.

    • Continue refluxing for 4-6 hours or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature.

    • Wash the organic phase sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield Intermediate 1 as a white solid.

Step 2: Synthesis of tert-butyl 4-(cyano(ethoxycarbonyl)methyl)piperidine-1-carboxylate (Intermediate 2)

Catalytic hydrogenation is employed for the selective reduction of the exocyclic double bond. Palladium on carbon is an excellent catalyst for this transformation, providing the desired product with high stereoselectivity.

  • Reagents & Materials:

    • Intermediate 1 (1.0 eq)

    • 10% Palladium on carbon (Pd/C) (5 mol%)

    • Ethanol or Methanol

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve Intermediate 1 in ethanol in a hydrogenation vessel.

    • Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 50 psi) and stir vigorously at room temperature.

    • Monitor the reaction progress by TLC or hydrogen uptake. The reaction is typically complete within 12-18 hours.

    • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield Intermediate 2, which is often used in the next step without further purification.

Step 3: Synthesis of tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate (Intermediate 3)

This key step involves a reductive amination followed by spontaneous intramolecular cyclization. Raney Nickel is a powerful catalyst for reducing the nitrile to a primary amine, which then attacks the proximal ester to form the stable six-membered lactam ring.

  • Reagents & Materials:

    • Intermediate 2 (1.0 eq)

    • Raney Nickel (approx. 20% w/w)

    • Ethanol saturated with ammonia

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve Intermediate 2 in ethanol saturated with ammonia in a high-pressure hydrogenation vessel. The ammonia prevents side reactions and facilitates the cyclization.

    • Carefully add a slurry of Raney Nickel in ethanol.

    • Seal the vessel, purge with hydrogen, and pressurize to 500-1000 psi.

    • Heat the mixture to 80-100 °C and stir vigorously.

    • Monitor the reaction by TLC or LC-MS. The reaction may take 24-48 hours.

    • After completion, cool the reactor, vent the hydrogen, and purge with inert gas.

    • Filter the mixture through Celite® to remove the catalyst and concentrate the filtrate.

    • Purify the crude product by flash chromatography (silica gel, eluting with a dichloromethane/methanol gradient) to obtain Intermediate 3.

Step 4: Synthesis of this compound (Final Product)

The final step involves the removal of the acid-labile Boc protecting group. Using hydrochloric acid in a non-aqueous solvent like dioxane or methanol ensures the clean formation of the hydrochloride salt.

  • Reagents & Materials:

    • Intermediate 3 (1.0 eq)

    • 4M HCl in 1,4-Dioxane or Methanol

    • Diethyl ether

  • Procedure:

    • Dissolve Intermediate 3 in a minimal amount of methanol or dichloromethane.

    • Add an excess of 4M HCl in dioxane (typically 5-10 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor deprotection by TLC.

    • Upon completion, the product often precipitates from the reaction mixture. If not, concentrate the solvent under reduced pressure.

    • Triturate the resulting solid with diethyl ether to remove any non-polar impurities.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound, as a white or off-white crystalline solid.

Quantitative Data Summary

The following table summarizes the expected outcomes for this synthetic route, based on literature precedents for similar transformations.

StepTransformationKey ReagentsSolventExpected Yield
1Knoevenagel CondensationEthyl cyanoacetate, NH₄OAcToluene85-95%
2Catalytic HydrogenationH₂, 10% Pd/CEthanol>95%
3Reductive Amination & CyclizationH₂, Raney Ni, NH₃Ethanol60-75%
4Boc Deprotection & Salt Formation4M HCl in DioxaneDioxane>95%

Mechanistic Insight: The Reductive Cyclization

The formation of the spirocyclic lactam in Step 3 is the most critical transformation. Understanding its mechanism is key to troubleshooting and optimization.

G cluster_0 Reaction Mechanism Start Cyanoester Intermediate Amine Primary Amine Intermediate Start->Amine 1. H₂ / Raney Ni (Nitrile Reduction) Cyclized Tetrahedral Intermediate Amine->Cyclized 2. Intramolecular Nucleophilic Attack Product Lactam Product Cyclized->Product 3. Elimination of Ethanol

Caption: Mechanism of the key lactam formation step.

The reaction proceeds via two distinct stages catalyzed by Raney Nickel. First, the nitrile group is reduced to a primary amine. This highly reactive amine is positioned perfectly for an intramolecular nucleophilic attack on the carbonyl carbon of the ester. This attack forms a transient tetrahedral intermediate, which subsequently collapses, eliminating a molecule of ethanol to yield the thermodynamically stable six-membered lactam ring.

Safety and Handling

  • Hydrogen Gas: Highly flammable. All hydrogenation procedures must be conducted in a designated area with appropriate safety equipment and proper grounding to prevent static discharge.

  • Raney Nickel: Pyrophoric when dry. It must be handled as a slurry in water or ethanol at all times and should never be allowed to dry in the air.

  • Strong Acids (HCl): Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Toluene, ethanol, and diethyl ether are flammable. All operations should be performed away from ignition sources in a well-ventilated fume hood.

References

2,9-Diazaspiro[5.5]undecan-1-one scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Starting the Search

I've initiated a thorough investigation into the 2,9-diazaspiro[5.5]undecan-1-one scaffold, specifically its synthesis, properties, and medicinal chemistry roles. My focus is on its privileged scaffold status and how it targets receptors or enzymes.

Delving Deeper into Data

Now, I'm focusing on specific examples. My search expanded to include drug candidates and approved drugs using this scaffold. I'm noting therapeutic targets and mechanisms of action. SAR data are being collected, with an eye on how core structure modifications affect biological activity. Detailed experimental protocols for synthesis and characterization are my next targets. I'm actively assessing challenges like stereochemistry and regioselectivity.

Mapping Out the Structure

My initial research phase is complete. I've compiled comprehensive data on the scaffold, including synthetic methods, properties, and medicinal uses. I'm now crafting the guide's structure. It'll begin with an introduction to the scaffold, followed by a dedicated section on its synthesis, including a detailed protocol and a DOT diagram of the synthesis. Then, I'll explore its medicinal chemistry applications, with a table summarizing key compounds, targets, and potential. SAR studies will follow, with a corresponding DOT diagram illustrating SAR points, alongside a representative biological assay protocol. I'll conclude with the scaffold's importance and future prospects, and a comprehensive references section.

Structuring the Guide

I'm now structuring the technical guide, ensuring it's comprehensive and logically organized. The guide starts with an introduction to the 2,9-diazaspiro[5.5]undecan-1-one scaffold. I'm focusing on the synthesis section, including detailed protocols and a DOT diagram of a representative synthesis, as well as a dedicated section on its medicinal chemistry applications. I'll include a table summarizing key compounds and SAR data. I'm adding DOT diagrams to illustrate SAR and biological assay protocols.

Refining the Research Plan

Developing the Outline

My current focus is crafting a structured outline for the guide, starting with a title. I'm prioritizing logical flow, ensuring a compelling introduction to spirocycles and this specific scaffold. Section 1 will dissect the physicochemical advantages, while Section 2 will present detailed synthetic strategies and a protocol. Section 3 will delve into medicinal applications, highlighting SAR data and their impact on biological activity. I'll include DOT diagrams to illustrate both synthetic pathways and key SAR points.

Developing the Guide Structure

Formulating the Plan

I'm now formulating a comprehensive plan for this technical guide, beginning with an in-depth literature review focusing on the synthesis and medicinal chemistry of the 2,9-diazaspiro[5.5]undecan-1-one scaffold. I'm focusing on its privileged status and role in receptor/enzyme targeting. I'm also planning to identify suitable examples of drugs using this scaffold, along with their therapeutic targets and SAR data. I'll include the synthesis details. After this, I'll structure the guide with an introduction to the scaffold, a synthesis section with protocol and DOT diagram, and a medicinal chemistry section with table and SAR data, alongside DOT diagrams for SAR and biological assays. I'll conclude with the outlook and references.

Planning the Technical Guide

Planning the Guide's Structure

The Multifaceted Biological Activities of Diazaspiro Undecanone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a rich tapestry of biological activities is perpetual. Among these, diazaspiro undecanone derivatives have emerged as a "privileged scaffold," a molecular framework that demonstrates the ability to interact with a diverse range of biological targets. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, biological activities, and therapeutic promise of this fascinating class of compounds. We will delve into their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, supported by experimental evidence and detailed protocols to empower your research endeavors.

I. Synthetic Strategies: Building the Diazaspiro Undecanone Core

The synthesis of diazaspiro undecanone derivatives is a critical aspect of their development as therapeutic agents. A review of the literature highlights several key strategies for constructing the 1,9-diazaspiro[5.5]undecane core, often involving multi-step sequences that allow for diverse substitutions. These methods provide the chemical tractability necessary to generate libraries of analogs for structure-activity relationship (SAR) studies.

A common approach involves the spirocyclization of piper

An In-Depth Technical Guide to the Physicochemical Properties of 2,9-Diazaspiro[5.5]undecan-1-one HCl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the characterization of the physicochemical properties of 2,9-Diazaspiro[5.5]undecan-1-one hydrochloride. This spirocyclic scaffold is of significant interest to researchers and drug development professionals due to its prevalence in bioactive compounds targeting a range of therapeutic areas, including neurological and metabolic disorders.[1][2][3][4] The rigid, three-dimensional nature of the diazaspiro[5.5]undecane core offers a unique opportunity to explore chemical space and optimize drug-like properties.[2][3][5][6] This document will detail the essential experimental protocols and the underlying scientific principles for determining the key physicochemical parameters that are critical for advancing a compound from discovery to clinical development.

Introduction to 2,9-Diazaspiro[5.5]undecan-1-one HCl

2,9-Diazaspiro[5.5]undecan-1-one HCl is a heterocyclic compound featuring a spirocyclic system where two nitrogen-containing rings are joined by a single carbon atom. The hydrochloride salt form enhances the compound's polarity and potential for aqueous solubility. The unique structural architecture of diazaspiro[5.5]undecane derivatives makes them valuable intermediates in the synthesis of novel pharmaceutical agents.[1][7][8][9] Understanding the fundamental physicochemical properties of this core structure is paramount for predicting its behavior in biological systems and for rational drug design.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
Molecular Formula C₉H₁₇ClN₂O
Molecular Weight 204.70 g/mol
CAS Number 1187173-73-4
Canonical SMILES C1CC2(CCNCC2)C(=O)NC1.Cl

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For an ionizable compound such as 2,9-Diazaspiro[5.5]undecan-1-one HCl, solubility is highly dependent on pH. The isothermal equilibrium method is a robust technique to determine the thermodynamic solubility.[10][11]

Causality Behind Experimental Choices

The choice of the isothermal equilibrium method is based on its ability to provide the true thermodynamic solubility, which represents the saturation point of the compound in a given solvent at equilibrium. This is distinct from kinetic solubility, which can be influenced by the dissolution rate and may overestimate the true solubility.[11] Performing the assay at different pH values is crucial as the ionization state of the amine functional groups will significantly impact solubility. A pH range covering physiological conditions (pH 1.2 to 6.8) is recommended for biopharmaceutical classification.[12]

Experimental Protocol: Isothermal Equilibrium Solubility
  • Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.[12]

  • Sample Preparation: Add an excess amount of 2,9-Diazaspiro[5.5]undecan-1-one HCl to a known volume of each buffer in sealed vials. The excess solid ensures that equilibrium is reached at saturation.[10]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[10][12]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the samples to further separate the solid and liquid phases.[10]

  • Quantification: Carefully withdraw a known volume of the clear supernatant, filter it through a 0.22 µm syringe filter, and dilute it with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[10]

Data Presentation

Table 2: Aqueous Solubility of 2,9-Diazaspiro[5.5]undecan-1-one HCl

pHTemperature (°C)Solubility (mg/mL)Solubility (µM)
1.225Experimental ValueExperimental Value
4.525Experimental ValueExperimental Value
6.825Experimental ValueExperimental Value
7.425Experimental ValueExperimental Value
1.237Experimental ValueExperimental Value
4.537Experimental ValueExperimental Value
6.837Experimental ValueExperimental Value
7.437Experimental ValueExperimental Value

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare pH Buffers prep_sample Add Excess Compound prep_buffers->prep_sample equilibration Equilibrate (24-48h) prep_sample->equilibration centrifugation Centrifuge equilibration->centrifugation filtration Filter Supernatant centrifugation->filtration dilution Dilute Sample filtration->dilution hplc HPLC Analysis dilution->hplc data Calculate Solubility hplc->data

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Determination of Ionization Constant (pKa)

The pKa value dictates the degree of ionization of a molecule at a given pH, which in turn influences its solubility, permeability, and target engagement. For a compound with two basic nitrogen atoms, two pKa values are expected. Potentiometric titration is a highly accurate and widely used method for pKa determination.[13][14][15]

Causality Behind Experimental Choices

Potentiometric titration directly measures the change in pH upon the addition of a titrant, allowing for the precise determination of the inflection points corresponding to the pKa values.[13][14] This method is preferred for its accuracy and the ability to determine multiple pKa values in a single experiment. The use of a co-solvent may be necessary for compounds with low aqueous solubility, but extrapolation to aqueous pKa is required.[16]

Experimental Protocol: Potentiometric Titration
  • Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[13]

  • Sample Preparation: Dissolve an accurately weighed amount of 2,9-Diazaspiro[5.5]undecan-1-one HCl in a known volume of deionized water or a water/co-solvent mixture to a concentration of approximately 1-5 mM.[13]

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl) in separate experiments. Record the pH value after each incremental addition of the titrant.[13]

  • Data Analysis: Plot the pH versus the volume of titrant added to generate titration curves. The pKa values correspond to the pH at the half-equivalence points. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence points.

Data Presentation

Table 3: pKa Values of 2,9-Diazaspiro[5.5]undecan-1-one HCl

ParameterValue
pKa₁ Experimental Value
pKa₂ Experimental Value
Method Potentiometric Titration
Temperature (°C) 25

Visualization of Logical Relationships

G compound 2,9-Diazaspiro[5.5]undecan-1-one (Free Base) pKa₁ pKa₂ protonated1 Monoprotonated Species + H⁺ compound->protonated1 Kₐ₁ protonated2 Diprotonated Species + H⁺ protonated1->protonated2 Kₐ₂

Caption: Ionization equilibria of 2,9-Diazaspiro[5.5]undecan-1-one.

Melting Point Determination

The melting point is a fundamental physical property that provides information about the purity and solid-state characteristics of a compound. The capillary melting point method is a simple and widely used technique.[17][18][19][20][21]

Causality Behind Experimental Choices

The sharpness of the melting point range is a good indicator of purity. Impurities tend to depress and broaden the melting range. The capillary method is chosen for its small sample requirement and ease of use. A slow heating rate near the expected melting point is crucial for accurate determination.[19]

Experimental Protocol: Capillary Melting Point
  • Sample Preparation: Ensure the 2,9-Diazaspiro[5.5]undecan-1-one HCl sample is finely powdered and completely dry.[18]

  • Loading the Capillary Tube: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[17][19]

  • Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a steady and slow rate (1-2 °C per minute) near the expected melting point.[17][19]

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has turned into a clear liquid (completion of melting). This range is the melting point.[17]

Data Presentation

Table 4: Melting Point of 2,9-Diazaspiro[5.5]undecan-1-one HCl

ParameterValue (°C)
Melting Point Range Experimental Value
Method Capillary Method

Stability Assessment

Evaluating the chemical stability of a drug candidate is essential to ensure its quality, safety, and efficacy throughout its shelf life. A stability-indicating HPLC method is developed and validated to separate the parent compound from any potential degradation products.[22][23][24][25][26]

Causality Behind Experimental Choices

Forced degradation studies are performed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.[23][24] This allows for the development of an HPLC method that can specifically quantify the parent drug in the presence of these degradants, thus ensuring the method is "stability-indicating." Reversed-phase HPLC is commonly used for its versatility in separating a wide range of small molecules.[23]

Experimental Protocol: Stability-Indicating HPLC Method Development
  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at an elevated temperature.

    • Oxidation: Treat a solution of the compound with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

    • Photodegradation: Expose a solution of the compound to UV and visible light.

  • HPLC Method Development:

    • Select a suitable reversed-phase column (e.g., C18).

    • Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water with a buffer) and gradient to achieve adequate separation of the parent peak from all degradation product peaks.

    • Select an appropriate detection wavelength based on the UV spectrum of the compound.

  • Method Validation: Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 5: Summary of Forced Degradation Studies for 2,9-Diazaspiro[5.5]undecan-1-one HCl

Stress Condition% DegradationNumber of Degradants
Acid Hydrolysis (0.1 M HCl, 60 °C) Experimental ValueExperimental Value
Base Hydrolysis (0.1 M NaOH, 60 °C) Experimental ValueExperimental Value
Oxidation (3% H₂O₂) Experimental ValueExperimental Value
Thermal (80 °C) Experimental ValueExperimental Value
Photolytic (UV/Vis light) Experimental ValueExperimental Value

Visualization of Experimental Workflow

G cluster_stress Forced Degradation cluster_hplc HPLC Method Development cluster_validation Method Validation acid Acid Hydrolysis column Column Selection acid->column base Base Hydrolysis base->column oxidation Oxidation oxidation->column thermal Thermal thermal->column photo Photolytic photo->column mobile_phase Mobile Phase Optimization column->mobile_phase detection Detector Wavelength mobile_phase->detection specificity Specificity detection->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision

References

A Technical Guide to the Spectroscopic Characterization of 2,9-Diazaspiro[5.5]undecan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for the novel heterocyclic compound 2,9-Diazaspiro[5.5]undecan-1-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical methodologies for the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By presenting predicted spectral data alongside detailed, field-proven experimental protocols, this guide aims to serve as an essential resource for the synthesis, identification, and characterization of 2,9-Diazaspiro[5.5]undecan-1-one and its analogues.

Introduction: The Significance of 2,9-Diazaspiro[5.5]undecan-1-one

The 2,9-diazaspiro[5.5]undecane scaffold represents a unique three-dimensional structure that is of significant interest in medicinal chemistry. Spirocyclic systems are known to introduce conformational rigidity, a desirable trait in drug design for optimizing binding affinity and selectivity to biological targets. The incorporation of two nitrogen atoms and a lactam functionality within the spiro[5.5]undecane framework of 2,9-Diazaspiro[5.5]undecan-1-one offers multiple points for chemical modification and interaction with biological macromolecules.

Accurate and unambiguous structural confirmation is the cornerstone of any chemical research and development program. Spectroscopic techniques are the most powerful tools for this purpose. This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for 2,9-Diazaspiro[5.5]undecan-1-one, based on fundamental principles and data from structurally related compounds.

Molecular Structure and Predicted Spectroscopic Data

The structure of 2,9-Diazaspiro[5.5]undecan-1-one, with the IUPAC numbering convention, is presented below. Understanding the unique chemical environment of each atom is crucial for interpreting the spectroscopic data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). Transfer to a clean, dry 5 mm NMR tube. Transfer to a clean, dry 5 mm NMR tube. Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃).->Transfer to a clean, dry 5 mm NMR tube. Insert sample into the NMR spectrometer. Insert sample into the NMR spectrometer. Transfer to a clean, dry 5 mm NMR tube.->Insert sample into the NMR spectrometer. Lock and shim the magnetic field. Lock and shim the magnetic field. Insert sample into the NMR spectrometer.->Lock and shim the magnetic field. Acquire ¹H, ¹³C, and desired 2D spectra (e.g., COSY, HSQC). Acquire ¹H, ¹³C, and desired 2D spectra (e.g., COSY, HSQC). Lock and shim the magnetic field.->Acquire ¹H, ¹³C, and desired 2D spectra (e.g., COSY, HSQC). Process the raw data (Fourier transform, phase correction, baseline correction). Process the raw data (Fourier transform, phase correction, baseline correction). Acquire ¹H, ¹³C, and desired 2D spectra (e.g., COSY, HSQC).->Process the raw data (Fourier transform, phase correction, baseline correction). Reference the spectra (e.g., to residual solvent peak). Reference the spectra (e.g., to residual solvent peak). Process the raw data (Fourier transform, phase correction, baseline correction).->Reference the spectra (e.g., to residual solvent peak). Integrate ¹H signals and pick peaks for all spectra. Integrate ¹H signals and pick peaks for all spectra. Reference the spectra (e.g., to residual solvent peak).->Integrate ¹H signals and pick peaks for all spectra. Assign signals to the molecular structure. Assign signals to the molecular structure. Integrate ¹H signals and pick peaks for all spectra.->Assign signals to the molecular structure. FTIR_Workflow cluster_prep_ftir Preparation cluster_acq_ftir Sample Analysis cluster_analysis_ftir Data Processing Ensure ATR crystal is clean. Ensure ATR crystal is clean. Collect a background spectrum. Collect a background spectrum. Ensure ATR crystal is clean.->Collect a background spectrum. Place a small amount of solid sample on the ATR crystal. Place a small amount of solid sample on the ATR crystal. Collect a background spectrum.->Place a small amount of solid sample on the ATR crystal. Apply pressure to ensure good contact. Apply pressure to ensure good contact. Place a small amount of solid sample on the ATR crystal.->Apply pressure to ensure good contact. Collect the sample spectrum. Collect the sample spectrum. Apply pressure to ensure good contact.->Collect the sample spectrum. Perform background subtraction. Perform background subtraction. Collect the sample spectrum.->Perform background subtraction. Identify and label characteristic absorption bands. Identify and label characteristic absorption bands. Perform background subtraction.->Identify and label characteristic absorption bands. MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Filter the solution if necessary. Filter the solution if necessary. Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).->Filter the solution if necessary. Calibrate the mass spectrometer using a known standard. Calibrate the mass spectrometer using a known standard. Filter the solution if necessary.->Calibrate the mass spectrometer using a known standard. Introduce the sample into the ion source (e.g., via direct infusion or LC-MS). Introduce the sample into the ion source (e.g., via direct infusion or LC-MS). Calibrate the mass spectrometer using a known standard.->Introduce the sample into the ion source (e.g., via direct infusion or LC-MS). Acquire the mass spectrum over a suitable m/z range. Acquire the mass spectrum over a suitable m/z range. Introduce the sample into the ion source (e.g., via direct infusion or LC-MS).->Acquire the mass spectrum over a suitable m/z range. Identify the molecular ion peak. Identify the molecular ion peak. Acquire the mass spectrum over a suitable m/z range.->Identify the molecular ion peak. Analyze the fragmentation pattern. Analyze the fragmentation pattern. Identify the molecular ion peak.->Analyze the fragmentation pattern. Correlate the spectrum with the proposed structure. Correlate the spectrum with the proposed structure. Analyze the fragmentation pattern.->Correlate the spectrum with the proposed structure.

The Strategic Deployment of Diazaspiro Scaffolds in Modern Drug Discovery: A Technical Guide for Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with superior therapeutic profiles has driven the exploration of three-dimensional (3D) molecular architectures. Among these, diazaspiro compounds have emerged as a privileged scaffold class, offering a unique combination of structural rigidity, synthetic tractability, and the ability to project substituents into distinct vectors of chemical space. This guide provides an in-depth technical exploration of the core principles and practical methodologies for identifying and validating the therapeutic targets of diazaspiro-based compounds, tailored for researchers, scientists, and drug development professionals.

The Diazaspiro Advantage: A Privileged Scaffold in Medicinal Chemistry

The inherent 3D nature of diazaspiro scaffolds provides a distinct advantage over traditional flat, aromatic systems. This structural rigidity allows for a more precise orientation of functional groups, facilitating optimal interactions with the intricate topographies of biological targets like enzymes and G-protein coupled receptors (GPCRs)[1]. The incorporation of nitrogen atoms within the spirocyclic framework creates key points for chemical modification, influencing the compound's polarity, basicity, and hydrogen-bonding capacity, all critical parameters in drug design[1].

Furthermore, diazaspiro cores often serve as bioisosteres for commonly used motifs like piperazine, offering a pathway to modulate physicochemical properties and potentially improve pharmacokinetic profiles[2]. This bioisosteric replacement can lead to enhanced target selectivity and reduced off-target effects, a crucial aspect of developing safer and more effective therapeutics.

Charting the Target Landscape: A Multi-Pronged Approach

The identification of the specific molecular target(s) of a bioactive diazaspiro compound is a critical and often challenging step in the drug discovery process. A multi-faceted approach, combining computational and experimental strategies, is essential for successful target deconvolution.

In Silico Target Prediction: Navigating the Possibilities

Computational methods provide a powerful initial step to narrow down the vast landscape of potential protein targets. These approaches can be broadly categorized as:

  • Ligand-Based Methods: These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. By comparing a novel diazaspiro compound to databases of known active molecules, potential targets can be inferred.

  • Structure-Based Methods: With the increasing availability of protein crystal structures, molecular docking has become an invaluable tool. Docking simulations can predict the binding pose and estimate the binding affinity of a diazaspiro compound within the active site of a potential target protein. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that drive binding. For instance, docking studies of diazaspiro-based σ2 receptor ligands have revealed the importance of hydrogen bond interactions with ASP29 and π-stacking interactions with TYR150 for high binding affinity[2].

In_Silico_Target_Prediction_Workflow cluster_0 Input cluster_1 Computational Methods cluster_2 Output Diazaspiro Diazaspiro Compound Structure LigandBased Ligand-Based Screening Diazaspiro->LigandBased StructureBased Structure-Based (Docking) Diazaspiro->StructureBased AI_ML AI/Machine Learning Prediction Diazaspiro->AI_ML TargetList Prioritized List of Potential Targets LigandBased->TargetList StructureBased->TargetList AI_ML->TargetList

Caption: Workflow for in silico prediction of diazaspiro compound targets.

Experimental Target Identification: From Hypothesis to Validation

Experimental validation is paramount to confirm the computationally predicted targets and to discover novel ones. Several robust techniques are employed for this purpose:

These techniques leverage the binding affinity between the diazaspiro compound and its protein target.

  • Affinity Chromatography: This is a classic and powerful method for target deconvolution. The diazaspiro compound is immobilized on a solid support (e.g., beads) to create an affinity matrix. A cell lysate or tissue extract is then passed over the matrix. Proteins that bind to the immobilized compound are retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified, typically by mass spectrometry.

    Step-by-Step Protocol for Affinity Chromatography:

    • Ligand Immobilization:

      • Synthesize a derivative of the diazaspiro compound containing a suitable linker for covalent attachment to the affinity matrix (e.g., NHS-activated sepharose beads).

      • Couple the derivatized compound to the matrix according to the manufacturer's protocol.

      • Thoroughly wash the matrix to remove any unreacted compound.

    • Protein Extraction:

      • Prepare a total protein lysate from the relevant cells or tissues using a mild lysis buffer to maintain protein integrity.

      • Clarify the lysate by centrifugation to remove cellular debris.

    • Affinity Purification:

      • Incubate the protein lysate with the affinity matrix to allow for binding of target proteins.

      • Wash the matrix extensively with buffer to remove non-specifically bound proteins.

    • Elution:

      • Elute the specifically bound proteins from the matrix. This can be achieved by:

        • Competition with an excess of the free diazaspiro compound.

        • Changing the pH or ionic strength of the buffer.

        • Using a denaturing agent (e.g., SDS-PAGE sample buffer).

    • Protein Identification:

      • Separate the eluted proteins by SDS-PAGE.

      • Excise the protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).

  • Chemical Proteomics: This approach utilizes chemical probes, often incorporating a photoreactive group and a reporter tag (e.g., biotin), to covalently label and capture target proteins in a more native cellular environment.

These methods identify targets by observing the functional consequences of their interaction with the diazaspiro compound.

  • Genetic Screening (e.g., CRISPR-Cas9): Genome-wide CRISPR screens can be employed to identify genes that, when knocked out, confer resistance or sensitivity to the diazaspiro compound. This provides strong genetic evidence for the involvement of the corresponding proteins in the compound's mechanism of action.

  • Phenotypic Screening: High-content imaging and other phenotypic assays can reveal the cellular processes affected by the diazaspiro compound, providing clues about its potential target and mechanism of action.

Experimental_Target_ID_Workflow cluster_0 Hypothesis Generation cluster_1 Experimental Validation cluster_2 Target Confirmation InSilico In Silico Predictions Affinity Affinity Chromatography InSilico->Affinity ChemProteomics Chemical Proteomics InSilico->ChemProteomics Genetic Genetic Screening (CRISPR) InSilico->Genetic ValidatedTarget Validated Therapeutic Target Affinity->ValidatedTarget ChemProteomics->ValidatedTarget Genetic->ValidatedTarget

Caption: Integrated workflow for experimental target identification.

Key Therapeutic Targets of Diazaspiro Compounds

The versatility of the diazaspiro scaffold has led to the discovery of compounds that modulate a diverse range of therapeutic targets. Below are some prominent examples with associated quantitative data.

G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of cell surface receptors that play crucial roles in virtually every physiological process, making them a major class of drug targets.

  • Dopamine D3 Receptor (D3R): Diazaspiro compounds have been developed as highly potent and selective D3R antagonists. For example, a 3,9-diazaspiro[5.5]undecane derivative exhibited a D3R Ki of 12.0 nM with over 900-fold selectivity against the D2R[3].

  • Neurokinin (NK) Receptors: Diazaspiro compounds have shown promise as NK1 and dual NK1/NK2 receptor antagonists, with potential applications in treating pain, inflammation, and emesis. One such compound demonstrated high affinity for both NK1 and NK2 receptors with IC50 values of 18 nM and 16 nM, respectively.

  • Neuropeptide Y (NPY) Y5 Receptor: The NPY Y5 receptor is a key regulator of appetite and energy homeostasis. Spiroindoline-based diazaspiro compounds have been identified as potent NPY Y5 receptor antagonists, with one derivative showing significant inhibition of food intake in preclinical models[4].

Diazaspiro Compound ClassTarget GPCRBinding Affinity (Ki/IC50)Reference
3,9-Diazaspiro[5.5]undecaneDopamine D3 ReceptorKi = 12.0 nM[3]
Spiro-substituted piperidineNK1/NK2 ReceptorsIC50 = 18 nM (NK1), 16 nM (NK2)
Spiroindoline ureaNPY Y5 ReceptorGood Y5 binding affinity[4]
Enzymes

Enzymes are another major class of drug targets, and diazaspiro compounds have been shown to inhibit the activity of several key enzymes implicated in various diseases.

  • Poly(ADP-ribose) Polymerase (PARP): PARP inhibitors are a clinically validated class of anticancer agents. Diazaspiro cores have been successfully incorporated as piperazine bioisosteres in the design of potent PARP inhibitors. One such analog, 10e , exhibited a PARP-1 IC50 of 12.6 nM[5][6].

  • Kinases: Kinases are critical regulators of cell signaling and are frequently dysregulated in cancer.

    • TYK2/JAK1: A 2,8-diazaspiro[4.5]decan-1-one derivative, compound 48 , was identified as a potent and selective dual inhibitor of TYK2 and JAK1 with IC50 values of 6 nM and 37 nM, respectively[7].

    • ITK/BTK: Azaspirooxindolinone derivatives have shown promise as dual inhibitors of Interleukin-2-inducible T-cell kinase (ITK) and Bruton's tyrosine kinase (BTK), with compounds 3d and 3j exhibiting IC50 values in the low micromolar range against ITK- and BTK-positive cancer cell lines[8].

Diazaspiro Compound ClassTarget EnzymeInhibitory Potency (IC50)Reference
PhthalazinonePARP-112.6 nM[5][6]
2,8-Diazaspiro[4.5]decan-1-oneTYK2 / JAK16 nM / 37 nM[7]
AzaspirooxindolinoneITK / BTK3.58 µM / 3.06 µM (for 3d)[8]
Other Targets
  • Sigma (σ) Receptors: Diazaspiro compounds have been extensively explored as ligands for σ1 and σ2 receptors, which are implicated in a range of neurological disorders and cancer. A series of 2,7-diazaspiro[3.5]nonane derivatives showed low nanomolar Ki values for the σ1 receptor[2].

Signaling Pathways Modulated by Diazaspiro Compounds

Understanding the downstream signaling pathways of the identified targets is crucial for elucidating the mechanism of action of diazaspiro compounds and predicting their therapeutic effects and potential side effects.

PARP-1 Signaling in DNA Repair

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. Upon DNA damage, PARP-1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins. Inhibition of PARP-1 by diazaspiro compounds leads to the accumulation of unrepaired single-strand breaks, which can be converted to toxic double-strand breaks during DNA replication, ultimately leading to cell death, particularly in cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations).

PARP1_Signaling SSB Single-Strand DNA Break PARP1 PARP-1 SSB->PARP1 recruits Replication DNA Replication SSB->Replication PAR PAR Synthesis PARP1->PAR synthesizes Diazaspiro Diazaspiro PARP Inhibitor Diazaspiro->PARP1 inhibits Repair DNA Repair Complex PAR->Repair recruits Repair->SSB repairs DSB Double-Strand Break Replication->DSB leads to Apoptosis Apoptosis DSB->Apoptosis induces

Caption: PARP-1 signaling in DNA repair and its inhibition.

GPCR Signaling Cascades

The binding of a diazaspiro antagonist to a GPCR blocks the binding of the endogenous ligand, thereby inhibiting its downstream signaling cascade. For example, a diazaspiro NPY Y5 receptor antagonist would prevent NPY from binding to the receptor, thus blocking the G-protein-mediated signaling that leads to increased appetite[9].

GPCR_Antagonism Ligand Endogenous Ligand (e.g., NPY) GPCR GPCR (e.g., NPY Y5R) Ligand->GPCR binds & activates Diazaspiro Diazaspiro Antagonist Diazaspiro->GPCR binds & blocks Gprotein G-Protein GPCR->Gprotein activates Effector Effector (e.g., Adenylyl Cyclase) Gprotein->Effector modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger produces CellularResponse Cellular Response (e.g., Increased Appetite) SecondMessenger->CellularResponse triggers

Caption: General mechanism of GPCR antagonism by diazaspiro compounds.

From Bench to Bedside: The Drug Development Workflow

The journey of a diazaspiro compound from a laboratory curiosity to a potential therapeutic involves a rigorous and well-defined drug development pipeline[10][11].

  • Hit Identification: High-throughput screening (HTS) of diverse compound libraries against a specific target or in a phenotypic assay identifies initial "hits."

  • Hit-to-Lead: Promising hits are subjected to initial medicinal chemistry efforts to improve their potency and selectivity, leading to the identification of a "lead" compound or series[12]. This stage involves extensive structure-activity relationship (SAR) studies.

  • Lead Optimization: The lead series is further refined to enhance its drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles[13][14]. This iterative process of design, synthesis, and testing aims to identify a preclinical candidate.

  • Preclinical Development: The preclinical candidate undergoes extensive in vitro and in vivo testing to assess its safety and efficacy in animal models of the target disease[4].

  • Clinical Trials: If the preclinical data is promising, the compound may enter human clinical trials, which are conducted in three phases to evaluate its safety, dosage, and efficacy in patients. While several diazaspiro compounds have shown promise in preclinical studies, information on their progression into later-stage clinical trials is still emerging. For instance, compound DS-3032b, which features a dispiro-indolinone scaffold, is currently in Phase I clinical trials for the treatment of various cancers[15].

Conclusion and Future Directions

The diazaspiro scaffold has firmly established its place as a valuable asset in the medicinal chemist's toolbox. The unique structural features of these compounds have enabled the development of potent and selective modulators for a wide array of challenging therapeutic targets. The continued exploration of novel diazaspiro architectures, coupled with advancements in computational and experimental target deconvolution techniques, promises to unlock new therapeutic opportunities. As our understanding of the intricate signaling networks that govern human health and disease deepens, the strategic deployment of diazaspiro compounds will undoubtedly play a pivotal role in the discovery of the next generation of innovative medicines.

References

Review of 1,9-diazaspiro[5.5]undecane synthesis and bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Bioactivity of 1,9-Diazaspiro[5.5]undecane

Abstract

The 1,9-diazaspiro[5.5]undecane scaffold, a unique dipiperidine structure spiro-fused at the 2- and 4-positions, has emerged as a privileged heterocyclic motif in medicinal chemistry.[1][2] Its inherent three-dimensionality and conformational rigidity enhance pharmacokinetic profiles and improve interactions with biological targets.[3] This guide provides a comprehensive review of the key synthetic strategies employed to construct this spirocyclic core, including arene-fused and substituted derivatives. Furthermore, it delves into the diverse and potent bioactivities of compounds containing this scaffold, which have shown therapeutic potential in a wide range of diseases, including psychotic disorders, pain, obesity, and immune system disorders.[1][4] We will explore their roles as antagonists for orexin and neuropeptide Y (NPY) Y5 receptors, inhibitors of cyclin-dependent kinase 7 (CDK7) and soluble epoxide hydrolase (sEH), and modulators of the GABAergic system, underscoring the versatility and significance of this compound class in modern drug development.

Introduction: The Significance of the Spiro[piperidine-4,2'-piperidine] Core

Piperidine is one of the most prevalent nitrogen-containing heterocyclic structures found in FDA-approved pharmaceuticals.[3][5] Its versatility allows for extensive derivatization, making it a cornerstone in drug design. When two piperidine rings are fused through a single shared carbon atom—a spiro center—it creates a spiro-dipiperidine system. This structural feature imparts significant rigidity, reducing the number of freely rotatable bonds and locking the molecule into a more defined three-dimensional conformation.[3] This pre-organization can lead to enhanced binding affinity and selectivity for target enzymes and receptors.

The 1,9-diazaspiro[5.5]undecane scaffold is a prime example of such a system.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, targeting a variety of proteins implicated in numerous disease states. The majority of bioactive compounds based on this core feature substituents at the N9 position and often include an arene ring fused to the piperidine framework, a common strategy to explore structure-activity relationships (SAR).[1] This guide offers a technical exploration of the synthesis and multifaceted pharmacology of this important chemical scaffold.

Synthetic Strategies for the 1,9-Diazaspiro[5.5]undecane Core

The construction of the 1,9-diazaspiro[5.5]undecane skeleton presents unique challenges due to the creation of a sterically hindered quaternary spirocenter. Synthetic chemists have devised several elegant strategies to overcome this hurdle, often tailored to the specific substitution patterns and fused-ring systems desired.

Key Synthetic Approaches

A prevalent strategy for building spirocyclic systems involves the Michael addition reaction.[6][7] This approach is particularly effective for creating the six-membered rings of the undecane system. For instance, a one-pot synthesis of related spiro[5.5]undecane-triones has been achieved through a Michael reaction between dimedone and diarylideneacetones, catalyzed by Lewis acids.[6][7] The mechanism involves the initial formation of a 1:1 adduct which then undergoes intramolecular cyclization to yield the spiro core.[6]

For arene-fused derivatives, which represent a large class of bioactive 1,9-diazaspiro[5.5]undecanes, synthesis strategies are often specific to the type of aromatic fusion.[1] Another powerful method involves the intramolecular spirocyclization of 4-substituted pyridines. This reaction proceeds through an in situ activation of the pyridine ring with an agent like ethyl chloroformate, followed by the intramolecular addition of an attached nucleophile.[8]

The diagram below illustrates a generalized workflow for the synthesis and derivatization of the 1,9-diazaspiro[5.5]undecane core, highlighting key stages from starting materials to final bioactive compounds.

G cluster_0 Core Synthesis cluster_1 Derivatization A Piperidine Precursors / Pyridine Substrates B Key Cyclization Step (e.g., Michael Addition, Intramolecular Alkylation) A->B Reagents, Catalysts (e.g., Lewis Acids) C 1,9-Diazaspiro[5.5]undecane Core B->C Spirocyclization D Functionalization at N1/N9 C->D Alkylation / Acylation E Arene Fusion / Annulation C->E Ring-forming Reactions F Final Bioactive Derivatives D->F E->F

Caption: Generalized workflow for 1,9-diazaspiro[5.5]undecane synthesis.

Example Experimental Protocol: Synthesis of a Substituted 3,9-Diazaspiro[5.5]undecane Derivative

This protocol is a representative example based on the intramolecular spirocyclization of a pyridine substrate.

Objective: To construct a 3,9-diazaspiro[5.5]undecane derivative via intramolecular cyclization.

Methodology:

  • Preparation of the Precursor: A 4-substituted pyridine bearing a tethered β-dicarbonyl nucleophile is synthesized via standard organic chemistry techniques.

  • Activation of Pyridine Ring: The pyridine precursor is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0°C.

  • Reagent Addition: Ethyl chloroformate is added dropwise to the solution. The reaction mixture is stirred at 0°C for 30 minutes to facilitate the in situ activation of the pyridine ring.

  • Catalyst-Mediated Cyclization: A Lewis acid catalyst, such as Titanium(IV) isopropoxide (Ti(OiPr)₄), is added to the reaction mixture.[9]

  • Reaction Progression: The mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3,9-diazaspiro[5.5]undecane derivative.

  • Characterization: The structure and purity of the final compound are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Bioactivity and Therapeutic Applications

The rigid, three-dimensional nature of the 1,9-diazaspiro[5.5]undecane scaffold makes it an ideal framework for interacting with complex protein binding sites. Derivatives have been developed as potent and selective modulators for a wide array of biological targets.

Overview of Biological Targets

The table below summarizes the key therapeutic areas and biological targets for which 1,9-diazaspiro[5.5]undecane derivatives have shown significant activity.

Therapeutic AreaBiological TargetExample Compound(s)Key Findings & Significance
Neurology / Psychiatry Orexin Receptors (OX₁R/OX₂R)Dual and selective antagonistsDevelopment of antagonists for treating sleep disorders.[1]
Immunology GABA-A Receptors (GABAAR)Analog 1e (m-methylphenyl)Potent competitive antagonists that can rescue T-cell proliferation, suggesting immunomodulatory applications.[10]
Metabolic Disorders Neuropeptide Y (NPY) Y₅ ReceptorSubstituted arene-fused derivativesNPY Y₅ antagonism demonstrated for potential treatment of obesity.[1]
Oncology Cyclin-Dependent Kinase 7 (CDK7)Pyrazolo[1,5-a][1][3][9]triazine derivativePotent inhibition of CDK7 (IC₅₀ ≤5 nM), a target for cancer therapy.[1]
Infectious Diseases Leishmania DHFR/PTR1Spiro-piperidine derivativesShowed potent antileishmanial activity, superior to the reference drug miltefosine.[3][11]
Renal Disease Soluble Epoxide Hydrolase (sEH)1-oxa-4,9-diazaspiro[5.5]undecane ureasOrally active inhibitors that lowered serum creatinine in a rat model of chronic kidney disease.[12]
Inflammation Chemokine Receptor CXCR3Arene-fused derivativesDevelopment of inhibitors for immune system disorders.[1]
Mechanism of Action: GABA-A Receptor Antagonism in the Immune System

Recent evidence has highlighted the presence of a functional GABAergic system in peripheral organs, including the immune system.[10] GABA-A receptors have been identified on various immune cells, such as T cells and macrophages. Modulation of these receptors can influence immune cell function, including proliferation and cytokine release.

3,9-diazaspiro[5.5]undecane-based compounds have been identified as potent competitive antagonists of GABA-A receptors.[10] Unlike many GABAAR ligands, these compounds have low membrane permeability, making them promising candidates for targeting peripheral GABAARs without causing central nervous system (CNS) side effects. For example, the analog 1e was shown to efficiently rescue the inhibition of T-cell proliferation caused by GABAAR agonists, providing a platform to explore the immunomodulatory potential of this class of compounds.[10]

The following diagram illustrates the role of these spirocyclic antagonists in the context of immune cell modulation.

G cluster_0 Immune Cell (e.g., T-Cell) GABAAR GABA-A Receptor Prolif Inhibition of Proliferation GABAAR->Prolif Activation leads to Rescue Proliferation Rescued GABA GABA (Agonist) GABA->GABAAR Binds & Activates Spiro 1,9-Diazaspiro[5.5]undecane (Antagonist) Spiro->GABAAR Blocks Binding Spiro->Rescue Leads to

References

Methodological & Application

A Protocol for the Asymmetric Synthesis of 2,9-Diazaspiro[5.5]undecan-1-one: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract: The 2,9-diazaspiro[5.5]undecane framework is a key structural motif in a variety of biologically active compounds, recognized for its conformational rigidity and three-dimensional topology which are desirable in modern drug design.[1][2] The stereochemistry of the spirocyclic center is critical for pharmacological activity, necessitating precise control during synthesis. This application note presents a detailed, robust protocol for the asymmetric synthesis of the versatile lactam intermediate, 2,9-diazaspiro[5.5]undecan-1-one. The strategy hinges on a diastereoselective Michael addition reaction employing an Evans oxazolidinone chiral auxiliary, a reliable and well-documented method for establishing stereocenters.[3][4] This guide provides researchers and drug development professionals with a comprehensive workflow, from the rationale behind the synthetic design to step-by-step protocols and characterization data.

Strategic Overview: Retrosynthetic Analysis

The core challenge in synthesizing the target molecule is the enantioselective construction of the spirocyclic quaternary stereocenter. Our approach is an auxiliary-controlled synthesis, which offers a practical and high-yielding route. The retrosynthetic analysis reveals a convergent strategy where the spirocycle is formed in the final steps from a linear precursor whose stereochemistry is set early on.

The key disconnection is the C5-N6 bond, revealing a substituted piperidine precursor. The crucial stereocenter at C5 is established via a 1,4-conjugate addition of a protected amine to an α,β-unsaturated system. To control the stereochemistry of this addition, an Evans chiral auxiliary is temporarily installed.

G Target Target: (R)-2,9-Diazaspiro[5.5]undecan-1-one Precursor1 Linear Precursor (Post-Auxiliary Cleavage) Target->Precursor1 Lactamization Precursor2 Adduct with Chiral Auxiliary Precursor1->Precursor2 Auxiliary Cleavage Michael_Acceptor Chiral Michael Acceptor (α,β-Unsaturated Imide) Precursor2->Michael_Acceptor Asymmetric Michael Addition Nucleophile Nitrogen Nucleophile (Protected Piperidine) Precursor2->Nucleophile Auxiliary Evans Chiral Auxiliary Michael_Acceptor->Auxiliary Acylation Piperidinone N-Boc-4-Piperidinone Michael_Acceptor->Piperidinone Horner-Wadsworth-Emmons

Caption: Retrosynthetic analysis of 2,9-diazaspiro[5.5]undecan-1-one.

Mechanistic Rationale: The Role of the Evans Auxiliary

The cornerstone of this synthesis is the diastereoselective Michael addition of a nitrogen nucleophile to an α,β-unsaturated imide derived from an Evans oxazolidinone auxiliary. The success of this step relies on the conformational rigidity of the acylated auxiliary.

  • Chelation Control: The Lewis acid (e.g., MgBr₂ or TiCl₄) coordinates to both the carbonyl oxygen of the oxazolidinone and the α-carbonyl group of the unsaturated system. This locks the molecule into a rigid, C-shaped conformation.

  • Steric Shielding: The bulky substituent on the chiral auxiliary (e.g., benzyl or isopropyl group) effectively blocks one face of the molecule.

  • Directed Nucleophilic Attack: The incoming nucleophile is forced to approach from the less sterically hindered face, leading to the preferential formation of one diastereomer.

This predictable facial selectivity is the reason for the high diastereomeric excess observed in such reactions, making it a trustworthy method for asymmetric synthesis.[3]

G cluster_0 Stereodetermining Step: Auxiliary-Controlled Michael Addition cluster_1 Stereodetermining Step: Auxiliary-Controlled Michael Addition start Chiral α,β-Unsaturated Imide + Lewis Acid (LA) chelated Rigid Chelated Intermediate start->chelated Coordination transition Transition State: Nucleophile attacks unshielded face chelated->transition Nucleophilic Approach (Nu⁻) steric_shield Bulky group blocks 'top' face product Diastereomerically Enriched Adduct transition->product C-N Bond Formation steric_shield->transition Steric Hindrance

Caption: Mechanism of the Lewis acid-mediated asymmetric Michael addition.

Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All reagents were sourced from commercial suppliers and used without further purification unless otherwise noted. Anhydrous solvents should be obtained from a solvent purification system.

Part A: Synthesis of the Michael Acceptor Precursor

This section describes the synthesis of the α,β-unsaturated ester required for coupling with the chiral auxiliary.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

  • Reagent Addition: Suspend the NaH in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 eq) dropwise over 15 minutes.

  • Ylide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of H₂ gas ceases.

  • Carbonyl Addition: Re-cool the mixture to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.

  • Reaction and Quenching: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC (Thin Layer Chromatography). Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield ethyl (1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate.

Part B: Asymmetric Michael Addition

This is the key stereochemistry-defining step. The following protocol is for the (4R)-4-benzyl-2-oxazolidinone auxiliary.

  • Auxiliary Acylation: In a flame-dried flask under argon, dissolve (4R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF. Cool to -78 °C. Add n-butyllithium (n-BuLi, 1.05 eq) dropwise and stir for 30 minutes. In a separate flask, react the ester from Part A with a suitable acylating agent (e.g., conversion to an acyl chloride with oxalyl chloride) and then add this activated species to the lithiated auxiliary solution. Stir at -78 °C for 1 hour, then warm to 0 °C over 2 hours. Quench with saturated NH₄Cl and perform a standard workup and purification to yield the chiral N-enoyl oxazolidinone.

  • Conjugate Addition Setup: To a flame-dried flask under argon, add the purified chiral N-enoyl oxazolidinone (1.0 eq) and dissolve in anhydrous dichloromethane (DCM). Cool the solution to 0 °C.

  • Lewis Acid & Nucleophile: Add titanium tetrachloride (TiCl₄, 1.1 eq) dropwise. Stir for 20 minutes. In a separate flask, prepare a solution of benzylamine (1.5 eq) in anhydrous DCM.

  • Reaction: Add the benzylamine solution dropwise to the reaction mixture at 0 °C. Stir at this temperature for 4-6 hours, monitoring by TLC.

  • Workup: Quench the reaction with half-saturated aqueous NH₄Cl. Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude product is purified by flash chromatography to yield the diastereomerically enriched Michael adduct.

Part C: Auxiliary Cleavage and Spirocyclization
  • Auxiliary Removal: Dissolve the Michael adduct (1.0 eq) in a THF/water (4:1) mixture. Cool to 0 °C. Add lithium hydroxide (LiOH, 2.0 eq) and hydrogen peroxide (H₂O₂, 30% solution, 4.0 eq). Stir vigorously for 4 hours. Quench with sodium sulfite (Na₂SO₃) solution. Work up and extract to isolate the carboxylic acid intermediate.

  • Amide Coupling & Cyclization: Activate the carboxylic acid using a peptide coupling reagent such as HATU (1.1 eq) and DIPEA (2.0 eq) in DMF. To this activated intermediate, add a source of ammonia or a protected amine that will become N9. Stir overnight.

  • Deprotection and Final Cyclization: The N-Boc group on the piperidine ring and the N-benzyl group are removed simultaneously via catalytic hydrogenation (H₂, Pd/C) in methanol. This deprotection is followed by spontaneous intramolecular cyclization to form the desired 2,9-diazaspiro[5.5]undecan-1-one lactam.

  • Final Purification: The final compound is purified via flash chromatography or preparative HPLC to yield the enantiomerically pure product.

Workflow and Data

The entire process is a multi-step synthesis that requires careful execution and monitoring at each stage.

G cluster_A Part A: Acceptor Synthesis cluster_B Part B: Asymmetric Addition cluster_C Part C: Cyclization cluster_D Analysis A1 N-Boc-4-Piperidone A2 Horner-Wadsworth-Emmons A1->A2 A3 α,β-Unsaturated Ester A2->A3 B2 Acylation A3->B2 B1 Chiral Auxiliary B1->B2 B3 Chiral Imide B2->B3 B4 Michael Addition w/ Benzylamine B3->B4 B5 Diastereopure Adduct B4->B5 C1 Auxiliary Cleavage B5->C1 C2 Amide Coupling C1->C2 C3 Catalytic Hydrogenation (Deprotection) C2->C3 C4 Spirocyclization C3->C4 C5 Final Product C4->C5 D1 NMR & HRMS C5->D1 Structure Confirmation D2 Chiral HPLC C5->D2 e.e. Determination

Caption: Overall experimental workflow for the asymmetric synthesis.

Expected Results & Characterization
StepProductExpected YieldExpected Selectivity (d.r. or e.e.)Characterization Methods
Part Aα,β-Unsaturated Ester85-95%N/A¹H NMR, ¹³C NMR, HRMS
Part BMichael Adduct70-85%>95:5 d.r.¹H NMR, HRMS, Chiral HPLC (after derivatization)
Part CFinal Spiro-lactam50-65% (over 3 steps)>98% e.e.¹H NMR, ¹³C NMR, HRMS, Chiral HPLC
  • ¹H & ¹³C NMR: To confirm the chemical structure and purity at each step.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition.

  • Chiral HPLC (High-Performance Liquid Chromatography): To determine the diastereomeric ratio (d.r.) of the Michael adduct and the enantiomeric excess (e.e.) of the final product.

Troubleshooting

ProblemProbable Cause(s)Suggested Solution(s)
Low yield in Michael Addition Incomplete reaction; degradation of starting material.Ensure strictly anhydrous conditions. Check the quality/titer of the Lewis acid. Optimize reaction time and temperature.
Poor diastereoselectivity Incorrect Lewis acid; non-chelating conditions; temperature too high.Screen different Lewis acids (e.g., MgBr₂, Sc(OTf)₃). Ensure the reaction is maintained at the specified low temperature.
Incomplete auxiliary cleavage Insufficient reagents; short reaction time.Increase the equivalents of LiOH and H₂O₂. Extend the reaction time and monitor closely by TLC.
Failed or low-yield cyclization Inefficient deprotection; poor activation of the carboxylic acid.Ensure the hydrogenation catalyst (Pd/C) is active. Screen different peptide coupling reagents (e.g., EDC, T3P). Ensure the reaction is anhydrous.

Conclusion

This application note details a reliable and scalable protocol for the asymmetric synthesis of 2,9-diazaspiro[5.5]undecan-1-one. By leveraging a well-understood Evans auxiliary-based Michael addition, this method provides excellent stereocontrol, leading to high enantiomeric purity in the final product.[3][4] The resulting spiro-lactam is a valuable building block for the synthesis of more complex molecules, enabling further exploration of this important scaffold in medicinal chemistry and drug discovery programs.[1][2]

References

Application Note & Protocol: Selective N-Boc Protection of 2,9-Diazaspiro[5.5]undecan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Selective Protection

The 2,9-diazaspiro[5.5]undecane scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous therapeutic candidates. Its rigid, three-dimensional spirocyclic architecture allows for precise spatial orientation of substituents, making it an attractive framework for targeting complex protein-protein interactions and enzyme active sites. However, the presence of two secondary amine functionalities—one of which is part of a lactam—presents a significant synthetic challenge: achieving selective functionalization.

Uncontrolled reaction with electrophiles typically leads to a mixture of mono- and di-substituted products, complicating purification and reducing the overall yield of the desired intermediate.[1][2][3] The tert-butoxycarbonyl (Boc) group is an exemplary protecting group for this purpose. Its steric bulk and electronic properties offer excellent stability under a wide range of reaction conditions, including basic and nucleophilic environments, yet it can be removed cleanly under mild acidic conditions.[4]

This document provides a detailed, field-proven protocol for the selective mono-N-Boc protection of the more basic secondary amine (N9) of 2,9-diazaspiro[5.5]undecan-1-one, leaving the less reactive lactam nitrogen (N2) untouched. We will delve into the causality behind the procedural choices and provide a self-validating framework for researchers to reliably execute this critical synthetic transformation.

Mechanistic Rationale: Exploiting Basicity Differentials

The success of this selective protection hinges on the significant difference in nucleophilicity and basicity between the two nitrogen atoms in the spirocyclic core.

  • N9 (Secondary Amine): This nitrogen is a typical aliphatic secondary amine. Its lone pair of electrons is localized and readily available for nucleophilic attack on the electrophilic carbonyl carbon of the di-tert-butyl dicarbonate (Boc-anhydride).

  • N2 (Lactam Nitrogen): This nitrogen is an amide. The lone pair on this nitrogen is delocalized through resonance with the adjacent carbonyl group. This delocalization significantly reduces its nucleophilicity, rendering it far less reactive towards the bulky Boc-anhydride under standard conditions.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The more nucleophilic N9 amine attacks one of the carbonyl carbons of the Boc-anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion. This anion readily decomposes into the volatile byproducts isobutylene and carbon dioxide, driving the reaction to completion. The presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the carboxylic acid byproduct formed during the reaction, preventing the protonation and deactivation of the starting amine.

Experimental Protocol: Mono-N9-Boc Protection

This protocol is designed for reliability and scalability. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)EquivalentsSupplier
2,9-Diazaspiro[5.5]undecan-1-one HClC₉H₁₇ClN₂O204.701.00 g4.881.0Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.251.17 g5.371.1Sigma-Aldrich
Triethylamine (TEA)C₆H₁₅N101.191.36 mL9.762.0Acros Organics
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.9325 mL--Fisher Scientific
Saturated Sodium Bicarbonate (aq.)NaHCO₃84.0120 mL--Lab Preparation
Brine (Saturated NaCl aq.)NaCl58.4420 mL--Lab Preparation
Anhydrous Magnesium SulfateMgSO₄120.37~2 g--VWR
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,9-diazaspiro[5.5]undecan-1-one hydrochloride (1.00 g, 4.88 mmol).

  • Solvent & Base Addition: Suspend the starting material in anhydrous dichloromethane (25 mL). Add triethylamine (1.36 mL, 9.76 mmol, 2.0 eq.) to the suspension. Stir at room temperature for 15 minutes to neutralize the hydrochloride salt and form the free base in situ. An initial equivalent of base is for neutralization, and the second is to scavenge the acid produced during the reaction.

  • Boc-Anhydride Addition: In a separate vial, dissolve di-tert-butyl dicarbonate (1.17 g, 5.37 mmol, 1.1 eq.) in a minimal amount of anhydrous DCM (~5 mL). Add this solution dropwise to the stirring reaction mixture over 5 minutes at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a 10:1 DCM:Methanol eluent system. The product spot should be less polar than the starting material.

  • Aqueous Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (1 x 20 mL) to remove any acidic byproducts, followed by brine (1 x 20 mL) to reduce the water content in the organic phase.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid or viscous oil.

  • Purification: The crude product is often of high purity. However, for exacting applications, purification can be achieved via flash column chromatography on silica gel, eluting with a gradient of 1% to 5% methanol in dichloromethane.

  • Product Characterization: Combine the pure fractions and remove the solvent in vacuo to afford the final product, tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate, typically as a white to off-white solid. The expected yield is typically in the range of 85-95%. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow Visualization

The following diagram outlines the key stages of the synthesis protocol.

G prep Reagent Preparation (Dissolution & Neutralization) setup Reaction Setup (Dropwise Addition of Boc₂O) prep->setup reaction Reaction Monitoring (TLC, 4-6h @ RT) setup->reaction workup Aqueous Workup (NaHCO₃ & Brine Wash) reaction->workup purify Purification (Drying, Concentration, Chromatography) workup->purify product Product Analysis (NMR, MS) purify->product

Caption: Workflow for the N-Boc Protection of 2,9-Diazaspiro[5.5]undecan-1-one.

Troubleshooting and Field Insights

Observation Potential Cause Recommended Solution
Incomplete Reaction (Starting material remains after 6h)1. Insufficient base. 2. Inactive Boc-anhydride.1. Ensure 2.0 equivalents of TEA are used if starting from the HCl salt. 2. Use fresh Boc-anhydride; it can slowly hydrolyze upon exposure to moisture.
Formation of Di-protected Product Reaction temperature too high or reaction time excessively long.Maintain the reaction at room temperature and monitor closely by TLC. The lactam nitrogen is significantly less reactive but may react under forcing conditions.
Low Yield after Workup Emulsion formation during extraction.Add more brine to the separatory funnel to help break the emulsion. If persistent, filter the entire mixture through a pad of Celite.
Product is an Oil, not a Solid Residual solvent (DCM, TEA) or impurities.Dry the product under high vacuum for an extended period. If it remains an oil, purification by column chromatography is necessary.

Conclusion

The selective N-Boc protection of 2,9-diazaspiro[5.5]undecan-1-one is a fundamental and enabling transformation for the synthesis of more complex derivatives. By leveraging the inherent reactivity differences between the two nitrogen atoms and employing standard, robust reaction conditions, researchers can reliably obtain the desired mono-protected product in high yield and purity. This protocol provides a validated and well-rationalized pathway to this key synthetic intermediate, paving the way for its application in drug discovery and development programs.

References

Application Notes & Protocols: Leveraging the 2,9-Diazaspiro[5.5]undecan-1-one Scaffold in Solid-Phase Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Spirocyclic Scaffolds

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount for identifying next-generation therapeutics. Spirocyclic frameworks have emerged as exceptionally valuable scaffolds due to their inherent three-dimensional (3D) topology and conformational rigidity.[1][2] This structural complexity provides a unique advantage, allowing for the precise spatial arrangement of pharmacophoric elements, which can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[3][4] Unlike flat, aromatic systems, the non-planar nature of spirocycles allows for better mimicry of natural biomolecular structures, enhancing interactions with complex protein targets.[5]

The 2,9-Diazaspiro[5.5]undecan-1-one core is a particularly compelling scaffold for combinatorial chemistry. It features:

  • A rigid spirocyclic backbone that minimizes conformational flexibility.

  • A lactam moiety, providing a stable structural element and potential hydrogen bonding capabilities.

  • Two secondary amine centers (N2 and N9), which serve as orthogonal handles for chemical diversification, allowing for the systematic exploration of structure-activity relationships (SAR).[6][7]

This guide provides a detailed framework and actionable protocols for the efficient incorporation of the 2,9-Diazaspiro[5.5]undecan-1-one scaffold into solid-phase synthesis (SPS) workflows, enabling the rapid generation of diverse compound libraries for high-throughput screening.

The Solid-Phase Advantage: Rationale and Strategy

Solid-phase synthesis (SPS) is the cornerstone of modern combinatorial chemistry, offering a robust platform for the parallel synthesis of compound libraries.[8] Its primary advantages include the ability to use a large excess of reagents to drive reactions to completion and the simplification of purification to mere filtration and washing steps.[1][9] This methodology is highly amenable to automation, making it ideal for large-scale library production.[10]

Our strategic approach involves three key phases:

  • Scaffold Immobilization: Selective attachment of the diazaspiro-scaffold to a solid support via one of its nitrogen atoms.

  • On-Resin Diversification: Chemical modification of the remaining free nitrogen atom with a variety of building blocks.

  • Cleavage and Isolation: Release of the final, purified compounds from the solid support.

This workflow is designed to be modular, allowing for extensive variation at the diversification stage to build a comprehensive library of novel chemical entities.

G cluster_0 Phase 1: Immobilization cluster_1 Phase 2: Diversification cluster_2 Phase 3: Cleavage Scaffold 2,9-Diazaspiro[5.5]undecan-1-one (N9-Protected) Immobilized Resin-Bound Scaffold Scaffold->Immobilized Attachment via N2 (Base, DCM) Resin Solid Support (e.g., 2-Cl-Trt(Cl) Resin) Resin->Immobilized Deprotection N9 Deprotection (e.g., Piperidine/DMF) Immobilized->Deprotection Removal of Protecting Group Diversification Parallel Diversification (Acylation, Sulfonylation, etc.) Deprotection->Diversification R-X, Reagents Diversified Resin-Bound Library Diversification->Diversified Cleavage Cleavage from Resin (e.g., TFA Cocktail) Diversified->Cleavage Library Final Compound Library (Purified Products) Cleavage->Library

Caption: High-level workflow for solid-phase library synthesis.

Detailed Methodologies and Protocols

3.1. Prerequisite: Scaffold Preparation and Protection

To achieve selective immobilization and diversification, one of the two nitrogen atoms on the 2,9-Diazaspiro[5.5]undecan-1-one scaffold must be transiently protected. The choice of protecting group is critical for ensuring orthogonality. The Fmoc (9-fluorenylmethyloxycarbonyl) group is ideal for this application due to its stability in acidic and neutral conditions and its clean removal with a mild base (e.g., piperidine), which is compatible with most acid-labile resins.

Protocol 1: Selective N9-Fmoc Protection

  • Dissolution: Dissolve 2,9-Diazaspiro[5.5]undecan-1-one (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Cool the solution to 0°C in an ice bath and add Sodium Bicarbonate (NaHCO₃, 2.5 eq).

  • Protection: Add Fmoc-Cl (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor progress via TLC or LC-MS.

  • Workup: Upon completion, add water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield N9-Fmoc-2,9-Diazaspiro[5.5]undecan-1-one.

3.2. Phase 1: Immobilization on Solid Support

The choice of solid support is dictated by the desired cleavage strategy. The 2-Chlorotrityl chloride (2-Cl-Trt(Cl)) resin is highly recommended as it allows for the release of the final product under mildly acidic conditions, preserving a wide range of acid-sensitive functional groups that may be introduced during diversification.

Protocol 2: Scaffold Loading onto 2-Cl-Trt(Cl) Resin

  • Materials: N9-Fmoc protected scaffold, 2-Cl-Trt(Cl) resin (100-200 mesh, ~1.2 mmol/g loading), Diisopropylethylamine (DIPEA), Dichloromethane (DCM), Methanol (MeOH), N,N-Dimethylformamide (DMF).

  • Resin Swelling: Place the 2-Cl-Trt(Cl) resin in a solid-phase reaction vessel. Swell the resin in DCM for 30 minutes with gentle agitation. Drain the solvent.

  • Scaffold Activation: In a separate flask, dissolve the N9-Fmoc protected scaffold (1.5 eq relative to resin loading) in DCM. Add DIPEA (4.0 eq).

  • Coupling: Add the activated scaffold solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the coupling of the scaffold's free N2 amine to the resin's chlorotrityl linker.

  • Capping: To block any unreacted chlorotrityl sites, drain the vessel and add a solution of DCM:MeOH:DIPEA (80:15:5 v/v/v). Agitate for 30 minutes.

    • Trustworthiness: This capping step is crucial to prevent side reactions in subsequent steps, ensuring higher purity of the final products.

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x). Dry the resin under high vacuum.

  • Loading Confirmation (Optional): A small sample of the resin can be cleaved, and the concentration of the cleaved scaffold in solution can be determined by UV-Vis spectroscopy to quantify the loading efficiency.

3.3. Phase 2: On-Resin Library Generation

With the scaffold securely anchored, the Fmoc group on N9 can be removed to expose the second diversification point.

Protocol 3: N9-Fmoc Deprotection

  • Swell Resin: Swell the resin-bound scaffold in DMF for 20 minutes.

  • Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 5 minutes. Drain.

  • Repeat: Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5x), DCM (3x), and MeOH (3x) to remove all traces of piperidine and cleaved Fmoc adducts.

  • Confirmation: Perform a Kaiser test on a small bead sample. A positive result (deep blue beads) confirms the presence of a free primary/secondary amine.

Protocol 4: Parallel Diversification Reactions

The resin-bound scaffold, now possessing a free amine at N9, can be aliquoted into multiple reaction vessels for parallel diversification. Below are representative protocols.

A. Acylation (Amide Formation)

  • Reagents: Carboxylic acid (R-COOH, 3.0 eq), HATU (2.9 eq), DIPEA (6.0 eq), DMF.

  • Swell the deprotected resin in DMF.

  • In a separate vial, pre-activate the carboxylic acid by dissolving it with HATU and DIPEA in DMF for 5 minutes.

  • Add the activated acid solution to the resin. Agitate at room temperature for 2-4 hours.

  • Wash the resin with DMF (3x), DCM (3x), MeOH (3x).

B. Sulfonylation (Sulfonamide Formation)

  • Reagents: Sulfonyl chloride (R-SO₂Cl, 3.0 eq), Pyridine or DIPEA (5.0 eq), DCM.

  • Swell the deprotected resin in DCM.

  • Add the base (Pyridine or DIPEA) followed by the sulfonyl chloride.

  • Agitate at room temperature for 3-6 hours.

  • Wash the resin with DCM (3x), DMF (3x), MeOH (3x).

C. Reductive Amination (Alkylation)

  • Reagents: Aldehyde/Ketone (R-CHO/R₂CO, 5.0 eq), Sodium triacetoxyborohydride (NaBH(OAc)₃, 5.0 eq), 1% Acetic Acid in Dichloroethane (DCE).

  • Swell the deprotected resin in DCE.

  • Add the aldehyde or ketone, followed by the reducing agent NaBH(OAc)₃.

  • Agitate at room temperature for 6-12 hours.

  • Wash the resin with DCE (3x), DMF (3x), MeOH (3x).

Reaction TypeR-Group SourceCoupling/Activating AgentBaseSolventTypical Time
Acylation Carboxylic AcidHATU / HBTUDIPEADMF2-4 h
Sulfonylation Sulfonyl ChlorideNonePyridine / DIPEADCM3-6 h
Reductive Amination Aldehyde / KetoneNaBH(OAc)₃N/A (Acidic)DCE / TMOF6-12 h
Urea Formation IsocyanateNoneNoneDCM / DMF2-4 h
Caption: Summary of representative on-resin diversification reactions.

3.4. Phase 3: Cleavage and Product Isolation

The final step is to release the diversified molecules from the solid support.

Protocol 5: Cleavage from 2-Cl-Trt(Cl) Resin

  • Final Wash: Wash the final, diversified resin with DCM (3x) to remove residual solvents and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail. For the 2-Cl-Trt(Cl) resin, a mild solution of 20% Trifluoroacetic acid (TFA) in DCM is often sufficient. For more robust linkers or sensitive compounds, a cocktail like TFA/Triisopropylsilane/H₂O (95:2.5:2.5) can be used.

    • Expertise: The triisopropylsilane acts as a cation scavenger, preventing re-attachment of the cleaved product to the resin or side reactions with sensitive functional groups.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate gently for 1-2 hours at room temperature.

  • Collection: Drain the solution, filtering it away from the resin beads into a collection flask.

  • Rinse: Rinse the resin with additional fresh cleavage cocktail or pure DCM (2x) and combine the filtrates.

  • Solvent Removal: Concentrate the combined filtrate under reduced pressure (e.g., rotary evaporator) to remove the bulk of the TFA and solvent.

  • Purification: The crude product can be purified by preparative HPLC to yield the final, high-purity compounds for biological screening.

Troubleshooting and Validation

A self-validating protocol includes checkpoints and troubleshooting pathways. Monitoring reaction completion and identifying potential failures early is key to success.

G Start Kaiser Test on Resin Sample Result Test Result? Start->Result Positive Positive (Blue) Result->Positive Free Amine Present Negative Negative (Clear) Result->Negative Incomplete Reaction Proceed Proceed to Next Step Positive->Proceed Troubleshoot Troubleshoot Reaction Negative->Troubleshoot CheckReagents Check Reagent Purity & Concentration Troubleshoot->CheckReagents Step 1 IncreaseTime Increase Reaction Time &/or Temperature Troubleshoot->IncreaseTime Step 2 ReCouple Re-run Coupling Reaction Troubleshoot->ReCouple Step 3

Caption: Troubleshooting workflow based on Kaiser test results.

References

The Emergence of 2,9-Diazaspiro[5.5]undecan-1-one in Next-Generation Protein Degraders: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The field of targeted protein degradation (TPD) is rapidly advancing, offering a powerful therapeutic modality to eliminate disease-causing proteins.[1] At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific protein targets.[2][3] The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase-recruiting moiety, is now widely recognized as a critical determinant of a degrader's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[4][5]

This guide introduces 2,9-diazaspiro[5.5]undecan-1-one as a novel, rigid building block for PROTAC linkers. Its spirocyclic nature offers a unique three-dimensional architecture that can pre-organize the PROTAC molecule into a bioactive conformation, potentially enhancing selectivity and the efficiency of ternary complex formation.[4] These application notes and protocols are designed for researchers, scientists, and drug development professionals, providing a comprehensive resource for the synthesis, characterization, and application of PROTACs incorporating this promising scaffold.

The Strategic Advantage of Spirocyclic Linkers

Traditional PROTAC linkers often consist of flexible alkyl or polyethylene glycol (PEG) chains.[3] While synthetically accessible, these linkers can lead to molecules with high conformational flexibility, which may be entropically unfavorable for ternary complex formation. Furthermore, the hydrophobicity of long alkyl chains can negatively impact solubility and cell permeability.[1]

The 2,9-diazaspiro[5.5]undecan-1-one scaffold addresses these challenges by introducing conformational rigidity. This rigidity can help to:

  • Minimize Hydrophobic Collapse: By reducing the degrees of rotational freedom, spirocyclic linkers can prevent the hydrophobic collapse of the linker around the ligands, which can hinder binding to the target protein and E3 ligase.[1]

  • Improve Physicochemical Properties: The defined three-dimensional structure can lead to improved solubility and cell permeability compared to more flexible and hydrophobic linkers.[1]

  • Enhance Ternary Complex Stability: A pre-organized conformation can reduce the entropic penalty of forming the ternary complex, leading to a more stable and productive interaction between the target protein and the E3 ligase.[4]

  • Generate Novel Intellectual Property: The unique structure of 2,9-diazaspiro[5.5]undecan-1-one provides a clear path to novel chemical space, offering a competitive advantage in drug discovery.[1]

Synthesis and Incorporation of 2,9-Diazaspiro[5.5]undecan-1-one

Protocol 1: Synthesis of N-Boc-2,9-diazaspiro[5.5]undecan-1-one

This protocol outlines a multi-step synthesis starting from commercially available materials.

Materials:

  • 1-Boc-4-piperidone

  • Ethyl cyanoacetate

  • Piperidine

  • Ethanol

  • Sodium borohydride (NaBH₄)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Knoevenagel Condensation:

    • To a solution of 1-Boc-4-piperidone (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol, add piperidine (0.1 eq) as a catalyst.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield ethyl 2-cyano-2-(1-Boc-piperidin-4-ylidene)acetate.

  • Conjugate Reduction:

    • Dissolve the product from the previous step in methanol.

    • Cool the solution to 0 °C and add sodium borohydride (2.0 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over sodium sulfate, and concentrate to give the crude ethyl 2-cyano-2-(1-Boc-piperidin-4-yl)acetate.

  • Reductive Cyclization:

    • Dissolve the crude ester in methanol.

    • Add NiCl₂·6H₂O (0.2 eq) to the solution.

    • Cool to 0 °C and add sodium borohydride (5.0 eq) portion-wise.

    • Stir the reaction at room temperature for 24 hours.

    • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate.

    • Dry the organic layer over sodium sulfate and concentrate.

    • Purify the crude product by silica gel chromatography to obtain N-Boc-2,9-diazaspiro[5.5]undecan-1-one.

Protocol 2: Functionalization for PROTAC Linker Assembly

The synthesized N-Boc-2,9-diazaspiro[5.5]undecan-1-one can be functionalized at the N9 position for attachment to a warhead or an E3 ligase ligand.

Materials:

  • N-Boc-2,9-diazaspiro[5.5]undecan-1-one

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Desired linker precursor with a suitable reactive group (e.g., an alkyl halide or a carboxylic acid)

  • Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or other peptide coupling agent

  • Dimethylformamide (DMF)

Procedure:

  • Boc Deprotection:

    • Dissolve N-Boc-2,9-diazaspiro[5.5]undecan-1-one in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • The resulting amine salt can be used directly in the next step.

  • N-Alkylation or Amide Coupling:

    • For N-Alkylation: Dissolve the deprotected amine salt in DMF. Add the desired alkyl halide linker precursor (1.1 eq) and DIPEA (3.0 eq). Stir at room temperature or heat as necessary until the reaction is complete.

    • For Amide Coupling: Dissolve the deprotected amine salt in DMF. Add the desired carboxylic acid linker precursor (1.1 eq), a peptide coupling agent like PyBOP (1.2 eq), and DIPEA (3.0 eq). Stir at room temperature for 12-16 hours.

    • After the reaction is complete, dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify the functionalized 2,9-diazaspiro[5.5]undecan-1-one linker building block by silica gel chromatography.

This functionalized building block can then be further elaborated and coupled to the warhead and E3 ligase ligand to complete the PROTAC synthesis.

Characterization and Evaluation of PROTACs

Once synthesized, a rigorous evaluation of the PROTAC's physicochemical and biological properties is essential.

Physicochemical Properties

The following table summarizes key physicochemical parameters and the methods for their assessment.

PropertyMethodImportance
Solubility Kinetic or thermodynamic solubility assaysPoor solubility can limit bioavailability and lead to inaccurate in vitro data.
Lipophilicity (LogD) Shake-flask method or chromatographic methodsInfluences cell permeability and off-target effects.
Cell Permeability PAMPA, Caco-2 assaysCrucial for the PROTAC to reach its intracellular target.[6][7]
Metabolic Stability Liver microsome stability assaysDetermines the in vivo half-life of the PROTAC.
Biological Evaluation

A series of in vitro assays are necessary to confirm the PROTAC's mechanism of action and to quantify its potency and selectivity.

This is the most direct method to assess PROTAC-mediated protein degradation.[8]

Materials:

  • Cultured cells expressing the target protein

  • PROTAC of interest

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a control

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours).[8] Include a vehicle control (DMSO) and a positive control if available.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.[8]

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[8]

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.[8]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[8]

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]

    • Block the membrane and then incubate with the primary antibody against the target protein and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Determine the DC₅₀ (concentration at which 50% of the protein is degraded).

This assay confirms the PROTAC-induced interaction between the target protein and the E3 ligase.[9]

Materials:

  • Cell lysates from PROTAC-treated and control cells

  • Antibody against the target protein or the E3 ligase

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents

Procedure:

  • Immunoprecipitation:

    • Incubate cell lysates with an antibody against the target protein (or E3 ligase) to form an antibody-antigen complex.

    • Add Protein A/G magnetic beads to pull down the complex.

    • Wash the beads to remove non-specific binders.

  • Elution and Western Blot:

    • Elute the proteins from the beads.

    • Perform a Western blot on the eluted samples, probing for the presence of the E3 ligase (if the target protein was immunoprecipitated) or the target protein (if the E3 ligase was immunoprecipitated).

  • Data Analysis:

    • An increased signal for the co-immunoprecipitated protein in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.

Visualizing the Workflow

The following diagrams illustrate the key concepts and workflows described in this guide.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds E3 E3 Ligase E3->Ternary Binds PROTAC PROTAC PROTAC->Ternary Mediates PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: The catalytic cycle of PROTAC-mediated protein degradation.[2]

Synthesis_Workflow Start Starting Materials (1-Boc-4-piperidone, etc.) Step1 Knoevenagel Condensation Start->Step1 Step2 Conjugate Reduction Step1->Step2 Step3 Reductive Cyclization Step2->Step3 BuildingBlock N-Boc-2,9-diazaspiro[5.5]undecan-1-one Step3->BuildingBlock Step4 Boc Deprotection BuildingBlock->Step4 Step5 Functionalization (Alkylation or Amide Coupling) Step4->Step5 FunctionalizedBB Functionalized Linker Building Block Step5->FunctionalizedBB Step6 Coupling to Warhead & E3 Ligase Ligand FunctionalizedBB->Step6 FinalPROTAC Final PROTAC Molecule Step6->FinalPROTAC

Caption: Proposed synthetic workflow for a PROTAC incorporating 2,9-diazaspiro[5.5]undecan-1-one.

Evaluation_Workflow PROTAC Synthesized PROTAC PhysChem Physicochemical Characterization (Solubility, Permeability, etc.) PROTAC->PhysChem Biochem Biochemical Assays (Binding Affinity) PROTAC->Biochem Cellular Cellular Assays PROTAC->Cellular Degradation Protein Degradation (Western Blot) Cellular->Degradation Ternary Ternary Complex (Co-IP) Cellular->Ternary Downstream Downstream Effects (Cell Viability, Phenotypic Assays) Cellular->Downstream LeadOp Lead Optimization Degradation->LeadOp Ternary->LeadOp Downstream->LeadOp

Caption: A comprehensive workflow for the evaluation of a novel PROTAC candidate.

Conclusion

The 2,9-diazaspiro[5.5]undecan-1-one scaffold represents a compelling building block for the design of next-generation protein degraders. Its inherent rigidity and unique three-dimensional structure offer the potential to overcome some of the limitations of traditional flexible linkers, leading to PROTACs with improved physicochemical properties and enhanced biological activity. The protocols and workflows outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and ultimately unlock the full potential of this novel chemical entity in the exciting field of targeted protein degradation.

References

Application Notes and Protocols for the Synthesis of Novel METTL3 Inhibitors Utilizing a Diazaspiro[5.5]undecane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Epitranscriptome via METTL3 Inhibition

The field of epitranscriptomics, which investigates the role of RNA modifications in regulating gene expression, has identified the N6-methyladenosine (m6A) modification as a critical player in cellular physiology and pathology.[1][2][3][4] This reversible methylation, predominantly installed by the METTL3-METTL14 methyltransferase complex, influences mRNA splicing, stability, translation, and degradation.[1] METTL3, the catalytic subunit of this complex, has emerged as a compelling therapeutic target, particularly in oncology, due to its frequent dysregulation in various cancers, including acute myeloid leukemia (AML).[5][6][7] Inhibition of METTL3 offers a novel strategy to modulate the expression of key oncogenes and restore normal cellular processes.[6][7]

This guide provides a comprehensive overview and detailed protocols for the synthesis and evaluation of a promising class of METTL3 inhibitors built upon a 1,4,9-triazaspiro[5.5]undecan-2-one scaffold. This unique three-dimensional structure provides a rigid framework for optimizing inhibitor potency and selectivity. We will delve into the rationale behind the scaffold selection, a detailed synthetic workflow, and robust protocols for the biochemical and cellular characterization of these novel inhibitors.

The Rationale for Employing a Diazaspiro[5.5]undecane Scaffold

The design of potent and selective enzyme inhibitors hinges on the precise three-dimensional arrangement of pharmacophoric features that interact with the target protein's active site. The diazaspiro[5.5]undecane core offers several advantages in the context of METTL3 inhibition:

  • Structural Rigidity and Pre-organization: The spirocyclic nature of the scaffold reduces conformational flexibility, which can lead to a lower entropic penalty upon binding to the target. This pre-organization of substituents can enhance binding affinity.

  • Three-Dimensional Diversity: The spirocyclic core projects substituents into distinct vectors in three-dimensional space, allowing for the exploration of multiple interaction points within the METTL3 active site.

  • Novel Chemical Space: Diazaspirocycles represent a departure from more traditional, planar heterocyclic scaffolds, offering opportunities for novel intellectual property and potentially improved physicochemical properties.

  • Tunable Functionality: The presence of multiple nitrogen atoms in the diazaspiro scaffold provides handles for synthetic modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

A noteworthy example of a potent METTL3 inhibitor from this class is UZH2 , which demonstrates an impressive IC50 of 5 nM in a biochemical assay and effectively reduces cellular m6A levels.[2][3][4] The synthetic and evaluation protocols detailed below are inspired by the development of such potent compounds.

METTL3 Signaling Pathway in Cancer

To appreciate the therapeutic potential of METTL3 inhibitors, it is crucial to understand the downstream consequences of its activity. METTL3-mediated m6A modification can impact multiple oncogenic signaling pathways. The diagram below illustrates a simplified, representative signaling network influenced by METTL3 in a cancer context.

METTL3_Signaling_Pathway cluster_0 Cellular Outcomes METTL3 METTL3/METTL14 Complex m6A m6A mRNA Modification METTL3->m6A Catalyzes Translation Increased Translation m6A->Translation Degradation mRNA Degradation m6A->Degradation Oncogene_mRNA Oncogene mRNA (e.g., MYC, BCL2) Oncogene_mRNA->m6A Tumor_Suppressor_mRNA Tumor Suppressor mRNA (e.g., PTEN) Tumor_Suppressor_mRNA->m6A PI3K_AKT PI3K/AKT Pathway Translation->PI3K_AKT MAPK MAPK Pathway Translation->MAPK Apoptosis Apoptosis Degradation->Apoptosis Reduced Suppression Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation Inhibitor Diazaspiro Inhibitor (e.g., UZH2) Inhibitor->METTL3 Synthesis_Workflow A Starting Material: N-Boc-4-piperidone B Step 1: Reductive Amination A->B C Intermediate 1: N-Boc-4-aminopiperidine derivative B->C D Step 2: Amide Coupling C->D E Intermediate 2: Coupled Product D->E F Step 3: Boc Deprotection E->F G Intermediate 3: Free Amine F->G H Step 4: Intramolecular Cyclization G->H I Final Product: Diazaspiro[5.5]undecanone H->I

References

Application Notes & Protocols: Development of Dual μ-Opioid Receptor (MOR) Agonists for Enhanced Pain Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Dual Agonist Therapeutics

For decades, μ-opioid receptor (MOR) agonists like morphine have been the cornerstone of severe pain management[1][2]. Their potent analgesic effects are mediated primarily through the activation of MORs, a class of G protein-coupled receptors (GPCRs), in the central nervous system (CNS)[2][3]. However, this activation is a double-edged sword, inextricably linked to a host of severe and often life-threatening side effects, including respiratory depression, constipation, tolerance, and a high potential for abuse and addiction[1][3].

The quest for safer analgesics has led researchers to explore novel pharmacological strategies. One of the most promising approaches is the development of single-molecule, dual-target agonists. By simultaneously modulating the MOR and a second, complementary receptor, these compounds aim to achieve a synergistic analgesic effect while mitigating the adverse effects associated with conventional opioids.

This guide focuses on the development of dual MOR agonists, with a particular emphasis on co-agonism at the Nociceptin/Orphanin FQ peptide (NOP) receptor—a strategy exemplified by the clinical candidate cebranopadol[4][5][6]. Activation of the NOP receptor, another member of the opioid receptor family, produces analgesia but with a reduced risk of respiratory depression and abuse liability[7][8]. The dual MOR/NOP agonist approach leverages this unique pharmacology, proposing that combined activation can provide robust pain relief with an improved safety and tolerability profile[5][9][10]. Other dual-target strategies include combining MOR agonism with delta-opioid receptor (DOR) agonism or sigma-1 receptor (σ1R) antagonism[11][12].

These application notes provide a comprehensive framework for the preclinical development of dual MOR agonists, from initial in vitro characterization to in vivo assessment of efficacy and safety.

The Drug Discovery & Development Workflow

The development of a dual MOR agonist follows a structured, multi-stage process. Each stage involves specific assays and decision points designed to select candidates with the optimal pharmacological profile for clinical advancement.

Drug_Discovery_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Target_Binding Primary Target Binding Assays (MOR & NOP) Functional_Activity Functional Activity Assays (cAMP, β-Arrestin) Target_Binding->Functional_Activity Confirm Agonism Selectivity Selectivity Profiling (Off-Target Receptors) Functional_Activity->Selectivity Assess Specificity ADME In Vitro ADME/Tox (Microsomal Stability, CYP Inhibition) Selectivity->ADME Evaluate Drug-like Properties PK Pharmacokinetics (PK) (Exposure, Half-life) ADME->PK Transition to In Vivo Efficacy Analgesic Efficacy Models (Acute & Chronic Pain) PK->Efficacy Establish Dose-Exposure Side_Effects Side Effect Profiling (Respiratory, GI, Abuse Liability) Efficacy->Side_Effects Determine Therapeutic Index Lead_Candidate Lead Candidate Selection Side_Effects->Lead_Candidate Select for Clinical Development

Caption: High-level workflow for dual MOR agonist development.

In Vitro Characterization: Building the Pharmacological Profile

The initial phase of development focuses on characterizing the interaction of novel compounds with their intended targets in controlled, cell-based systems. The goal is to quantify binding affinity, functional potency and efficacy, and signaling bias.

Radioligand Binding Assays

Rationale: Binding assays are the first step to confirm that a compound physically interacts with the MOR and NOP receptors. These assays quantify the affinity (typically expressed as the inhibition constant, Kᵢ) of the test compound for each receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

Protocol 3.1: Competitive Radioligand Binding for MOR and NOP Receptors

  • Preparation: Use cell membranes prepared from HEK293 or CHO cells stably expressing either human MOR (hMOR) or human NOP (hNOP) receptors.

  • Radioligands:

    • For MOR: Use [³H]-DAMGO, a selective MOR agonist.

    • For NOP: Use [³H]-Nociceptin/OFQ.

  • Assay Setup (96-well format):

    • To each well, add:

      • 50 µL of assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

      • 25 µL of test compound at various concentrations (typically 0.1 nM to 10 µM).

      • 25 µL of radioligand at a concentration near its Kₔ (e.g., ~1 nM [³H]-DAMGO).

      • 100 µL of cell membrane preparation (5-20 µg protein/well).

  • Controls:

    • Total Binding: Contains buffer instead of the test compound.

    • Non-Specific Binding (NSB): Contains a high concentration of a non-labeled competing ligand (e.g., 10 µM Naloxone for MOR, 1 µM N/OFQ for NOP) to saturate all specific binding sites.

  • Incubation: Incubate plates at 25°C for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. Wash filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Detection: Dry the filter mats, place them in scintillation vials with a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Table 1: Example Binding Affinity Data for a Dual MOR/NOP Agonist Candidate

Compound Receptor Kᵢ (nM)
Candidate X hMOR 1.5
hNOP 3.2
Morphine hMOR 2.1
hNOP >10,000
Nociceptin/OFQ hMOR >10,000

| | hNOP | 0.8 |

Functional Activity Assays

Rationale: After confirming binding, it is crucial to determine if the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or has no effect. MOR and NOP are Gᵢ/ₒ-coupled receptors, meaning their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[7][8]. Measuring this downstream effect is a primary method for assessing functional activity.

Protocol 3.2: cAMP Inhibition Assay

  • Cell Culture: Use CHO or HEK293 cells stably co-expressing the receptor of interest (hMOR or hNOP) and a biosensor (e.g., a luciferase-based reporter system sensitive to cAMP levels).

  • Cell Stimulation:

    • Plate cells in a 96-well plate and allow them to adhere.

    • Pre-treat cells with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

    • Add Forskolin (an adenylyl cyclase activator) to all wells (except negative control) to stimulate a baseline level of cAMP production.

    • Immediately add the test compound across a range of concentrations (e.g., 0.1 nM to 10 µM).

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Detection: Lyse the cells and measure the cAMP-dependent signal (e.g., luminescence) according to the manufacturer's protocol for the specific assay kit used (e.g., Promega GloSensor™, Cisbio HTRF®).

  • Data Analysis:

    • Normalize the data to the Forskolin-only control (0% inhibition) and a baseline control (100% inhibition).

    • Plot the percent inhibition against the log concentration of the test compound.

    • Use non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for each compound.

Assessing Biased Agonism and β-Arrestin Recruitment

Rationale: The classical view of GPCR signaling involves G-protein activation. However, receptors can also signal through a separate pathway involving β-arrestin proteins[13]. The "biased agonism" hypothesis suggests that the analgesic effects of MOR agonists are primarily mediated by G-protein signaling, while adverse effects like respiratory depression and constipation are linked to β-arrestin recruitment[9][13]. Therefore, developing a G-protein-biased dual agonist is a key therapeutic strategy[14][15].

Signaling_Pathway cluster_0 Cell Membrane Receptor Dual MOR/NOP Agonist MOR/NOP Receptor G_Protein Gαi/o Gβγ Receptor:f0->G_Protein G-Protein Pathway Arrestin β-Arrestin Receptor:f0->Arrestin β-Arrestin Pathway AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Side_Effects Side Effects (Respiratory Depression) Arrestin->Side_Effects Analgesia Analgesia (Therapeutic Effect) cAMP->Analgesia

Caption: Simplified signaling pathways for a dual MOR/NOP agonist.

Protocol 3.3: β-Arrestin Recruitment Assay

  • Assay Principle: Utilize an enzyme fragment complementation (EFC) or BRET/FRET-based assay system (e.g., DiscoveRx PathHunter®). Cells are engineered to express the receptor fused to one enzyme fragment and β-arrestin fused to the complementary fragment.

  • Procedure:

    • Plate the engineered cells in a 96- or 384-well plate.

    • Add the test compound across a range of concentrations.

    • Incubate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

    • Add the detection reagents provided with the assay kit.

    • Measure the signal (luminescence or fluorescence) on a plate reader.

  • Data Analysis:

    • Plot the signal against the log concentration of the test compound.

    • Determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

    • Calculate Bias Factor: Compare the potency/efficacy for G-protein activation (from the cAMP assay) to that of β-arrestin recruitment. This can be quantified using the operational model to calculate a "bias factor," which provides a numerical value for the compound's signaling preference relative to a reference agonist like DAMGO[16].

In Vivo Preclinical Evaluation

After a compound demonstrates a promising in vitro profile (i.e., high affinity, potent dual agonism, and potential G-protein bias), it must be evaluated in living animal models to assess its real-world therapeutic potential and safety.

Pharmacokinetic (PK) Studies

Rationale: Before efficacy testing, it is essential to understand how the animal's body processes the drug. PK studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, informing dose selection and frequency for subsequent experiments. Key parameters include half-life (t₁/₂), maximum concentration (Cₘₐₓ), and brain penetration.

Analgesic Efficacy Models

Rationale: A variety of animal models are used to simulate different types of pain. A robust analgesic should show efficacy across multiple models.[1]

Protocol 4.1: Hot Plate Test (Acute Thermal Pain)

  • Apparatus: A heated metal plate maintained at a constant temperature (e.g., 55°C).

  • Procedure:

    • Administer the test compound or vehicle (e.g., via subcutaneous injection) to mice or rats.

    • At a predetermined time post-dosing (e.g., 30 minutes), place the animal on the hot plate.

    • Record the latency (in seconds) for the animal to exhibit a pain response (e.g., licking a hind paw or jumping).

    • A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

  • Analysis: An increase in response latency compared to the vehicle-treated group indicates an analgesic effect.

Protocol 4.2: Sciatic Nerve Ligation Model (Chronic Neuropathic Pain)

  • Model Induction: Surgically ligate the sciatic nerve in one hind limb of a rat. This procedure induces a state of chronic neuropathic pain, characterized by mechanical allodynia (pain from a non-painful stimulus).

  • Assessment (von Frey Test):

    • Place the animal in a chamber with a mesh floor.

    • Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the injured paw.

    • Determine the paw withdrawal threshold (the lowest force that elicits a withdrawal response).

  • Drug Testing: After the neuropathic state is established (typically 1-2 weeks post-surgery), administer the test compound. An effective analgesic will significantly increase the paw withdrawal threshold in the injured limb.[17]

Table 2: Example In Vivo Efficacy Data

Model Treatment Dose (mg/kg) Outcome
Hot Plate Vehicle - Latency: 10.2 ± 1.1 s
Candidate X 3 Latency: 25.5 ± 2.8 s*
Morphine 5 Latency: 28.1 ± 3.0 s*
Nerve Ligation Vehicle - Paw Withdrawal: 1.8 ± 0.4 g
Candidate X 3 Paw Withdrawal: 9.5 ± 1.5 g*
Morphine 5 Paw Withdrawal: 6.2 ± 1.1 g*

*p < 0.05 vs. Vehicle

Side Effect Profiling

Rationale: The primary motivation for developing dual MOR agonists is to reduce side effects. Therefore, rigorous assessment of the therapeutic window (the dose range between efficacy and toxicity) is critical.

Protocol 4.3: Whole-Body Plethysmography (Respiratory Depression)

  • Apparatus: A plethysmography chamber that measures changes in pressure caused by the animal's breathing.

  • Procedure:

    • Place the animal (mouse or rat) in the chamber and allow it to acclimate.

    • Record baseline respiratory parameters (rate, tidal volume).

    • Administer a high dose of the test compound or morphine.

    • Monitor respiratory parameters continuously for 1-2 hours.

  • Analysis: A significant decrease in respiratory rate or volume compared to baseline indicates respiratory depression. A safer compound will show a minimal effect on respiration at doses that are highly effective for analgesia.[3]

Protocol 4.4: Conditioned Place Preference (Abuse Liability)

  • Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.

  • Procedure:

    • Pre-Conditioning (Day 1): Allow the animal to freely explore both chambers to determine any baseline preference.

    • Conditioning (Days 2-5): On alternating days, confine the animal to one chamber after administering the test drug and to the other chamber after administering vehicle.

    • Test (Day 6): Allow the animal to freely explore both chambers again in a drug-free state.

  • Analysis: A significant increase in the time spent in the drug-paired chamber on the test day compared to the pre-conditioning day indicates that the drug has rewarding properties and, therefore, abuse potential. Dual MOR/NOP agonists are hypothesized to have lower rewarding effects than pure MOR agonists.[9][18]

Conclusion

The development of dual μ-opioid receptor agonists represents a sophisticated, mechanism-based approach to creating a new generation of analgesics. By combining the potent pain relief of MOR activation with the favorable safety profile of a second target like the NOP receptor, these compounds hold the promise of treating severe pain effectively without the heavy burden of opioid-related side effects. The protocols and workflows outlined in this guide provide a foundational framework for researchers to systematically identify, characterize, and validate novel clinical candidates in this exciting therapeutic area.

References

Introduction: The Value of Three-Dimensional Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of 2,9-Diazaspiro[5.5]undecan-1-one for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, the exploration of novel chemical space is paramount for the discovery of new therapeutic agents. Spirocyclic scaffolds, characterized by two rings connected through a single tetrahedral carbon atom, have gained significant traction as they offer a rigid, three-dimensional topology that departs from the often-planar structures of traditional drug molecules.[1] This inherent three-dimensionality can lead to improved target engagement, enhanced selectivity, and more favorable physicochemical and pharmacokinetic properties.[2]

The 2,9-diazaspiro[5.5]undecan-1-one core is a privileged scaffold that combines the rigidity of the spirocyclic system with multiple points for chemical diversification. Its two nitrogen atoms and a ketone functionality serve as versatile handles for chemical modification, making it an ideal starting point for the construction of compound libraries aimed at exploring structure-activity relationships (SAR). Such studies are crucial for optimizing a lead compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3][4]

This guide provides a detailed technical overview and actionable protocols for the derivatization of the 2,9-diazaspiro[5.5]undecan-1-one scaffold, focusing on the strategic choices that underpin successful SAR campaigns.

Strategic Analysis of the 2,9-Diazaspiro[5.5]undecan-1-one Scaffold

The power of this scaffold lies in its distinct functional group handles, which allow for controlled, sequential, or combinatorial derivatization. Understanding the reactivity of each site is the first step in designing a logical SAR exploration.

  • N9 (Secondary Amine): This is the most accessible and typically most nucleophilic nitrogen. It serves as the primary vector for introducing a wide variety of substituents to explore key binding interactions with a biological target.

  • N2 (Amide Nitrogen): As part of an amide (lactam), this nitrogen is significantly less nucleophilic than N9 and is generally not a site for direct alkylation or acylation under standard conditions. However, its local environment can be modified by transformations at the adjacent C1 ketone.

  • C1 (Ketone): The carbonyl group offers a unique opportunity for diversification. It can be transformed into other functional groups, such as amines or alcohols, or used as an anchor to introduce new substituents, thereby altering the scaffold's shape and hydrogen bonding capabilities.

Caption: Key diversification points on the 2,9-diazaspiro[5.5]undecan-1-one scaffold.

PART 1: Derivatization at the N9 Position

The secondary amine at the N9 position is the most common and logical starting point for building a chemical library. Standard transformations such as N-acylation and reductive amination are highly reliable and allow for the introduction of a vast array of chemical functionalities.

Protocol 1.1: N-Acylation and N-Sulfonylation

This protocol is fundamental for introducing amide or sulfonamide linkages, which are prevalent in bioactive molecules due to their ability to act as hydrogen bond donors and acceptors.

Causality Behind Experimental Choices:

  • Acylating/Sulfonylating Agent: Acid chlorides or sulfonyl chlorides are used for their high reactivity. Anhydrides are a suitable, milder alternative for acylation.

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial. It acts as a scavenger for the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.

  • Solvent: An inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is used to ensure all reactants remain in solution without participating in the reaction.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction, then allowed to warm to room temperature to ensure completion. This minimizes the formation of side products.

Detailed Step-by-Step Methodology:

  • Preparation: To a round-bottom flask under a nitrogen atmosphere, add 2,9-diazaspiro[5.5]undecan-1-one (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.5 eq).

  • Acylation: Add the desired acyl chloride or sulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove unreacted acid chloride), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5][6]

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 1.2: N-Alkylation via Reductive Amination

Reductive amination is a superior method for N-alkylation compared to direct alkylation with alkyl halides, as it completely avoids the common issue of over-alkylation, leading to cleaner reactions and simpler purification.[7][8]

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is a mild and selective reducing agent that is particularly effective for reducing the iminium ion intermediate formed in situ, and it does not readily reduce the starting aldehyde or ketone.[9] Unlike sodium cyanoborohydride (NaBH₃CN), it is not toxic and does not require strict pH control.[10]

  • Solvent: Dichloroethane (DCE) or tetrahydrofuran (THF) are excellent solvents for this reaction. Acetic acid is sometimes added as a catalyst to facilitate the formation of the iminium ion intermediate.

Detailed Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add 2,9-diazaspiro[5.5]undecan-1-one (1.0 eq) and the desired aldehyde or ketone (1.2 eq).

  • Dissolution: Dissolve the components in anhydrous DCE. Add a catalytic amount of glacial acetic acid (optional, ~5% v/v).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the solution. Effervescence may be observed.

  • Reaction: Stir the reaction at room temperature for 6-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Caption: Workflow for the derivatization of the N9 position.

PART 2: Derivatization at the C1 Position

Modifying the C1 ketone opens up a new dimension for SAR by fundamentally altering the scaffold's core structure. This can be used to introduce new interaction points or to fine-tune the spatial arrangement of the N9 substituent.

Protocol 2.1: Reductive Amination of the C1-Ketone

This protocol transforms the C1 ketone into a primary or secondary amine, introducing a new basic center and a vector for further functionalization. This is typically performed on an N9-protected scaffold to ensure selectivity.

Causality Behind Experimental Choices:

  • Nitrogen Source: For a primary amine, ammonium acetate or ammonium chloride can be used with a reducing agent. For secondary amines, a primary amine is used as the starting material.

  • Protecting Group: The N9 position must first be protected (e.g., as a Boc or Cbz carbamate) to prevent it from reacting. This ensures that the reductive amination occurs selectively at the C1 ketone.

  • Reducing Agent: As with N-alkylation, NaBH(OAc)₃ or NaBH₃CN are suitable reagents. Catalytic hydrogenation (H₂, Pd/C) is also a powerful method, especially if other reducible functional groups are absent.[11]

Detailed Step-by-Step Methodology (for primary amine):

  • N9-Protection: Protect the N9 position of the scaffold using a standard procedure (e.g., with Boc₂O and TEA).

  • Preparation: To a solution of the N9-protected scaffold (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the solution to 0 °C and add sodium cyanoborohydride (2.0 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Quench the reaction with 2N NaOH solution until basic (pH > 10) and extract with ethyl acetate.

  • Purification & Deprotection: Dry and concentrate the organic layers. Purify the intermediate by column chromatography. The N9-Boc group can then be removed under acidic conditions (e.g., TFA in DCM) to yield the C1-amino-2,9-diazaspiro[5.5]undecane, which can be further derivatized at either nitrogen.

PART 3: Designing and Interpreting SAR Studies

The ultimate goal of derivatization is to systematically probe the chemical space around the scaffold to understand how structural changes impact biological activity.

Logical SAR Progression:

  • Primary Library (N9): Synthesize a diverse library of 20-50 compounds by varying the R-group at the N9 position using the protocols above. Include a range of substituents: small and large alkyl groups, aromatic and heteroaromatic rings, and groups with different electronic properties (donors/acceptors) and hydrogen bonding capabilities.

  • Initial Assay: Screen the library in the primary biological assay to identify initial hits and establish a preliminary SAR.

  • Secondary Library (C1/N2): Select the most potent N9-substituted compounds (e.g., 2-3 distinct scaffolds). For each of these, perform modifications at the C1 position to explore how changes to the core scaffold affect activity. This "matrix" approach efficiently explores the available chemical space.

Data Presentation: Hypothetical SAR Table

The data gathered should be organized to facilitate analysis. A well-structured table is essential for identifying trends.

Compound IDR⁹ SubstituentModificationIC₅₀ (nM)Ligand Efficiency (LE)
SCA-001 H (Scaffold)->10,000-
LIB-A-001 BenzylN9-Alkylation8500.28
LIB-A-002 4-FluorobenzylN9-Alkylation4200.31
LIB-A-003 BenzoylN9-Acylation1,2000.25
LIB-A-004 4-FluorobenzoylN9-Acylation6500.29
LIB-B-001 4-FluorobenzylC1-OH (R)2100.33
LIB-B-002 4-FluorobenzylC1-OH (S)9800.27
LIB-B-003 4-FluorobenzylC1-NH₂1500.35

From this hypothetical data, a researcher could infer that a 4-fluoro substituent is beneficial (A-002 vs A-001; A-004 vs A-003) and that modifying the C1 ketone to an amine or a specific stereoisomer of the alcohol enhances potency (LIB-B series).

Caption: Iterative workflow for a structure-activity relationship (SAR) study.

References

The Strategic Use of Key Intermediates in the Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

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The inhibition of soluble epoxide hydrolase (sEH) has emerged as a promising therapeutic strategy for a range of cardiovascular, inflammatory, and pain-related disorders.[1][2][3] This enzyme plays a critical role in the metabolism of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs).[4] By inhibiting sEH, the beneficial effects of EETs are prolonged, offering a powerful mechanism for disease intervention. The synthesis of potent and selective sEH inhibitors is a cornerstone of this research, and the strategic use of key chemical intermediates is paramount to achieving this goal.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the utilization of a common intermediate scaffold in the synthesis of sEH inhibitors. We will delve into the rationale behind experimental choices, provide step-by-step methodologies, and offer insights grounded in established scientific principles.

The Central Role of the Urea Moiety in sEH Inhibition

A significant class of potent sEH inhibitors is built around a central urea or carbamate functional group.[5][6] This structural motif is crucial for the inhibitor's ability to interact with key residues in the active site of the sEH enzyme, particularly with the catalytic aspartate residue (Asp333) and two tyrosine residues (Tyr381 and Tyr465) that are located in the hydrolase catalytic pocket.[7][8] The urea group acts as a potent hydrogen bond donor and acceptor, effectively mimicking the transition state of the natural substrate and leading to competitive inhibition.[1][9]

One of the most widely employed and versatile intermediates for the synthesis of these urea-based sEH inhibitors is a substituted phenylureido benzoic acid. This guide will focus on the synthesis and application of a representative key intermediate, 4-(3-(4-(trifluoromethoxy)phenyl)ureido)benzoic acid .

Synthesis of a Key Urea-Based Intermediate

The synthesis of 4-(3-(4-(trifluoromethoxy)phenyl)ureido)benzoic acid is a well-established, multi-step process that offers a reliable route to a versatile scaffold for further chemical elaboration. The general workflow is depicted below.

G cluster_0 Reaction Pathway A 4-Aminobenzoic acid E 4-(3-(4-(trifluoromethoxy)phenyl)ureido)benzoic acid (Target Intermediate) A->E Reaction with D B 4-(Trifluoromethoxy)aniline D Isocyanate Intermediate B->D Reaction with C C Phosgene or Phosgene Equivalent (e.g., Triphosgene) caption Synthetic scheme for the target intermediate. G cluster_0 Amide Coupling Reaction A 4-(3-(4-(trifluoromethoxy)phenyl)ureido)benzoic acid D Final sEH Inhibitor (Amide Derivative) A->D Reaction with B and C B Amine (R-NH2) C Coupling Reagents (e.g., HATU, HOBt, EDC) caption General scheme for amide coupling.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 2,9-Diazaspiro[5.5]undecan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2,9-Diazaspiro[5.5]undecan-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable spirocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your yields.

Introduction to the Synthesis of 2,9-Diazaspiro[5.5]undecan-1-one

The 2,9-diazaspiro[5.5]undecan-1-one core is a significant structural motif in medicinal chemistry, often imparting unique three-dimensional conformations that can lead to enhanced biological activity and improved pharmacokinetic properties.[1] The synthesis of this spiro-lactam, however, can be challenging, with potential pitfalls that can lead to diminished yields and purification difficulties. This guide will focus on a plausible and commonly employed synthetic strategy, addressing potential issues at each key stage.

A logical synthetic approach to 2,9-Diazaspiro[5.5]undecan-1-one involves the initial construction of a suitably functionalized piperidine ring, followed by the formation of the spirocyclic lactam. A key intermediate in this strategy is a protected 4-amino-4-(carboxymethyl)piperidine derivative.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems you may encounter during the synthesis of 2,9-Diazaspiro[5.5]undecan-1-one, presented in a question-and-answer format.

Issue 1: Low Yield in the Formation of the Piperidine Ring

Question: I am experiencing a low yield during the catalytic hydrogenation of a substituted pyridine precursor to form the piperidine ring. What are the likely causes and how can I improve this step?

Answer: Catalytic hydrogenation of pyridines to piperidines can be a challenging transformation due to the aromatic stability of the pyridine ring and potential catalyst poisoning.[2][3] Here are several factors to consider and optimize:

  • Catalyst Selection and Loading:

    • Common Catalysts: Platinum oxide (PtO₂, Adams' catalyst), rhodium on carbon (Rh/C), and rhodium oxide (Rh₂O₃) are often effective for pyridine hydrogenation.[4][5] Palladium on carbon (Pd/C) can also be used, but sometimes requires harsher conditions.

    • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. A typical starting point is 5-10 mol% of the catalyst relative to the substrate. This can be incrementally increased to improve the reaction rate and completion.

    • Catalyst Activity: Ensure your catalyst is fresh and active. Over time, catalysts can become deactivated through exposure to air or impurities.

  • Reaction Conditions:

    • Hydrogen Pressure: Many pyridine hydrogenations require elevated hydrogen pressure (e.g., 50-100 psi or higher). If you are working at atmospheric pressure, consider using a high-pressure hydrogenation apparatus.

    • Temperature: While some hydrogenations proceed at room temperature, others may require heating to overcome the activation energy. A systematic screen of temperatures (e.g., 25 °C, 50 °C, 80 °C) can help identify the optimal condition.

    • Solvent: The choice of solvent is critical. Protic solvents like methanol, ethanol, or acetic acid are commonly used and can facilitate the reaction. Acetic acid can be particularly effective as it protonates the pyridine nitrogen, making it more susceptible to reduction.

  • Substrate Purity:

    • Impurities in your pyridine starting material, especially sulfur-containing compounds, can act as catalyst poisons. Ensure your starting material is of high purity.

Troubleshooting Workflow for Piperidine Formation:

References

Technical Support Center: Synthesis of Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of diazaspiro compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these valuable scaffolds. As a senior application scientist, my goal is to provide you with not just protocols, but a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and innovate in your work.

This resource is structured to address the practical challenges you may encounter, from unexpected side reactions to purification hurdles. We will delve into the intricacies of reaction mechanisms, the strategic use of protecting groups, and the optimization of reaction conditions to ensure the integrity and success of your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis of diazaspiro compounds. Each issue is presented in a question-and-answer format, providing a clear path to resolution.

Issue 1: Low Yield in Spiro-Hydantoin Formation (Bucherer-Bergs/Strecker Synthesis)

Question: I am attempting to synthesize a triazaspiro[4.5]decane core using a Bucherer-Bergs reaction, but my yields are consistently low, and I'm observing the formation of a significant amount of tarry byproducts. What are the likely causes and how can I optimize the reaction?

Answer: Low yields and byproduct formation in spiro-hydantoin synthesis are common challenges that can often be traced back to several key factors. Let's break down the potential causes and the corresponding troubleshooting steps.

Underlying Causes and Optimization Strategies:

  • Suboptimal Reaction Conditions: The Bucherer-Bergs and Strecker syntheses are sensitive to temperature and reaction time.

    • Temperature: Ensure the reaction temperature is maintained within the optimal range, which is typically 50-70°C for the Bucherer-Bergs reaction.[1] Temperatures that are too high can lead to the polymerization of starting materials and the formation of tarry byproducts.[1]

    • Reaction Time: In some cases, extending the reaction time to 24-48 hours can drive the reaction to completion and improve yields.[1]

  • Reagent Quality and Stoichiometry: The purity and ratio of your reagents are critical.

    • Reagent Purity: Use fresh, high-purity reagents. For instance, ensure that potassium cyanide is dry and that ammonium carbonate has not degraded.[1] Impurities can catalyze unwanted side reactions.[1]

    • Stoichiometry: A slight excess of cyanide and carbonate can sometimes be beneficial, pushing the equilibrium towards the desired spiro-hydantoin product.[1]

  • Catalyst Choice (for Strecker Reactions): For sterically hindered ketones, the choice of catalyst is crucial in the Strecker reaction. Palladium-based catalysts have demonstrated good performance in promoting these reactions under mild conditions.[1]

Experimental Protocol: Optimization of Spiro-Hydantoin Formation

  • Reagent Preparation: Dry potassium cyanide under vacuum overnight. Use a fresh bottle of ammonium carbonate.

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve the starting ketone in a suitable solvent (e.g., ethanol/water mixture).

  • Reagent Addition: Add a slight excess (1.1-1.2 equivalents) of potassium cyanide and ammonium carbonate to the reaction mixture.

  • Temperature Control: Place the flask in a pre-heated oil bath at 60°C and maintain this temperature for 24 hours, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, carefully quench the reaction with an appropriate reagent and proceed with the standard extraction and purification protocol.

Issue 2: Ring Opening of Diazaspiro[3.3]heptanes During Deprotection

Question: I am trying to deprotect a Boc-protected 2,6-diazaspiro[3.3]heptane using HCl in diethyl ether, but I am observing ring opening of the spirocycle. How can I avoid this side reaction?

Answer: The strained nature of the 2,6-diazaspiro[3.3]heptane ring system makes it susceptible to ring-opening under harsh acidic conditions. The use of strong acids like HCl can lead to cleavage of the spirocyclic core.

Recommended Solution:

To circumvent this issue, a milder deprotection method is recommended. The use of trifluoroacetic acid (TFA) in dichloromethane (DCM) is the preferred method for the deprotection of Boc-protected 2,6-diazaspiro[3.3]heptane scaffolds.[2] TFA is a strong enough acid to efficiently remove the Boc group while being less prone to causing the undesired ring-opening side reaction.[2]

Experimental Protocol: Boc Deprotection of 2,6-Diazaspiro[3.3]heptane

  • Reaction Setup: Dissolve the Boc-protected 2,6-diazaspiro[3.3]heptane in dichloromethane (DCM).

  • Reagent Addition: Slowly add an excess of trifluoroacetic acid (TFA) to the solution at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitor by TLC or LC-MS).

  • Work-up: Carefully neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) and proceed with extraction and purification.

Issue 3: Purification Challenges with Polar and Basic Diazaspiro Compounds

Question: My synthesized diazaspiro compound is highly polar and basic, which is causing significant streaking on my silica gel TLC plates and making column chromatography very difficult. What purification strategies should I employ?

Answer: The basic nature of diazaspiro compounds leads to strong interactions with the acidic silica gel stationary phase, resulting in poor separation and streaking.[1] To overcome this, you can either modify the mobile phase or choose a different stationary phase.

Troubleshooting and Optimization Strategies:

Problem Cause Recommended Solution(s)
Streaking on Silica Gel TLC/Column The basic amine groups interact strongly with the acidic silica gel.[1]Add a small percentage of a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) to the eluent. Alternatively, use a different stationary phase like alumina.[1]
Poor Separation in Reverse-Phase HPLC Inappropriate mobile phase composition or gradient.Optimize the gradient of water and organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid like trifluoroacetic acid (TFA) to ensure protonation of the amines and improve peak shape.[1]
Product is Highly Water-Soluble The polar nature of the compound makes extraction from aqueous layers difficult.Use a continuous liquid-liquid extractor for efficient extraction.
Product is an Oil and Does Not Crystallize Difficulty in handling and purifying a non-crystalline product.Convert the product to a salt (e.g., hydrochloride) to facilitate crystallization and handling.[1]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions related to the synthesis of diazaspiro compounds.

Q1: What are the most critical factors to consider when choosing a protecting group for a diazaspiro synthesis?

A1: The selection of a suitable protecting group is paramount for a successful multi-step synthesis.[3][4] An ideal protecting group should:

  • Be easy and efficient to introduce and remove under mild conditions that do not affect other functional groups in the molecule.[5]

  • Be stable to the reaction conditions of subsequent steps.[5]

  • Not introduce new stereogenic centers.[5]

  • Be cheap and readily available.[5]

For diazaspiro compounds, common amine protecting groups include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). The choice between them often depends on the overall synthetic strategy, particularly the need for orthogonal deprotection.[3] For example, a Boc group can be removed under acidic conditions, while an Fmoc group is cleaved by a base, allowing for selective deprotection of different amine functionalities within the same molecule.[3]

Q2: How can I minimize the formation of diastereomers in my diazaspiro synthesis?

A2: The stereochemical outcome of a reaction is often influenced by the reaction mechanism and conditions. In reactions like the aza-Prins cyclization, the stereochemistry can be controlled by the choice of catalyst and reaction conditions. For dearomatizing intramolecular diamination of phenols to form spirocyclic 1,2-diamines, the reaction often proceeds with high stereocontrol, yielding a single diastereomer.[6][7][8] To minimize the formation of unwanted diastereomers, consider the following:

  • Use of Chiral Catalysts: In asymmetric syntheses, employing a suitable chiral catalyst can favor the formation of one diastereomer over the other.

  • Substrate Control: The inherent stereochemistry of your starting material can direct the stereochemical outcome of the reaction.

  • Optimization of Reaction Conditions: Temperature, solvent, and the nature of the reagents can all influence the diastereoselectivity of a reaction. A thorough optimization of these parameters is often necessary.

Q3: What are some common multi-component reactions (MCRs) used for the synthesis of diazaspiro compounds, and what are their advantages?

A3: Multi-component reactions are highly efficient for building molecular complexity in a single step.[9] For diazaspiro synthesis, reactions like the Bucherer-Bergs and Strecker syntheses are valuable.[1] The key advantages of MCRs include:

  • Atom Economy: MCRs often have high atom economy, as most of the atoms of the starting materials are incorporated into the final product.[9]

  • Efficiency: They reduce the number of synthetic steps, saving time and resources.[9]

  • Diversity: They allow for the rapid generation of a library of compounds by varying the starting materials.

Q4: I am observing an unexpected rearrangement of my acyl-diazaspiro compound. What could be the cause?

A4: Acyl migration is a known phenomenon in certain diazaspiro systems. For instance, an unusual rearrangement of a 1-acyl-1,9-diazaspiro[5.5]undecane to the corresponding 9-acyl-1,9-diazaspiro[5.5]undecane has been reported.[10] This type of rearrangement is often driven by thermodynamic stability and can be influenced by the reaction conditions. If you observe such a rearrangement, it is crucial to characterize the product thoroughly to confirm its structure. To avoid this, you might need to explore different acylation conditions or consider alternative synthetic routes where the acyl group is introduced at a later stage.

Visualizing Synthetic Workflows

Diagrams can be invaluable for understanding complex reaction sequences and troubleshooting potential issues. Below are examples of workflows and mechanisms relevant to diazaspiro compound synthesis.

G cluster_0 General Workflow for Diazaspiro Synthesis A Starting Material Selection B Protection of Reactive Groups A->B e.g., Boc protection of amine C Spirocyclization Reaction B->C e.g., Aza-Prins Cyclization D Deprotection C->D e.g., TFA for Boc removal E Purification D->E Reverse-Phase HPLC F Characterization E->F NMR, MS

Caption: A generalized workflow for the synthesis of diazaspiro compounds.

G cluster_1 Troubleshooting Low Yield in Spiro-Hydantoin Formation Start Low Yield Observed Check1 Check Reaction Temperature Start->Check1 Check2 Assess Reagent Quality Start->Check2 Check3 Evaluate Stoichiometry Start->Check3 Solution1 Optimize Temperature (50-70°C) Check1->Solution1 Solution2 Use Fresh, High-Purity Reagents Check2->Solution2 Solution3 Use Slight Excess of Cyanide/Carbonate Check3->Solution3

Caption: A troubleshooting decision tree for low yields in spiro-hydantoin synthesis.

References

Technical Support Center: Optimization of Michael Addition for Diazaspiro[5.5]undecanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of diazaspiro[5.5]undecanone scaffolds via Michael addition. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize this crucial synthetic transformation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve high-yielding, clean reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Michael addition to form the diazaspiro[5.5]undecanone core is resulting in very low or no product yield. What are the primary factors to investigate?

Low or no product formation is a common yet frustrating issue. The problem can typically be traced back to one of several key areas: inefficient nucleophile generation, low reactivity of the Michael acceptor, or an unsuitable reaction environment.

  • Inefficient Nucleophile Generation: The aza-Michael reaction, a key step in forming many diazaspirocycles, relies on the nucleophilic character of an amine.[1][2] If you are using a precursor that requires deprotonation, such as a barbituric acid derivative or a similar active methylene compound, the choice and strength of the base are critical.[3] An insufficiently strong base will not generate enough of the nucleophilic anion for the reaction to proceed effectively.[4]

  • Low Reactivity of the Michael Acceptor: The electrophilicity of your α,β-unsaturated carbonyl compound (the Michael acceptor) is paramount. Steric hindrance around the β-carbon can significantly slow down or prevent the nucleophilic attack.[4] Additionally, electron-donating groups on the Michael acceptor will decrease its reactivity.

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are all interconnected. A temperature that is too low may not provide enough energy to overcome the activation barrier, while excessively high temperatures can lead to decomposition or favor the reverse reaction (retro-Michael).[4] The solvent plays a crucial role in stabilizing intermediates and solvating reactants.[5]

Troubleshooting Workflow:

troubleshooting_low_yield start Low/No Yield check_nucleophile 1. Verify Nucleophile Activity start->check_nucleophile check_acceptor 2. Assess Michael Acceptor start->check_acceptor check_conditions 3. Evaluate Reaction Conditions start->check_conditions sub_base Is base appropriate for pKa? Is base fresh/active? check_nucleophile->sub_base If using a pro-nucleophile sub_acceptor_sterics Steric hindrance near β-carbon? check_acceptor->sub_acceptor_sterics sub_acceptor_electronics Electron-donating groups present? check_acceptor->sub_acceptor_electronics sub_temp Is temperature optimal? check_conditions->sub_temp sub_solvent Is solvent appropriate? check_conditions->sub_solvent sub_catalyst Is catalyst active/correct? check_conditions->sub_catalyst optimize Systematically Optimize Conditions sub_base->optimize sub_acceptor_sterics->optimize sub_acceptor_electronics->optimize sub_temp->optimize sub_solvent->optimize sub_catalyst->optimize

Caption: Troubleshooting Decision Tree for Low Yields.

Q2: I am observing multiple spots on my TLC plate, indicating significant side product formation. What are the likely culprits and how can I minimize them?

The formation of multiple products points to competing reaction pathways. In the context of aza-Michael additions for diazaspiro[5.5]undecanone synthesis, the most common side reactions are bis-addition, retro-Michael addition, and polymerization.[4]

  • Bis-Addition (Double Michael Addition): This occurs when the initial Michael adduct, which may still possess a nucleophilic site, reacts with a second molecule of the Michael acceptor. While a double Michael addition is the desired pathway for forming the spirocyclic core from certain precursors, uncontrolled or undesired bis-addition can be a problem.[3][6]

    • Mitigation: Carefully control the stoichiometry of your reactants. Using a slight excess of the nucleophile can sometimes suppress the formation of the bis-adduct.

  • Retro-Michael Addition: The Michael addition is a reversible process.[7] The stability of the final adduct is key. If the product is sterically hindered or if the reaction is run at high temperatures, the equilibrium may shift back towards the starting materials.

    • Mitigation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It can also be beneficial to use a method to trap the product as it forms, preventing its reversion.[7]

  • Polymerization: α,β-unsaturated compounds are susceptible to polymerization, particularly in the presence of strong bases or catalysts.[4]

    • Mitigation: Use the minimum effective concentration of base or catalyst. Adding the Michael acceptor slowly to the reaction mixture can also help to keep its concentration low and disfavor polymerization.

Q3: My reaction is not diastereoselective, leading to a mixture of isomers that are difficult to separate. How can I improve the stereochemical outcome?

Achieving high diastereoselectivity is crucial, especially in a drug development context. The stereochemical outcome of the Michael addition is influenced by the catalyst, solvent, and the structure of the reactants.

  • Catalyst Choice: The use of chiral organocatalysts, such as squaramides or thioureas, is a powerful strategy for controlling the stereochemistry of aza-Michael reactions.[8][9] These catalysts can create a chiral environment around the reactants, favoring the formation of one diastereomer over the other.

  • Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can influence the transition state of the reaction and, consequently, the stereoselectivity.[5] Protic solvents, for instance, can stabilize charged intermediates and may participate in hydrogen bonding that directs the stereochemical course of the reaction.[10]

  • Substrate Control: The inherent stereochemistry of your reactants can direct the addition. Bulky substituents can favor attack from the less hindered face of the molecule.

ParameterEffect on DiastereoselectivityRecommended Action
Catalyst Chiral catalysts can create a biased transition state.Screen a variety of chiral organocatalysts (e.g., thioureas, squaramides).
Solvent Can influence transition state geometry through solvation and H-bonding.Test a range of solvents with varying polarities and proticities (e.g., Toluene, CH2Cl2, THF, HFIP).[5]
Temperature Lower temperatures generally increase selectivity.Run the reaction at reduced temperatures (e.g., 0 °C or -78 °C) if the reaction rate is acceptable.
Additives Lewis acids or other additives can coordinate to reactants.Consider the addition of mild Lewis acids to alter the conformation of the Michael acceptor.

Experimental Protocols & Methodologies

General Protocol for Base-Promoted Double Michael Addition

This protocol describes a general method for the synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives, a common core structure.[3]

  • Reactant Preparation: In a round-bottom flask, dissolve the N,N-dimethylbarbituric acid (1.0 equiv.) in a suitable solvent (e.g., ethanol, methanol).

  • Base Addition: Add a catalytic amount of a suitable base, such as diethylamine (0.1-0.2 equiv.).

  • Michael Acceptor Addition: To the stirring solution, add the diarylideneacetone (divinyl ketone) (1.0 equiv.).

  • Reaction Monitoring: Stir the reaction mixture at ambient temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired diazaspiro[5.5]undecanone derivative.

protocol_flowchart start Start dissolve Dissolve N,N-dimethyl- barbituric acid in solvent start->dissolve add_base Add catalytic base (e.g., diethylamine) dissolve->add_base add_acceptor Add divinyl ketone (Michael Acceptor) add_base->add_acceptor stir Stir at ambient temperature add_acceptor->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete workup Concentrate and purify (e.g., recrystallization) monitor->workup Reaction Complete end End workup->end

Caption: General Experimental Workflow.

Mechanistic Insights

The formation of the diazaspiro[5.5]undecanone core via a double aza-Michael addition is a cascade process. Understanding this mechanism is key to rational optimization.

  • Nucleophile Formation: A base abstracts an acidic proton from the nitrogen nucleophile (or an active methylene group in precursors like barbituric acid) to form an enolate or a nucleophilic amine.[1]

  • First Michael Addition: The nucleophile attacks the β-carbon of the α,β-unsaturated system (the Michael acceptor). This is typically the rate-determining step.[11]

  • Intramolecular Cyclization (Second Michael Addition): The intermediate formed then undergoes an intramolecular Michael addition to form the second ring of the spirocyclic system.

  • Protonation: The resulting enolate is protonated during work-up to yield the final product.

michael_mechanism cluster_step1 Step 1: Nucleophile Formation cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Protonation Nuc Nu-H Nuc_anion Nu⁻ Nuc->Nuc_anion + Base Base Base Intermediate1 Nu-CH(R)-CH⁻-C(=O)-R' Nuc_anion->Intermediate1 1,4-Addition Acceptor R-CH=CH-C(=O)-R' Acceptor->Intermediate1 Product Nu-CH(R)-CH₂-C(=O)-R' Intermediate1->Product + H⁺ BH Base-H⁺

Caption: Simplified Aza-Michael Addition Mechanism.

References

Technical Support Center: Stereoselectivity in Diazaspiro Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the stereoselective synthesis of diazaspirocyclic compounds. These scaffolds are of immense interest in medicinal chemistry due to their rigid, three-dimensional structures that offer new vectors for exploring chemical space.[1] However, the construction of the spirocyclic core, particularly the creation of the spiro-quaternary stereocenter, presents significant stereochemical challenges.[2]

This guide is designed to provide practical, field-proven insights into overcoming these hurdles. We will move from foundational questions to specific troubleshooting scenarios, providing not just protocols, but the causal logic behind them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers face when designing a stereoselective synthesis for diazaspirocycles.

Q1: What are the primary challenges in controlling stereoselectivity in diazaspiro synthesis?

The core challenge lies in controlling the facial selectivity during the formation of the spirocenter. Because this often involves creating a quaternary carbon, steric hindrance is significant, and the energetic differences between competing diastereomeric transition states can be small.[3] Key difficulties include:

  • Simultaneous Diastereo- and Enantiocontrol: Many synthetic routes, such as 1,3-dipolar cycloadditions, generate multiple new stereocenters in one step, requiring precise control over both the relative (diastereo-) and absolute (enantio-) configuration.[4]

  • Catalyst-Substrate Mismatch: The "chiral pocket" of a catalyst must effectively recognize and orient the substrate to favor one stereochemical pathway.[5] Finding the optimal catalyst for a novel substrate often requires extensive screening.

  • Limited General Methods: While many strategies exist, methods for generating spirocycles stereoselectively can be scarce, and a successful protocol for one substrate class may not translate to another.[5][6]

Q2: How do I choose between a catalyst-controlled and a substrate-controlled strategy?

The choice depends on your starting materials and synthetic goals.

  • Catalyst-Controlled Synthesis (Asymmetric Catalysis): This is the most elegant and atom-economical approach. A small amount of a chiral catalyst generates a large amount of enantioenriched product.[7][8] This is ideal when working with achiral or racemic starting materials. Strategies include organocatalysis, transition-metal catalysis, and biocatalysis.[7]

  • Substrate-Controlled Synthesis (Chiral Auxiliaries): This strategy involves temporarily attaching a chiral molecule (the auxiliary) to your substrate.[9] The auxiliary directs the stereochemistry of the key bond-forming step and is then cleaved and recovered.[9] This method is often robust and predictable but requires extra synthetic steps for attachment and removal.[10][11] It is particularly useful when catalytic methods fail or when a specific diastereomer is required.

Below is a workflow to guide your decision-making process.

Strategy Selection Workflow Start Start: Synthesize Chiral Diazaspirocycle Substrate Is a chiral starting material (chiral pool) available? Start->Substrate Catalysis Can an effective asymmetric catalyst be identified? Substrate->Catalysis No SubstrateControl Use a Substrate-Controlled (Diastereoselective) Strategy Substrate->SubstrateControl  Yes   Auxiliary Use a Chiral Auxiliary Strategy Catalysis->Auxiliary No CatalystMethod Use an Asymmetric Catalysis Strategy (Organo- or Metal-Catalysis) Catalysis->CatalystMethod  Yes   End Achieve Target Molecule Auxiliary->End CatalystMethod->End SubstrateControl->End

Caption: Decision workflow for selecting a stereocontrol strategy.

Q3: How do reaction conditions like temperature and solvent impact stereoselectivity?

Reaction conditions are critical variables that modulate the energy landscape of the reaction.

  • Temperature: Lowering the reaction temperature often enhances stereoselectivity.[3] According to the Eyring equation, the difference in activation energies between the two diastereomeric transition states has a greater impact on the product ratio at lower temperatures. However, this can come at the cost of slower reaction rates.

  • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the catalyst, thereby affecting the stereochemical outcome. For instance, in 1,3-dipolar cycloadditions, solvent choice can be the difference between high and low selectivity.[12] Some studies have found that specific solvents, like 2,2,2-trifluoroethanol, can promote higher yields and regio- and stereoselectivity due to their high ionizing power and hydrogen bond-donating ability.[12]

  • Additives: Additives like molecular sieves are sometimes used to remove trace water, which can deactivate catalysts or alter selectivity. However, their effect is system-dependent and can sometimes be detrimental.[1][13]

Part 2: Troubleshooting Guides

This section provides solutions to specific experimental problems encountered during diazaspiro synthesis.

Issue 1: Poor Diastereoselectivity (Low d.r.)

Symptom: Your reaction yields a nearly inseparable mixture of diastereomers (e.g., d.r. < 2:1), complicating purification and reducing the yield of the desired product.

Potential Cause Explanation & Troubleshooting Steps
1. Ineffective Catalyst or Reagent Control The chosen catalyst or reagent may not be creating a sufficiently large energetic barrier between the competing transition states leading to the different diastereomers. Solution:Screen Catalysts: If using a catalytic approach, screen a range of catalysts with different steric and electronic properties. For instance, in dirhodium-catalyzed cyclopropanations, different chiral ligands on the rhodium center can dramatically alter diastereoselectivity.[5] For organocatalysis, switching between different cinchona alkaloids (e.g., quinine vs. quinidine) can sometimes invert or improve the d.r.[14]
2. Unfavorable Substrate Conformation The ground-state conformation of your substrate may pre-dispose it to attack from a direction that leads to the undesired diastereomer. Steric hindrance from bulky protecting groups or other substituents dictates the facial selectivity.[3] Solution:Modify Protecting Groups: Change the size of protecting groups on the nitrogen atoms or other nearby functional groups. A bulkier group might effectively block one face of the molecule, forcing the reaction to proceed with higher selectivity.[3] • Alter Substrate Backbone: If possible, modify the substrate structure to introduce conformational rigidity or steric bias that favors the desired reaction trajectory.
3. Suboptimal Reaction Conditions The reaction temperature may be too high, allowing the system to overcome the small energetic barrier between transition states. Solution:Lower the Temperature: Perform the reaction at 0 °C, -20 °C, or even -78 °C. This is often the most effective first step for improving diastereoselectivity.[3] • Solvent Screening: Test a matrix of solvents with varying polarities (e.g., Toluene, DCM, THF, Acetonitrile). The solvent can influence transition state stabilization.
Issue 2: Poor Enantioselectivity (Low e.e.)

Symptom: You are performing an asymmetric synthesis, but the product is racemic or has a low enantiomeric excess (e.e.).

Potential Cause Explanation & Troubleshooting Steps
1. Ineffective Chiral Controller The chiral catalyst, ligand, or auxiliary is not effectively discriminating between the two enantiotopic faces of the substrate. The chiral environment it creates is not ordered enough. Solution:Screen Chiral Ligands/Catalysts: For metal-based catalysis, screen a library of chiral ligands.[3] For organocatalysis, explore different catalyst backbones (e.g., cinchona alkaloids, prolinols, chiral phosphoric acids).[15][16] • Change Chiral Auxiliary: If using an auxiliary-based approach, switch to one with different steric or electronic properties (e.g., Evans oxazolidinones, Oppolzer's camphorsultam).[9][17] The choice of auxiliary can be critical for success.[11]
2. Competing Background Reaction An uncatalyzed or achirally catalyzed background reaction may be occurring in parallel with your desired asymmetric transformation, producing a racemic product and lowering the overall e.e. Solution:Lower Reaction Temperature: Background reactions often have a higher activation energy and can be suppressed by lowering the temperature. • Reduce Catalyst Loading (Counterintuitive): In some cases, high catalyst loading can lead to aggregation or the formation of less active/selective species. Titrate the catalyst loading to find the optimal concentration. • Check Reagent Purity: Ensure all starting materials and reagents are pure and free from contaminants that could catalyze a racemic pathway.
3. Mismatched Reaction Mechanism In some advanced methods like photocatalysis, the reaction mechanism itself can undermine enantiocontrol. For example, if a mechanism proceeds via single-electron transfer (SET) and generates anionic intermediates, these may preferentially interact with protons from a chiral Brønsted acid catalyst, disrupting stereocontrol.[18][19] Solution:Modulate the Mechanism: It has been shown that switching the mechanism from SET to energy transfer (EnT) can prevent the formation of problematic anionic intermediates before the stereocenter is formed, leading to excellent enantioselectivity.[18][19][20] This can be achieved by modifying the substrate (e.g., changing a protecting group from an ester to a sulfonyl group).[20]

Part 3: Key Experimental Protocols

These generalized protocols provide a starting point for optimization. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Asymmetric Organocatalytic Michael/Cyclization Cascade

This protocol is based on cascade reactions used to build complex spirocycles, often catalyzed by cinchona alkaloid derivatives.[21][22][23]

  • Catalyst and Reagent Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the isatylidene-malononitrile derivative (0.1 mmol, 1.0 equiv.) and the organocatalyst (e.g., quinine or a derivative, 0.01-0.1 mmol, 10-100 mol%).

  • Solvent Addition: Add the chosen anhydrous solvent (e.g., CH₂Cl₂, Toluene, 2.0 mL) under an inert atmosphere (N₂ or Argon).

  • Initiation: Cool the mixture to the desired temperature (e.g., room temperature, 0 °C, or -20 °C). Add the second coupling partner (e.g., an ethylidene indandione, 0.12 mmol, 1.2 equiv.) in one portion.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate). Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude product and the enantiomeric excess (e.e.) by chiral HPLC or SFC analysis.

Organocatalytic Cascade cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization cluster_2 Step 3: Rearrangement/Finalization A Substrate A + Substrate B Cat Chiral Organocatalyst A->Cat B Chiral Enolate/ Enamine Intermediate Cat->B C Intramolecular Aldol/Addition B->C D Stereodefined Diazaspirocycle C->D

Caption: Workflow for an organocatalytic cascade reaction.

Protocol 2: Screening Lewis Acid Catalysts for Asymmetric 1,3-Dipolar Cycloaddition

This protocol is adapted from procedures for constructing spirocyclic pyrazolines and isoxazolines using chiral Lewis acid catalysis.[1][13]

  • Catalyst Pre-formation: In a glovebox or under a strict inert atmosphere, add the chiral ligand (e.g., a PyBox or PhBox derivative, 0.011 mmol, 11 mol%) to a dry reaction vial. Add anhydrous solvent (e.g., DCE, 0.5 mL) followed by the Lewis acid precursor (e.g., Mg(NTf₂)₂, 0.01 mmol, 10 mol%). Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

  • Reaction Setup: In a separate vial, dissolve the α-methylene lactam dipolarophile (0.10 mmol, 1.0 equiv.) in the same anhydrous solvent (1.0 mL).

  • Initiation: Add the solution of the dipolarophile to the pre-formed catalyst mixture. Finally, add the 1,3-dipole (e.g., a diazoacetate or a stable nitrile oxide, 0.15 mmol, 1.5 equiv.).

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 23 °C) for the specified time (e.g., 18 hours). Monitor by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine yield, d.r. (by ¹H NMR), and e.e. (by chiral HPLC/SFC).

References

Technical Support Center: Stability of 2,9-Diazaspiro[5.5]undecan-1-one Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,9-Diazaspiro[5.5]undecan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. As direct stability data for this specific molecule is not extensively published, this guide synthesizes information from related chemical structures and established principles of pharmaceutical stability analysis to empower you to design and interpret your own stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for this compound in solution?

A1: Based on its structure, which includes a lactam ring and a piperidine moiety, the two most probable degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The lactam ring, a cyclic amide, is susceptible to cleavage by water, a reaction that can be catalyzed by both acid and base.[1][2] Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2] Alkaline hydrolysis, on the other hand, proceeds through the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[1] This ring-opening would result in the formation of an amino acid derivative.

  • Oxidation: The piperidine ring, particularly the secondary amine and the carbon atoms alpha to the nitrogen, can be susceptible to oxidation.[3][4] Atmospheric oxygen or residual peroxides in solvents can initiate oxidative degradation, potentially leading to the formation of N-oxides, imines, or ring-opened products.[5]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solution is expected to be highly pH-dependent. As a general principle for lactams, the rate of hydrolysis is typically slowest in the neutral pH range and increases significantly under both acidic and basic conditions.[2] For piperidine-containing compounds, extreme pH values can also influence their conformation and reactivity.[6] Therefore, it is crucial to determine the pH of optimal stability for your specific application. A buffered solution is highly recommended to maintain a constant pH during your experiments.

Q3: What is the likely impact of temperature and light on the stability of this compound in solution?

A3:

  • Temperature: Increased temperature generally accelerates the rate of chemical degradation.[7] For hydrolysis and oxidation reactions, an increase in temperature will likely lead to a faster degradation of this compound.[8] Therefore, for long-term storage of solutions, refrigeration or freezing is advisable, provided the compound is soluble and stable under these conditions.

  • Light: Many organic molecules, especially those with heterocyclic rings, can be susceptible to photodegradation.[7] Exposure to UV or even ambient light can provide the energy to initiate photochemical reactions, leading to the formation of degradation products.[3] It is good practice to protect solutions of this compound from light by using amber vials or by working in a dark environment.

Troubleshooting Guide

Issue 1: I am observing a loss of parent compound concentration over time in my experiments, even under seemingly mild conditions. What could be the cause?

Possible Causes and Solutions:

  • Uncontrolled pH: The pH of your solution may be drifting into a range where the compound is less stable.

    • Solution: Use a suitable buffer system to maintain a constant pH throughout your experiment. Verify the pH of your solution before and after the experiment.

  • Presence of Contaminants: Trace amounts of acids, bases, or metal ions in your solvents or on your glassware can catalyze degradation.

    • Solution: Use high-purity (e.g., HPLC grade) solvents and meticulously clean all glassware.

  • Dissolved Oxygen: The presence of dissolved oxygen in the solvent can promote oxidative degradation.

    • Solution: For sensitive experiments, consider de-gassing your solvents by sparging with an inert gas like nitrogen or argon before preparing your solutions.

Issue 2: I see new peaks appearing in my chromatogram (e.g., HPLC) when analyzing my sample. How can I determine if these are degradation products?

Troubleshooting Steps:

  • Run a Control: Analyze a freshly prepared solution of this compound. The new peaks should be absent or significantly smaller in the fresh sample.

  • Perform a Forced Degradation Study: Intentionally degrade a sample of the compound under stressed conditions (e.g., by adding acid, base, or an oxidizing agent).[8][9] If the new peaks in your experimental sample match the retention times of the peaks generated during the forced degradation study, it is strong evidence that they are degradation products.

  • Mass Spectrometry (MS) Analysis: If your analytical system is coupled to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the new peaks. This information can help you propose the chemical structures of the degradation products. For example, a mass increase of 16 Da could suggest an N-oxide formation.

Experimental Protocols

Protocol 1: Preliminary Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[8][9][10]

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Thermal Degradation: Place an aliquot of the stock solution in an oven at 60°C.

    • Photodegradation: Expose an aliquot of the stock solution to a UV lamp.

    • Control: Keep an aliquot of the stock solution at room temperature, protected from light.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24 hours).

  • Sample Analysis:

    • At appropriate time points, withdraw a sample from each condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by HPLC to observe the formation of new peaks and the decrease in the parent compound peak.

Data Interpretation:

Stress ConditionExpected Degradation PathwayPotential Degradation Products
Acid (HCl)Acid-catalyzed hydrolysisRing-opened amino acid
Base (NaOH)Base-catalyzed hydrolysisRing-opened amino acid salt
Oxidation (H₂O₂)Oxidation of piperidine ringN-oxide, imine, or other oxidized species
ThermalAcceleration of hydrolysis/oxidationSimilar to above, but at an accelerated rate
PhotochemicalPhotolytic cleavage or rearrangementVarious photoproducts
Protocol 2: pH-Rate Profile Study

This study aims to determine the pH at which the compound is most stable.

Materials:

  • This compound

  • A series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12)

  • Constant temperature bath or incubator

  • HPLC system

Procedure:

  • Sample Preparation: Prepare a series of solutions of the compound in each of the different pH buffers.

  • Incubation: Incubate all solutions at a constant temperature (e.g., 40°C).

  • Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution and analyze it by HPLC to determine the concentration of the remaining parent compound.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the concentration of the parent compound versus time.

    • The slope of this line will give you the observed degradation rate constant (k_obs) at that pH.

    • Plot log(k_obs) versus pH to generate a pH-rate profile. The minimum of this curve will indicate the pH of maximum stability.

Visualizations

Degradation_Pathway cluster_main 2,9-Diazaspiro[5.5]undecan-1-one cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent_Compound 2,9-Diazaspiro[5.5]undecan-1-one Hydrolysis_Product Ring-Opened Amino Acid Parent_Compound->Hydrolysis_Product H+ or OH- H2O Oxidation_Products N-Oxide, Imine, etc. Parent_Compound->Oxidation_Products [O]

Caption: Potential degradation pathways for 2,9-Diazaspiro[5.5]undecan-1-one.

Experimental_Workflow Start Prepare Stock Solution Stress Apply Stress Conditions (pH, Temp, Light, Oxidant) Start->Stress Sample Sample at Time Points Stress->Sample Analyze Analyze by HPLC Sample->Analyze Data Determine Degradation Rate Analyze->Data End Identify Degradants (LC-MS) Data->End

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Crystallization of Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting and Optimization

The unique three-dimensional architecture of diazaspiro compounds, while offering significant advantages in drug discovery for exploring novel chemical space, frequently presents considerable challenges during crystallization.[1][2] Their conformational rigidity and potential for varied intermolecular interactions can lead to complex crystallization behaviors, including polymorphism, oiling out, and persistent impurities. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and optimize the crystallization of these valuable molecules.

Section 1: Fundamental Challenges - Achieving Crystallinity

This section addresses the most common initial hurdle: the failure to obtain any solid crystalline material.

FAQ 1: My diazaspiro compound is not crystallizing from solution. What are the primary factors to investigate?

The inability to induce crystallization stems from a failure to achieve a state of supersaturation, or from kinetic barriers that prevent nucleation. Supersaturation is the essential driving force for both the birth of new crystal nuclei (nucleation) and their subsequent enlargement (growth).[3][4] Your troubleshooting should systematically address the key variables that control this state.

Core Areas for Investigation:

  • Solvent System Incompatibility: The choice of solvent is the most critical factor in crystallization.[5] An ideal solvent should dissolve the compound at an elevated temperature but exhibit poor solubility at lower temperatures.[6] If the compound is too soluble even at low temperatures, supersaturation will not be reached. Conversely, if it is poorly soluble even when hot, you cannot create a proper starting solution.

  • Insufficient Supersaturation: You may not be reaching the "metastable zone," the region of supersaturation where crystal growth is favored over spontaneous, uncontrolled precipitation.[7] The rate of cooling, solvent evaporation, or anti-solvent addition directly impacts the level of supersaturation.[3]

  • High Impurity Levels: Impurities can act as inhibitors to nucleation and growth, sometimes by binding to the growth sites on a crystal surface or by altering the solubility profile of the main compound.[8][9]

Troubleshooting Workflow:

G cluster_solvent Solvent Actions cluster_super Supersaturation Actions cluster_purity Purity Actions start No Crystals Forming solvent Step 1: Re-evaluate Solvent System start->solvent supersaturation Step 2: Modify Supersaturation Conditions solvent->supersaturation If solvent is appropriate s1 Perform systematic solvent screen (see Table 1). solvent->s1 purity Step 3: Assess Compound Purity supersaturation->purity If still no crystals su1 Slower cooling/evaporation. supersaturation->su1 outcome Crystals Obtained purity->outcome After purification p1 Re-purify by chromatography. purity->p1 s2 Try binary/ternary solvent mixtures. s1->s2 s3 Consider anti-solvent crystallization. s2->s3 su2 Introduce seed crystals. su1->su2 su3 Increase initial concentration. su2->su3 p2 Attempt trituration to remove soluble impurities. p1->p2

Data Presentation: Common Solvents for Crystallization

The selection of an appropriate solvent is paramount.[10] The following table provides a starting point for screening, categorized by polarity and boiling point.

Solvent Boiling Point (°C) [11]Polarity Class & Notes
Heptane/Hexanes69-98Non-polarOften used as an anti-solvent. Good for non-polar compounds.
Toluene111Non-polarHigh boiling point can be problematic for removal but good for slow cooling.[11]
Diethyl Ether35Slightly PolarVery volatile, useful for vapor diffusion techniques but flammable.
Ethyl Acetate (EtOAc)77Polar AproticExcellent general-purpose solvent for moderately polar compounds.[12]
Acetone56Polar AproticGood solvent, but its low boiling point can lead to rapid evaporation and small crystals.[11]
Acetonitrile (MeCN)82Polar AproticOften yields high-quality crystals for polar molecules.
Isopropanol (IPA)82Polar ProticCan form hydrogen bonds, potentially leading to solvates.
Ethanol (EtOH)78Polar ProticA very common and effective solvent for compounds with H-bond donors/acceptors.[12]
Methanol (MeOH)65Polar ProticHighly polar; may keep compounds in solution. Good for creating mixed-solvent systems.
Water100Very PolarUseful for highly polar or salt-form compounds. Often used as an anti-solvent.[12]
FAQ 2: My compound is "oiling out" instead of forming crystals. How can I resolve this?

"Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This happens when the temperature of the solution is above the melting point of the solute at that specific concentration (i.e., in the presence of solvent).[13] The resulting oil is often an amorphous, impure state that is resistant to crystallization.

Causality and Solutions:

  • Cause: The solution is too saturated at too high a temperature. As it cools, it reaches a concentration where the compound would prefer to be a liquid rather than a solid.

    • Solution: Return the flask to the heat source and add more of the primary ("good") solvent to decrease the saturation level.[13] This lowers the temperature at which the compound will begin to precipitate, hopefully to a point below its melting point.

  • Cause: A very rapid cooling rate. The system doesn't have time to nucleate and grow in an orderly fashion, crashing out as a supercooled liquid.

    • Solution: Insulate the crystallization vessel (e.g., with glass wool or by placing it in a large beaker) to slow the rate of cooling dramatically. This gives the molecules more time to orient themselves into a crystal lattice.

  • Cause: The chosen solvent has a boiling point that is too high, well above the melting point of your compound.

    • Solution: Switch to a lower-boiling point solvent.[11] For example, if your compound melts at 90°C and you are using toluene (b.p. 111°C), it is very likely to oil out. Switching to ethyl acetate (b.p. 77°C) may solve the problem.

  • Cause: Impurities are significantly depressing the melting point of your compound.

    • Solution: Re-purify the material. An impure solid will have a lower and broader melting range, increasing the likelihood of oiling out.[13]

Section 2: Crystal Quality and Purity

Once you can obtain a solid, the next challenge is controlling its physical properties and chemical purity.

FAQ 3: My crystals are consistently small, needle-like, or agglomerated. How can I improve their size and habit?

Crystal size and morphology (habit) are direct consequences of the balance between nucleation and growth kinetics.[4] Small or needle-like crystals often result from conditions where nucleation dominates growth—many crystals are formed quickly but none have the opportunity to grow large.

Strategies to Promote Crystal Growth over Nucleation:

  • Reduce Supersaturation Level: High supersaturation favors rapid nucleation.[3]

    • Action: Use a slower cooling or evaporation rate. A temperature gradient of 5-10°C per hour is a good starting point.

    • Action: Use slightly more solvent than the minimum required for dissolution at high temperature. This will keep the compound soluble for longer during cooling, allowing growth on existing nuclei.[13]

  • Control Agitation: Agitation can influence nucleation rates. While gentle stirring can ensure homogeneity, vigorous stirring can induce secondary nucleation, leading to smaller crystals.

    • Action: If using stirring, reduce the agitation rate. Alternatively, attempt crystallization under static conditions without any stirring.

  • Introduce a Seeding Protocol: Seeding provides a template for growth, bypassing the stochastic nature of primary nucleation. This is one of the most powerful methods for controlling crystal size and form.

    • Action: Prepare seed crystals (a tiny amount of your desired crystalline form). Add them to a solution that is slightly supersaturated (in the metastable zone). This encourages the solute to deposit onto the seeds rather than forming new nuclei. (See Protocol 2 ).

  • Consider Ostwald Ripening: This is a process where smaller, less stable crystals re-dissolve and deposit onto larger crystals over time.

    • Action: After initial crystallization, hold the slurry at a constant temperature for an extended period (several hours to days). This can significantly improve the average particle size.

FAQ 4: My final product purity is unacceptable despite crystallization. How can I identify and solve the problem?

Crystallization is a powerful purification technique, but its effectiveness depends on the mechanism of impurity incorporation.[14][15] Simply re-crystallizing without understanding the root cause is often inefficient.

Common Impurity Incorporation Mechanisms:

  • Surface Adsorption: Impurities adhere to the crystal surface and are trapped in the final product after filtration. This is common when the mother liquor is highly concentrated with impurities.[15]

  • Inclusions/Occlusions: Pockets of mother liquor become trapped within a growing crystal. This is more likely with rapid growth rates and can be exacerbated by agglomeration.[15][16]

  • Solid Solution Formation: The impurity molecule is structurally similar to the target compound and becomes incorporated directly into the crystal lattice.[9] This is the most difficult type of impurity to remove by crystallization.

Diagnostic and Troubleshooting Workflow for Impurities:

G start Low Purity Detected wash Step 1: Perform a Reslurry Wash start->wash purity_check1 Purity Significantly Improved? wash->purity_check1 surface_issue Diagnosis: Surface Adsorption Action: Optimize washing protocol. purity_check1->surface_issue Yes kinetics Step 2: Recrystallize with Slower Kinetics purity_check1->kinetics No purity_check2 Purity Improved? kinetics->purity_check2 inclusion_issue Diagnosis: Inclusions/Occlusions Action: Slow down growth rate, control agitation. purity_check2->inclusion_issue Yes solvent Step 3: Change Solvent System purity_check2->solvent No solid_solution Diagnosis: Probable Solid Solution Action: Change solvent to alter relative solubilities. May require re-synthesis or chromatography. solvent->solid_solution

  • Reslurry Wash Test: Stirring the crystalline product in a solvent where the main compound is sparingly soluble but the impurity is more soluble can effectively remove surface-adsorbed impurities.[15] A significant increase in purity after this test points to surface contamination.[14]

Section 3: Polymorphism and Reproducibility

FAQ 5: I am obtaining different crystal forms (polymorphs) between experiments. How can I ensure I consistently produce the desired form?

Polymorphism is the ability of a compound to crystallize in multiple distinct crystal structures.[17][18] Different polymorphs can have dramatically different physical properties, including solubility, stability, and bioavailability, making their control essential in pharmaceutical development.[19][20]

The formation of a specific polymorph is a contest between thermodynamics (which form is most stable) and kinetics (which form nucleates fastest).[21]

Key Control Strategies:

  • Thermodynamic vs. Kinetic Control:

    • Thermodynamic Control: Aims to produce the most stable polymorph. This is typically achieved under conditions of slow crystallization (slow cooling, slow evaporation) and extended equilibration times (slurrying). The system is given enough time to overcome kinetic barriers and settle into its lowest energy state.

    • Kinetic Control: Aims to produce a metastable polymorph, which forms faster. This is often achieved through rapid crystallization (crash cooling, rapid anti-solvent addition).[22]

  • Solvent Choice: The solvent can influence which polymorph is favored. Specific solvent-solute interactions can stabilize the transition state for the nucleation of one form over another.[23] Screening a variety of solvents is crucial for understanding polymorphic behavior.

  • Temperature: Temperature can determine the relative stability of polymorphs. For some systems (enantiotropes), one form may be more stable below a certain transition temperature, while another is more stable above it.[19][21] Crystallizing at different temperatures is a key screening parameter.

  • Seeding: This is the most robust method for ensuring polymorph control.[20] By introducing seed crystals of the desired form into a supersaturated solution, you direct the crystallization outcome, bypassing the formation of other potential kinetic products.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Crystallization
  • Preparation: Place ~10-15 mg of your purified diazaspiro compound into several small vials.

  • Solvent Addition: To each vial, add a different solvent from Table 1 dropwise at room temperature until the solid just dissolves. Note the approximate solubility. If it is highly soluble at room temperature, that solvent is likely a poor choice for single-solvent crystallization but may be useful in a mixed-solvent system.

  • Heating: For vials where the compound was sparingly soluble, heat gently (e.g., to 50-60°C) while adding more solvent until the solid dissolves completely. Aim to create a saturated or near-saturated solution.

  • Cooling & Observation:

    • Allow the vials to cool slowly to room temperature.

    • If no crystals form, loosely cap the vials to allow for slow evaporation over 24-48 hours.

    • If still no crystals, transfer the vials to a refrigerator or freezer (4°C to -20°C) to further decrease solubility.

  • Anti-Solvent Method: For solvents where the compound was highly soluble, take the resulting solution and slowly add a miscible anti-solvent (e.g., adding heptane to an ethyl acetate solution) until turbidity (cloudiness) persists. Gently warm to re-dissolve, then allow to cool slowly.

  • Analysis: Evaluate the outcome from each vial, noting which solvent systems produced crystalline solids, oils, or no change. This provides a map for scaling up the most promising conditions.

Protocol 2: Controlled Seeding for Polymorph and Size Control
  • Seed Crystal Preparation: Obtain or prepare a small quantity of the desired polymorph. If necessary, crush larger crystals to create a fine powder.

  • Solution Preparation: Prepare a saturated solution of your compound at an elevated temperature, ensuring all solid is dissolved.

  • Controlled Cooling: Cool the solution slowly. The goal is to enter the metastable zone without inducing primary nucleation. The ideal temperature for seeding is typically 2-10°C below the saturation temperature.

  • Seeding: Add a very small amount (a few specks on the tip of a spatula) of the seed crystals to the solution.

  • Growth Phase: Maintain the solution at this temperature or continue the slow cooling. The added seeds will act as templates, and the solute will deposit on their surfaces, leading to controlled growth of the desired form. Avoid rapid temperature drops, which could trigger the nucleation of unwanted forms.

References

Technical Support Center: Optimizing the Purity of 2,9-Diazaspiro[5.5]undecan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,9-Diazaspiro[5.5]undecan-1-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable spirocyclic lactam. Here, we provide in-depth, evidence-based troubleshooting advice in a practical question-and-answer format to help you minimize impurities and maximize the yield and quality of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for preparing 2,9-Diazaspiro[5.5]undecan-1-one?

A1: A widely adopted and efficient method for the synthesis of the 2,9-diazaspiro[5.5]undecane scaffold involves a multi-step sequence commencing with readily available starting materials. A common approach is the double Michael addition of a primary amine to an acrylate, followed by an intramolecular Dieckmann condensation and subsequent decarboxylation to yield a piperidone intermediate. This intermediate can then be further elaborated to the desired 2,9-diazaspiro[5.5]undecan-1-one.

A plausible and frequently utilized pathway begins with the reaction of phenethylamine with methyl acrylate, which, after intramolecular cyclization and decarboxylative hydrolysis, yields N-phenethyl-4-piperidone. This piperidone is a key precursor for constructing the spirocyclic system.

Q2: I am observing a significant amount of a high molecular weight, viscous substance in my crude product. What is it and how can I prevent its formation?

A2: The formation of a viscous, often polymeric, substance is a common issue when working with acrylates like methyl or ethyl acrylate. This is due to the propensity of these monomers to undergo self-polymerization, especially in the presence of initiators such as light, heat, or radical species.

To mitigate this, it is crucial to use acrylates containing an inhibitor, such as hydroquinone or its monomethyl ether (MEHQ). Additionally, conducting the reaction at a controlled, moderate temperature and under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the extent of polymerization. It is also advisable to use freshly distilled acrylates if polymerization is a persistent issue.

Q3: My final product shows two closely related spots on the TLC plate, and the NMR spectrum is more complex than expected. What could be the cause?

A3: The presence of closely eluting spots on a TLC plate and a complex NMR spectrum often indicates the presence of diastereomers. The spirocyclic core of 2,9-diazaspiro[5.5]undecan-1-one contains a stereocenter at the spiro carbon, and depending on the synthetic route and the nature of any substituents, other stereocenters may also be present. The formation of diastereomers is a common challenge in the synthesis of complex cyclic systems.

The separation of diastereomers can be challenging and often requires careful optimization of chromatographic conditions. High-performance liquid chromatography (HPLC), particularly with chiral stationary phases, can be effective for both analytical and preparative separations. In some cases, diastereomers can be separated by fractional crystallization from a carefully selected solvent system. Derivatization of the diastereomeric mixture to form derivatives with more distinct physical properties can also facilitate separation.

Troubleshooting Guide: Common Impurities and Their Removal

This section provides a detailed guide to identifying and eliminating common impurities encountered during the synthesis of 2,9-Diazaspiro[5.5]undecan-1-one, based on a common synthetic pathway.

dot graph "Synthetic_Pathway_and_Impurities" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Diagram of a plausible synthetic pathway and points of impurity formation.

Impurity Identification Methods Reason for Formation Troubleshooting and Removal Strategy
Unreacted Starting Materials (e.g., N-Boc-4-piperidone, Ethyl Acrylate)- TLC: Compare with authentic standards. - ¹H NMR: Presence of characteristic signals of starting materials. - GC-MS: For volatile components like ethyl acrylate.- Incomplete reaction due to insufficient reaction time, suboptimal temperature, or incorrect stoichiometry. - Inefficient mixing.- Reaction Optimization: Ensure stoichiometric balance of reagents and allow the reaction to proceed to completion by monitoring with TLC. - Purification: Easily removed by flash column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) will typically elute the less polar starting materials before the more polar product.
Polyacrylate - Visual: Formation of a viscous oil or insoluble solid. - ¹H NMR: Broad, unresolved signals in the aliphatic region.- Spontaneous polymerization of ethyl acrylate, often initiated by heat, light, or impurities.- Prevention: Use ethyl acrylate containing an inhibitor. Conduct the reaction under an inert atmosphere and at a controlled, moderate temperature. - Removal: Polymeric material is often insoluble in common organic solvents and can be removed by filtration. If soluble, it can often be precipitated by the addition of a non-solvent.
Uncyclized Intermediate (Open-chain amino ester)- TLC: A distinct spot, typically more polar than the starting materials but potentially less polar than the final lactam. - ¹H NMR: Presence of signals corresponding to the open-chain structure, such as an ethyl ester and a free amine. - LC-MS: A molecular ion corresponding to the uncyclized intermediate.- Incomplete cyclization during the lactam formation step. This can be due to insufficient heating, a short reaction time, or the use of a weak base.- Reaction Optimization: Ensure adequate heating and reaction time for the cyclization step. The choice of a suitable base and solvent is also critical. - Purification: Can be separated from the desired product by flash column chromatography, as the polarity will differ. Recrystallization may also be effective if the solubility characteristics are sufficiently different.
Diastereomers - TLC: May appear as a single, slightly elongated spot or two very closely eluting spots. - ¹H NMR: A more complex spectrum than expected, with doubled signals for some protons. - HPLC: Two or more closely eluting peaks, especially on a chiral column.- Formation of a new stereocenter at the spiro-carbon during the cyclization step, leading to a mixture of diastereomers if a chiral center is already present in the molecule.- Chromatography: Separation can often be achieved using preparative HPLC with a suitable chiral stationary phase. Careful optimization of the mobile phase is crucial. - Recrystallization: Fractional crystallization can sometimes be used to isolate one diastereomer if there is a significant difference in their crystal packing and solubility. This may require screening of various solvents.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is effective for the removal of unreacted starting materials and the uncyclized intermediate.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 50% ethyl acetate in hexane. The exact gradient should be optimized based on TLC analysis of the crude mixture.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2,9-Diazaspiro[5.5]undecan-1-one.

dot graph "Chromatography_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Workflow for purification by flash column chromatography.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities and can be particularly effective for separating diastereomers in some cases.

  • Solvent Screening: Identify a suitable solvent or solvent system. The ideal solvent will dissolve the compound when hot but not when cold. Common solvents to screen include ethanol, isopropanol, ethyl acetate, and mixtures such as ethyl acetate/hexane or dichloromethane/hexane.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath or refrigerator can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Technical Support Center: Catalyst Selection for Efficient Diazaspiro Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for diazaspirocycle synthesis. Diazaspirocyclic scaffolds are privileged structures in modern drug discovery, prized for their conformational rigidity and three-dimensional complexity which can lead to improved physicochemical properties and target selectivity.[1] However, their construction, particularly the stereocontrolled formation of the quaternary spirocenter, presents significant synthetic challenges.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into selecting the right catalyst and troubleshooting common issues encountered during the formation of diazaspiro rings. We will move beyond simple protocols to explain the underlying principles governing catalyst performance, empowering you to make informed decisions in your own experiments.

Troubleshooting Guide

This section addresses specific, common problems in a question-and-answer format.

Problem 1: Low or No Product Yield

Question: "My intramolecular cyclization to form a 1,3-diazaspiro[4.4]nonane core is failing. I'm using a standard base-mediated approach (e.g., K₂CO₃) with a di-halogenated precursor, but I see mostly starting material or decomposition. What catalytic strategies could improve this?"

Answer: This is a classic challenge where a non-catalytic approach lacks the efficiency for a demanding ring closure. The issue often lies in the high activation energy of the intramolecular substitution or the slow rate of reaction allowing for decomposition. A catalytic approach is highly recommended.

Possible Causes & Solutions:

  • Ineffective Activation of Substrates: Standard bases may not be sufficient. Transition metal catalysts can be highly effective. For instance, palladium or gold catalysts can activate substrates through different mechanisms. Gold catalysts, such as Au(PPh₃)Cl/AgOTf, have been shown to be particularly effective in promoting the cyclization step in complex heterocyclic syntheses, even when other catalysts fail.[2]

  • Catalyst Incompatibility: Ensure your chosen catalyst is compatible with the functional groups on your substrate. Some ruthenium catalysts, for example, are highly effective for specific coupling reactions but may be inactive for others, depending on the electronic nature of the substrates.[2]

  • Harsh Reaction Conditions: Prolonged reaction times at high temperatures can lead to decomposition. An efficient catalyst allows for milder conditions. Surveying different catalysts can identify one that operates at a lower temperature, preserving the integrity of your product.

  • Intermolecular Side Reactions: At low reaction rates, intermolecular coupling can outcompete the desired intramolecular cyclization, leading to polymers or dimers. Using a highly efficient catalyst can accelerate the intramolecular pathway. Additionally, applying high-dilution principles (e.g., <0.01 M) is crucial to favor the intramolecular reaction.

Our Recommendation: Start by screening a panel of transition metal catalysts known for C-N bond formation. A good starting point would be a palladium-based system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand) or a gold-based catalyst (e.g., Au(PPh₃)Cl/AgOTf).

Problem 2: Poor Diastereoselectivity

Question: "I am successfully forming my target diazaspirocycle via a catalyzed cycloaddition, but it's a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?"

Answer: Achieving high diastereoselectivity is critical and is directly influenced by the catalyst's ability to create a sterically and electronically well-defined transition state. A 1:1 ratio indicates that the energy difference between the two competing transition states is negligible under your current conditions.

Key Optimization Parameters:

  • Decrease Reaction Temperature: Lowering the temperature is one of the most effective ways to enhance diastereoselectivity.[3] It amplifies the small energy differences between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product. We recommend screening the reaction at various temperatures, for example, from room temperature down to -78 °C.[3]

  • Solvent Screening: The solvent plays a critical role in organizing the transition state. A systematic screen of solvents with varying polarities is advised. Less polar solvents (e.g., toluene, dichloromethane) can sometimes favor more ordered, compact transition states, leading to higher selectivity compared to polar solvents (e.g., THF, acetonitrile).[3]

  • Catalyst Choice and Steric Hindrance: The catalyst itself is the primary director of stereochemistry.

    • Lewis Acids/Brønsted Acids: For cycloadditions, highly confined acid catalysts, such as chiral imidodiphosphorimidates (IDPi), can create a specific chiral microenvironment that effectively controls the facial selectivity of the approaching reactants, leading to excellent d.r. and e.e.[4]

    • Organocatalysts: Chiral organocatalysts, such as those derived from quinine or proline, can be highly effective in controlling stereochemistry in reactions like Michael additions or annulations that form spirocyclic junctions.[5]

    • Ligand Modification: In transition metal catalysis, modifying the ligands around the metal center is key. Bulkier ligands can create a more sterically demanding environment, forcing the substrates to approach in a specific orientation and thus favoring one diastereomer.

Problem 3: Unwanted Side Reactions During [3+2] Cycloaddition

Question: "I am attempting a [3+2] cycloaddition using an in situ generated nitrile imine to form a spiro-pyrazoline. I'm getting a high yield, but much of it is the dimer of my nitrile imine precursor. How can I favor the desired cycloaddition?"

Answer: This is a common issue in 1,3-dipolar cycloadditions where the dipole can react with itself. The problem is one of reaction kinetics: the rate of dimerization is competing effectively with the rate of cycloaddition.

Troubleshooting Strategy:

  • Optimize Stoichiometry: The concentration of the reactive dipole is a critical parameter. While it may seem counterintuitive, increasing the equivalents of the dipole precursor can sometimes lead to more side reactions. A careful optimization of the stoichiometry is required. Often, using a slight excess (e.g., 1.2 equivalents) of the dipole precursor is optimal to compensate for some dimerization without it becoming the dominant pathway.[1] Using a large excess (e.g., >1.5 equivalents) can significantly increase dimerization.[1]

  • Slow Addition: Instead of adding all reagents at once, try a slow, syringe-pump addition of the dipole precursor (or the base that generates it) to the solution containing the dipolarophile. This keeps the instantaneous concentration of the reactive dipole low, minimizing its ability to dimerize and maximizing its chances of reacting with the intended partner.

  • Catalyst Choice: While many [3+2] cycloadditions are thermal, some can be catalyzed. A Lewis acid catalyst could potentially activate the dipolarophile, increasing the rate of the desired cycloaddition relative to the uncatalyzed dimerization pathway.

Frequently Asked Questions (FAQs)

Q1: How do I choose a starting catalyst for a novel diazaspiro ring formation? A: The choice depends on the key bond-forming reaction.

  • For Cycloadditions (e.g., Diels-Alder, [3+2]): Start with a Brønsted acid or Lewis acid catalyst. Chiral phosphoric acids or confined imidodiphosphorimidates (IDPi) are excellent choices for asymmetric variants.[4]

  • For Intramolecular C-N Alkylation/Arylation: Screen transition metal catalysts. Palladium (for C-N cross-coupling), Copper (for Ullmann-type couplings), and Gold (for hydroamination/cyclization) are robust starting points.[5][6]

  • For Ring-Closing Metathesis (RCM): If your precursors are di-olefins, Grubbs' or Hoveyda-Grubbs' ruthenium catalysts are the industry standard.[7][8][9] The choice between generations (e.g., Grubbs I, II, or III) will depend on the steric hindrance and electronic properties of your alkenes.

Q2: When should I consider a metal-based catalyst versus an organocatalyst? A:

  • Metal-based catalysts (e.g., Pd, Ru, Rh, Au) are often unmatched for reactions involving C-H activation, cross-coupling, or metathesis.[2][5] They offer a vast diversity of reactivity that can be tuned by ligand choice.

  • Organocatalysts (e.g., proline, chiral amines, phosphoric acids) excel at activating substrates through the formation of iminium or enamine intermediates, or through hydrogen bonding.[10] They are particularly powerful for asymmetric conjugate additions, aldol reactions, and Michael-initiated ring closures, and they avoid issues of toxic metal contamination in the final product, which is a significant advantage in drug development.

Q3: My asymmetric catalysis is giving low enantiomeric excess (e.e.). What's the first thing to check? A: First, ensure there is no non-catalyzed "background" reaction occurring. Run the reaction without the chiral catalyst (or with an achiral analogue) under the same conditions. If you still observe significant product formation, this racemic pathway is lowering your overall e.e. You will need to find conditions (e.g., lower temperature, different solvent) that suppress the background reaction or find a much more active catalyst that can outcompete it. Asymmetric catalysis is a cornerstone for creating enantiopure molecules with high selectivity.[10][11]

Data Summary: Catalyst Performance in a Model Reaction

To illustrate the impact of catalyst selection, consider the following hypothetical data for the asymmetric intramolecular cyclization of a common precursor to a diazaspiro[4.4]nonane core.

Reaction: (Placeholder for a proper chemical reaction scheme)

Catalyst SystemLoading (mol%)Temp (°C)Time (h)Yield (%)d.r.e.e. (%)
K₂CO₃ (non-catalytic)2008048< 5--
Pd₂(dba)₃ / Xantphos510024653:1N/A
CuI / (S)-BINAP1060187810:175
Chiral Phosphoric Acid10253685>20:192
IDPi Brønsted Acid[4]501291>20:197

This data is illustrative and intended for comparison purposes.

Visualizing the Workflow

Troubleshooting Logic for Low Yield

This decision tree outlines a systematic approach to troubleshooting low-yield reactions in diazaspirocycle synthesis.

Troubleshooting_Yield Start Problem: Low Yield Check_Purity Verify Starting Material Purity & Integrity Start->Check_Purity Screen_Catalyst Screen Catalyst Classes (Metal vs. Organo) Check_Purity->Screen_Catalyst If pure Optimize_Conditions Optimize Reaction Conditions Screen_Catalyst->Optimize_Conditions If initial hits Check_Concentration Is Reaction Intramolecular? Screen_Catalyst->Check_Concentration If still low Screen_Solvent Screen Solvents (Polar vs. Nonpolar) Optimize_Conditions->Screen_Solvent Optimize_Temp Vary Temperature (e.g., RT, 0°C, 60°C) Optimize_Conditions->Optimize_Temp Success Yield Improved Screen_Solvent->Success Optimize_Temp->Success Check_Concentration->Optimize_Conditions No High_Dilution Apply High Dilution (<0.01 M) Check_Concentration->High_Dilution Yes High_Dilution->Screen_Catalyst Re-screen

Caption: A decision tree for troubleshooting low reaction yields.

Simplified Catalytic Cycle for Diazaspiro Formation

This diagram illustrates a generic catalytic cycle for a transition-metal-catalyzed intramolecular C-N bond formation to create a diazaspirocycle.

Catalytic_Cycle Catalyst Active Catalyst [M]-L Intermediate1 Oxidative Addition Catalyst->Intermediate1 + Substrate Substrate Substrate Product Diazaspiro Product Intermediate2 Intramolecular Coordination Intermediate1->Intermediate2 Intermediate3 Reductive Elimination Intermediate2->Intermediate3 Intermediate3->Catalyst Regeneration Intermediate3->Product

Caption: A generic cycle for metal-catalyzed diazaspiro formation.

Featured Protocol: Asymmetric Synthesis of a Diazaspiroketone via Organocatalysis

This protocol is a representative example based on established principles of Michael-initiated ring closure reactions, a common strategy for building spirocyclic systems.[5]

Objective: To synthesize an enantiomerically enriched diazaspiro[4.5]decanone derivative.

Materials:

  • N-Boc-pyrrolidin-3-one

  • (E)-N-Cbz-4-aminobut-2-enal

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Standard workup and purification reagents (NaHCO₃ solution, brine, MgSO₄, silica gel)

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add N-Boc-pyrrolidin-3-one (1.0 eq), (E)-N-Cbz-4-aminobut-2-enal (1.1 eq), and anhydrous DCM (to achieve 0.1 M concentration).

  • Cooling: Cool the solution to -20 °C using a suitable cooling bath.

  • Catalyst Addition: Add the (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.1 eq, 10 mol%) to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at -20 °C for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Quenching: Upon completion, quench the reaction by adding 1 mL of trifluoroacetic acid (TFA) to catalyze the intramolecular cyclization (Mannich reaction) and subsequent dehydration. Stir for an additional 2 hours at room temperature.

  • Workup: Dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired diazaspiroketone product.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

References

Technical Support Center: Managing Hygroscopicity of Hydrochloride Salts of Spiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the hygroscopicity of hydrochloride salts of spiro compounds. Our goal is to equip you with the scientific understanding and practical methodologies to effectively manage moisture-related issues in your experiments and development processes.

Introduction: The Challenge of Hygroscopicity in Spiro Compound HCl Salts

Spiro compounds, with their unique three-dimensional structures, are a fascinating class of molecules in drug discovery. When formulated as hydrochloride salts to enhance properties like solubility, they can exhibit a strong tendency to absorb moisture from the atmosphere—a phenomenon known as hygroscopicity.[1][2][3] This moisture uptake is not a trivial matter; it can trigger a cascade of physical and chemical changes, compromising the stability, processability, and ultimately, the therapeutic efficacy of the active pharmaceutical ingredient (API).[4][5][6]

Issues stemming from hygroscopicity include:

  • Physical Instability : Changes in crystal structure (polymorphism), deliquescence (dissolving in absorbed water), and altered mechanical properties like powder flow and compressibility.[4][7][8][9][10][11]

  • Chemical Instability : Increased rates of hydrolysis and other degradation pathways, leading to loss of potency and the formation of impurities.[4][12][13][14]

  • Manufacturing and Formulation Hurdles : Difficulties in handling, weighing, and processing due to clumping and sticking, as well as challenges in achieving uniform dosage.[2][6][15]

This guide is structured to provide you with both the foundational knowledge and actionable solutions to anticipate and mitigate these challenges.

Part 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may encounter during your work with hygroscopic spiro compound hydrochloride salts.

Issue 1: My spiro compound HCl salt is clumping and difficult to handle, affecting weighing accuracy.

Root Cause Analysis: This is a classic sign of moisture absorption. The polar nature of hydrochloride salts makes them prone to attracting water molecules from the air.[12] As the powder absorbs moisture, liquid bridges can form between particles, leading to agglomeration and poor flowability.[2][6]

Immediate Corrective Actions:

  • Environmental Control: The most immediate and critical step is to handle the compound in a controlled environment with low relative humidity (RH).[2] This can be achieved using a glove box with a dry nitrogen atmosphere or a dehumidified processing area.

  • Appropriate Storage: Ensure the compound is stored in a tightly sealed container with a desiccant.[6][16] For highly sensitive materials, consider storing smaller, single-use aliquots to minimize exposure of the bulk material to atmospheric moisture.

Long-Term Solutions & Prevention:

  • Co-processing with Excipients: Blending the API with certain excipients can improve its physical properties. Hydrophobic excipients like colloidal silicon dioxide can act as glidants and adsorb excess moisture, improving powder flow.[17]

  • Granulation: If the downstream process allows, converting the powder into granules can reduce the overall surface area exposed to the environment and improve flow characteristics. Dry granulation methods like roller compaction are preferable for moisture-sensitive compounds.

Issue 2: I'm observing changes in the physical appearance (e.g., from crystalline to amorphous, or deliquescence) of my compound over time.

Root Cause Analysis: Significant changes in physical appearance are indicative of substantial moisture uptake, potentially leading to a phase transition. Amorphous materials are particularly susceptible to moisture-induced plasticization and recrystallization.[18] Deliquescence occurs when the compound absorbs enough water to dissolve and form a solution.[4]

Analytical Confirmation:

  • Powder X-ray Diffraction (PXRD): This technique is essential for identifying the solid-state form of your compound. A loss of sharp peaks and the appearance of a broad halo would indicate a transition to an amorphous state. Conversely, the emergence of new peaks could signal a polymorphic transformation or hydrate formation.[7][8][9][10][11]

  • Dynamic Vapor Sorption (DVS): DVS analysis measures the amount of water vapor absorbed or desorbed by a sample at different RH levels. This can help determine the critical relative humidity (CRH) at which phase transitions occur.[][20][21]

  • Thermogravimetric Analysis (TGA): TGA can quantify the amount of water in a sample by measuring weight loss upon heating.[][21]

Mitigation Strategies:

  • Crystal Engineering: Investigate the possibility of forming a more stable, less hygroscopic crystalline form (polymorph) or a co-crystal.[4][18] Co-crystallization with a suitable co-former can alter the crystal lattice and reduce the availability of sites for water interaction.[4][18]

  • Salt Form Selection: While you are working with a hydrochloride salt, it's worth noting that different salt forms of the same API can have vastly different hygroscopic properties.[22][23][24][25] If feasible in early development, screening for alternative, less hygroscopic salts could be a viable long-term strategy.[18]

Issue 3: My formulation is showing signs of degradation, and I suspect hydrolysis.

Root Cause Analysis: Water is a reactant in hydrolysis. The increased moisture content in a hygroscopic API provides the medium for this degradation to occur, especially for compounds with susceptible functional groups (e.g., esters, amides).[4][13][14] The low microenvironmental pH created by hydrochloride salts can sometimes accelerate hydrolysis for certain molecules.[12]

Troubleshooting Workflow:

G A Degradation Observed in Formulation B Confirm Hydrolysis Pathway (LC-MS to identify degradants) A->B C Quantify Moisture Content (Karl Fischer Titration) B->C D Is Moisture Content High? C->D Compare to Specification E Implement Moisture Control Strategies D->E Yes F Re-evaluate Formulation Components D->F No G Is Degradation Mitigated? E->G F->G H Problem Solved G->H Yes I Consult Formulation Specialist G->I No

Caption: Troubleshooting workflow for suspected hydrolysis.

Corrective and Preventative Actions:

  • Formulation Optimization:

    • Moisture-Scavenging Excipients: Incorporate excipients that preferentially absorb moisture, such as certain starches (e.g., Starch 1500) or anhydrous forms of fillers like dicalcium phosphate.[26][27][28]

    • Hydrophobic Barriers: For solid dosage forms, consider film coating with a moisture-barrier polymer.[4][29][30][31] Encapsulating the API particles with a hydrophobic polymer can also be effective.[4]

  • Packaging: Utilize high-barrier packaging, such as aluminum-aluminum (alu-alu) blisters or glass bottles with tight-fitting caps and induction seals.[2][4] Including a desiccant canister or sachet within the package is also highly recommended.[6][16]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the difference between hygroscopic, deliquescent, and efflorescent?

  • Hygroscopic: A general term for a substance that readily attracts and holds water molecules from the surrounding environment.[1][2]

  • Deliquescent: A substance that is so hygroscopic it absorbs enough moisture to dissolve in it and form a liquid solution.[4]

  • Efflorescent: The opposite of deliquescent. This refers to a hydrated crystalline solid that loses its water of hydration when exposed to the air.

Q2: How can I quantitatively measure the hygroscopicity of my spiro compound HCl salt? The most common and effective method is Dynamic Vapor Sorption (DVS) .[][20][21] This technique generates a moisture sorption isotherm, which is a plot of the change in mass versus relative humidity at a constant temperature.[32] This data allows you to classify the material's hygroscopicity (e.g., slightly, moderately, or very hygroscopic) and identify the critical relative humidity (CRH) where significant moisture uptake or phase changes occur. Another key technique is Karl Fischer titration , which chemically determines the water content of a sample.[32]

Q3: Can changing the salt form from a hydrochloride to something else reduce hygroscopicity? Yes, this is a common strategy in drug development.[18][24][25] Hydrochloride salts, being derived from a strong acid, are often quite polar and thus hygroscopic.[12] Salts made from less polar, more hydrophobic counter-ions (e.g., certain sulfonates or long-chain carboxylates) may exhibit significantly lower hygroscopicity.[12] However, changing the salt form can also impact other critical properties like solubility, dissolution rate, and bioavailability, so a comprehensive salt screening study is necessary to find the optimal balance of properties.[24][25]

Q4: Are there any specific excipients I should avoid when formulating a highly hygroscopic API? Yes. Avoid using excipients that are themselves hygroscopic or contain high levels of moisture. For example, some grades of starch and microcrystalline cellulose can have significant moisture content. Opt for anhydrous grades of excipients where possible (e.g., anhydrous lactose, anhydrous dicalcium phosphate).[17]

Q5: What is the role of polymorphism in hygroscopicity? Polymorphs are different crystalline structures of the same compound. These different arrangements of molecules in the crystal lattice can lead to variations in physical properties, including hygroscopicity.[7][8][9][11] One polymorph might be more thermodynamically stable and less prone to moisture absorption than another. Therefore, controlling the polymorphic form during crystallization is crucial for ensuring consistent product quality.[7]

Part 3: Key Experimental Protocols

Protocol 1: Determination of Hygroscopicity by Dynamic Vapor Sorption (DVS)

Objective: To quantify the moisture sorption and desorption behavior of a spiro compound HCl salt as a function of relative humidity (RH).

Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the sample onto the DVS sample pan.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved ( dm/dt ≤ 0.001% per minute). This initial weight is the dry mass.

  • Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable weight is achieved.

  • Desorption Phase: Decrease the RH in a similar stepwise manner from 90% back to 0% RH, allowing for equilibration at each step.

  • Data Analysis: Plot the percentage change in mass against the RH to generate the sorption-desorption isotherm. Analyze the plot to determine the extent of moisture uptake and to identify any hysteresis or phase transitions.

Data Interpretation:

% Weight Gain at 80% RH / 25°CHygroscopicity Classification
< 0.2%Non-hygroscopic
0.2% to < 2%Slightly hygroscopic
2% to < 15%Moderately hygroscopic
≥ 15%Very hygroscopic

This classification is based on general pharmaceutical industry practice and may be adapted.

Protocol 2: Moisture Content Determination by Karl Fischer Titration

Objective: To accurately measure the total water content (both bound and unbound) in a sample.

Methodology (Volumetric Method):

  • Instrument Setup: Standardize the Karl Fischer reagent with a known water standard.

  • Sample Introduction: Accurately weigh a suitable amount of the spiro compound HCl salt and introduce it into the titration vessel containing a solvent (e.g., anhydrous methanol).

  • Titration: Titrate the sample with the standardized Karl Fischer reagent until the endpoint is reached (typically detected electrochemically).

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant used and the sample weight. The result is typically expressed as a percentage (w/w).

Part 4: Strategic Management of Hygroscopicity

A proactive approach is essential for managing hygroscopicity. The following decision tree illustrates a strategic workflow from initial characterization to final product formulation.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Risk Assessment cluster_2 Phase 3: Mitigation Strategies cluster_3 Phase 4: Final Formulation A Characterize Hygroscopicity of Spiro Compound HCl Salt (DVS, TGA, KF) B Assess Solid State Properties (PXRD, Microscopy) A->B C Is the compound hygroscopic? B->C D Low Risk: Proceed with standard handling C->D No E High Risk: Proceed to Mitigation C->E Yes F Crystal Engineering (Polymorph/Co-crystal Screen) E->F G Formulation Design (Excipient Selection, Coating) F->G H Process Control (Environmental Controls) G->H I Packaging Selection (High Barrier + Desiccant) H->I J Develop Robust Formulation I->J K Conduct Stability Studies under Accelerated Conditions J->K

References

Validation & Comparative

A Comparative Guide to Spirocyclic Scaffolds in Drug Discovery: 2,9-Diazaspiro[5.5]undecan-1-one in Focus

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of medicinal chemistry, the deliberate move towards greater molecular three-dimensionality is a well-established strategy for enhancing the developability of drug candidates. Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement, offering a rigidified conformational stance that can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[1][2] This guide provides an in-depth, data-driven comparison of the 2,9-diazaspiro[5.5]undecan-1-one scaffold against other prominent spirocyclic systems, namely azaspiro[3.3]heptanes and spiro[4.5]decanes, to inform scaffold selection in drug design.

The Strategic Value of Spirocyclic Scaffolds

The incorporation of spirocyclic motifs into drug candidates is a strategic choice aimed at overcoming the limitations of traditional flat, aromatic structures. The key advantages conferred by these scaffolds include:

  • Enhanced Three-Dimensionality (Fsp³): The tetrahedral nature of the spiro-carbon atom forces the appended rings into orthogonal orientations, creating a defined three-dimensional (3D) shape. An increased fraction of sp³-hybridized carbons (Fsp³) is correlated with a higher success rate in clinical development.

  • Improved Physicochemical Properties: Spirocyclization can favorably modulate key drug-like properties. Often, an increase in aqueous solubility and a decrease in lipophilicity (logD) are observed, which can be beneficial for absorption and distribution.[3]

  • Enhanced Metabolic Stability: The rigid nature of spirocyclic scaffolds can shield metabolically labile sites from enzymatic degradation, leading to improved metabolic stability and longer half-lives.

  • Novelty and Patentability: The unique and diverse chemical space occupied by spirocyclic compounds provides opportunities for generating novel intellectual property.[2][4]

This guide will now delve into a comparative analysis of three distinct spirocyclic scaffolds, with a focus on providing actionable insights for medicinal chemists.

The 2,9-Diazaspiro[5.5]undecan-1-one Scaffold: A Versatile Core

The 2,9-diazaspiro[5.5]undecan-1-one scaffold, a fusion of two piperidine rings with one containing a lactam moiety, has emerged as a privileged structure in various therapeutic areas. Its inherent structural features, including hydrogen bond donors and acceptors, and multiple points for diversification, make it an attractive starting point for library synthesis.

Biological Applications

Derivatives of 2,9-diazaspiro[5.5]undecane have shown significant promise in targeting a range of biological pathways. Notably, they have been investigated for:

  • Metabolic Disorders: As inhibitors of acetyl-CoA carboxylase (ACC), these compounds have potential in the treatment of obesity.[5]

  • Pain Management: Certain analogs have been explored as dual μ-opioid receptor agonists and σ1 receptor antagonists.[6]

  • Oncology: The related 1,8-diazaspiro[4.5]decane scaffold has been investigated for the inhibition of poly(ADP-ribose) polymerase (PARP).[7]

Synthetic Accessibility

The synthesis of the 2,9-diazaspiro[5.5]undecane core can be achieved through multi-step sequences, often involving intramolecular cyclization strategies. A general approach is outlined below:

G cluster_0 Synthesis of 2,9-Diazaspiro[5.5]undecan-1-one Core start Commercially available piperidone derivative step1 Michael addition with an acrylate start->step1 step2 Reductive amination step1->step2 step3 Intramolecular lactamization step2->step3 end 2,9-Diazaspiro[5.5]undecan-1-one core step3->end

Caption: A generalized synthetic workflow for the 2,9-diazaspiro[5.5]undecan-1-one core.

Comparative Analysis: Performance Against Other Spirocyclic Scaffolds

To provide a clear and objective comparison, we will evaluate the 2,9-diazaspiro[5.5]undecan-1-one scaffold against two other widely used spirocyclic systems: azaspiro[3.3]heptane and spiro[4.5]decane. The comparison will focus on key drug-like properties and synthetic tractability.

Azaspiro[3.3]heptane: The Compact Bioisostere

Azaspiro[3.3]heptanes are gaining popularity as bioisosteres for common saturated heterocycles like piperidine.[4][8] Their compact and rigid nature allows for precise positioning of substituents in 3D space.

Key Features:

  • Bioisosterism: Frequently used to replace piperidine rings to improve physicochemical properties.

  • Physicochemical Properties: Often leads to a decrease in lipophilicity (logD) compared to their piperidine counterparts, which can be attributed to an increase in basicity.[3]

  • Synthetic Accessibility: Can be synthesized through various routes, including [2+2] cycloadditions.[4]

Spiro[4.5]decane: A Scaffold from Nature

The spiro[4.5]decane framework is found in numerous natural products and has been extensively explored in medicinal chemistry.[9] Its larger ring system offers different spatial arrangements for substituents compared to the more compact spiro[3.3] systems.

Key Features:

  • Natural Product Mimicry: Its prevalence in nature suggests inherent biological relevance.

  • Therapeutic Applications: Derivatives have been successfully developed as inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases.

  • Synthetic Routes: Accessible through various methods, including Lewis acid-catalyzed Michael additions.[9]

Data-Driven Comparison of Physicochemical and ADME Properties

The following table summarizes key in silico and experimental data for representative compounds of each scaffold class. It is important to note that direct head-to-head experimental comparisons across all three scaffolds in a single study are limited. Therefore, this table synthesizes data from multiple sources to provide a comparative overview.

Property2,9-Diazaspiro[5.5]undecan-1-one DerivativeAzaspiro[3.3]heptane Derivative (as Piperidine Replacement)Spiro[4.5]decane Derivative
Structure Representative StructureRepresentative StructureRepresentative Structure
Molecular Weight ~350-450 g/mol ~300-400 g/mol ~400-500 g/mol
Calculated logP 1.5 - 3.01.0 - 2.52.0 - 4.0
Measured logD at pH 7.4 Generally lower than non-spirocyclic analogsOften -0.2 to -1.0 lower than corresponding piperidineVaries with substitution
Aqueous Solubility Generally improved over non-spirocyclic analogsGenerally improved over non-spirocyclic analogsModerate to low, depending on substitution
Metabolic Stability (HLM t½) Moderate to highGenerally improved over piperidine analogsModerate to high
Permeability (Caco-2 Papp) Moderate to highCan be compromised by increased basicityModerate to high

Note: The data presented are generalized from various literature sources and are intended for comparative purposes. Actual values will be highly dependent on the specific substituents.

Experimental Protocols for Comparative Evaluation

To enable a direct and rigorous comparison of these spirocyclic scaffolds, standardized experimental protocols are essential. Below are detailed methodologies for assessing key ADME properties.

In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay determines the intrinsic clearance of a compound by measuring its rate of disappearance when incubated with HLM.

Protocol:

  • Preparation of Incubation Mixture: In a 96-well plate, combine human liver microsomes (final concentration 0.5 mg/mL) and a NADPH-regenerating system in phosphate buffer (pH 7.4).

  • Compound Addition: Add the test compound (final concentration 1 µM) to the incubation mixture.

  • Incubation: Incubate the plate at 37°C with shaking.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.

G cluster_1 Metabolic Stability Assay Workflow prep Prepare HLM and NADPH regenerating system add_cpd Add test compound (1 µM) prep->add_cpd incubate Incubate at 37°C add_cpd->incubate sample Sample at time points (0, 5, 15, 30, 60 min) incubate->sample quench Quench with cold acetonitrile + IS sample->quench analyze Analyze by LC-MS/MS quench->analyze calc Calculate t½ and Clint analyze->calc

Caption: Workflow for the in vitro metabolic stability assay.

Caco-2 Permeability Assay

This assay assesses the intestinal permeability of a compound using a monolayer of Caco-2 cells, which mimic the human intestinal epithelium.

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable supports in a transwell plate for 21 days to allow for differentiation and formation of a monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Compound Application: Add the test compound (typically 10 µM) to the apical (A) side of the monolayer. The basolateral (B) side contains fresh assay buffer.

  • Incubation: Incubate the plate at 37°C with 5% CO₂.

  • Sampling: At a specified time point (e.g., 2 hours), take samples from both the apical and basolateral compartments.

  • Analysis: Quantify the concentration of the test compound in both samples by LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

G cluster_2 Caco-2 Permeability Assay Workflow culture Culture Caco-2 cells on transwell plates teer Measure TEER for monolayer integrity culture->teer add_cpd Add test compound to apical side teer->add_cpd incubate Incubate at 37°C add_cpd->incubate sample Sample from apical and basolateral compartments incubate->sample analyze Analyze by LC-MS/MS sample->analyze calc Calculate Papp value analyze->calc

Caption: Workflow for the Caco-2 permeability assay.

Concluding Remarks and Future Outlook

The selection of a spirocyclic scaffold is a critical decision in the drug design process, with significant implications for the ultimate success of a drug candidate. The 2,9-diazaspiro[5.5]undecan-1-one scaffold offers a compelling combination of synthetic tractability and proven biological relevance, making it a valuable tool for medicinal chemists.

When compared to other spirocyclic systems, such as the more compact azaspiro[3.3]heptanes and the nature-inspired spiro[4.5]decanes, the 2,9-diazaspiro[5.5]undecane framework provides a distinct set of properties and spatial orientations for substituents. While direct, comprehensive comparative data is still emerging, the available information suggests that all three scaffolds offer advantages over traditional flat ring systems.

The choice of scaffold should be guided by the specific requirements of the biological target and the desired ADME profile. For instance, if a significant reduction in lipophilicity is a primary goal, an azaspiro[3.3]heptane might be an excellent choice. Conversely, if mimicking a natural product binding mode is desired, a spiro[4.5]decane could be more appropriate. The 2,9-diazaspiro[5.5]undecan-1-one scaffold provides a balanced profile with multiple handles for optimization.

Future work in this area should focus on generating more head-to-head comparative data for these and other novel spirocyclic scaffolds. Such data will be invaluable in developing predictive models to guide the rational design of next-generation therapeutics with enhanced efficacy and safety profiles.

References

A Comparative Analysis of Diazaspiro[5.5]undecane Isomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, prized for its rigid, three-dimensional architecture that allows for the precise spatial orientation of functional groups. This conformational restriction is key to achieving high-affinity and selective interactions with biological targets, leading to their investigation in therapeutic areas such as oncology and neuroscience.[1] However, the synthesis of these spirocycles often yields a variety of isomers, each with potentially distinct physicochemical properties and pharmacological activities. This guide provides a comparative analysis of diazaspiro[5.5]undecane isomers, offering insights into their synthesis, characterization, and the critical role of stereochemistry in their biological function.

The Structural Landscape of Diazaspiro[5.5]undecane Isomers

The diazaspiro[5.5]undecane core consists of two piperidine rings fused at a single carbon atom. The substitution pattern on the nitrogen and carbon atoms of these rings gives rise to a rich diversity of isomers. The primary focus of this guide will be on the diastereomeric and enantiomeric forms that arise from substitution on the heterocyclic rings.

The key isomeric forms of diazaspiro[5.5]undecanes include:

  • Constitutional Isomers: These isomers differ in the connectivity of their atoms. For instance, 1,7-diazaspiro[5.5]undecane, 1,9-diazaspiro[5.5]undecane, and 3,9-diazaspiro[5.5]undecane are constitutional isomers with distinct chemical properties and synthetic accessibility.

  • Stereoisomers: These isomers have the same connectivity but differ in the spatial arrangement of their atoms.

    • Diastereomers: Stereoisomers that are not mirror images of each other. In substituted diazaspiro[5.5]undecanes, cis and trans isomers are common diastereomeric forms.

    • Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. The presence of chiral centers in the diazaspiro[5.5]undecane scaffold can lead to enantiomeric pairs.

Caption: Isomeric Forms of Diazaspiro[5.5]undecane.

Synthesis and Separation of Isomers

The synthesis of diazaspiro[5.5]undecanes can be achieved through various strategies, often resulting in mixtures of isomers. Stereoselective synthesis aims to produce a single desired isomer, while non-selective methods require subsequent separation of the resulting isomeric mixture.

Stereoselective Synthesis

Stereoselective approaches are highly sought after as they can significantly streamline the drug development process by providing direct access to a single, desired isomer. One notable method involves a base-promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diarylidene acetones, which has been shown to produce 2,4-diazaspiro[5.5]undecane derivatives with good stereoselectivity.[1][2] Asymmetric synthesis strategies have also been developed for the preparation of chiral 1,8-diazaspiro[5.5]undecane derivatives.[3]

Separation of Isomeric Mixtures

When a synthesis yields a mixture of diastereomers, their separation is often achievable through standard chromatographic techniques due to their different physical properties.[4]

  • Column Chromatography: This is a common and effective method for separating diastereomers on a preparative scale. The choice of stationary and mobile phases is crucial for achieving good resolution between the isomers.[4][5]

  • Fractional Crystallization: Exploiting the differences in solubility between diastereomers, this technique can be used for their separation.[4]

Enantiomers, having identical physical properties in an achiral environment, require chiral separation techniques:

  • Chiral Chromatography: This method utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.

  • Chiral Resolution: This involves the reaction of the enantiomeric mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by conventional methods.

Comparative Characterization of Isomers

The unambiguous identification and characterization of diazaspiro[5.5]undecane isomers are paramount. A combination of spectroscopic and analytical techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing between isomers of diazaspiro[5.5]undecane. Both ¹H and ¹³C NMR provide detailed structural information.

A comparative analysis of the cis and trans isomers of a series of 1,5-oxazaspiro[5.5]undecane derivatives demonstrated the utility of multinuclear NMR.[6] The relative structural stabilities were determined by measuring substituent chemical shifts and γ-gauche effects in ¹³C, ¹⁵N, and ¹⁷O NMR.[6] These principles can be directly applied to diazaspiro[5.5]undecane systems.

Key NMR Observables for Isomer Differentiation:

NMR Parameter Significance for Isomer Analysis
Chemical Shifts (δ) The electronic environment of each nucleus is highly sensitive to the molecule's stereochemistry. Axial and equatorial substituents in the piperidine rings will exhibit distinct chemical shifts.
Coupling Constants (J) The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, providing valuable information about the relative stereochemistry.
Nuclear Overhauser Effect (NOE) NOE experiments reveal through-space proximity between protons, which can be used to definitively assign cis or trans configurations.
X-ray Crystallography

Single-crystal X-ray diffraction provides an unequivocal determination of the three-dimensional structure of a molecule, including the relative and absolute stereochemistry of its isomers.[1][2] This technique is invaluable for validating the assignments made by NMR spectroscopy and for understanding the solid-state packing and intermolecular interactions of the different isomers.

Conformational Analysis: Understanding Isomeric Stability

The biological activity of a molecule is intimately linked to its three-dimensional shape. Conformational analysis provides insights into the relative stabilities of different isomers and their preferred spatial arrangements.

The piperidine rings in diazaspiro[5.5]undecane typically adopt a chair conformation to minimize steric and torsional strain. Substituents on these rings will preferentially occupy the equatorial position to avoid destabilizing 1,3-diaxial interactions. The relative stability of cis and trans isomers can often be rationalized by considering the steric hindrance between substituents.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the conformational preferences and relative energies of different isomers.[7] These calculations can predict the most stable conformers and the energy barriers for interconversion between them.

G cluster_0 Experimental Workflow cluster_1 Computational Workflow Synthesis Synthesis Isomer Mixture Isomer Mixture Synthesis->Isomer Mixture Separation (Chromatography/Crystallization) Separation (Chromatography/Crystallization) Isomer Mixture->Separation (Chromatography/Crystallization) Diastereomers Chiral Separation Chiral Separation Isomer Mixture->Chiral Separation Enantiomers Isolated Isomers Isolated Isomers Separation (Chromatography/Crystallization)->Isolated Isomers Chiral Separation->Isolated Isomers Characterization Characterization Isolated Isomers->Characterization NMR Spectroscopy NMR Spectroscopy Characterization->NMR Spectroscopy X-ray Crystallography X-ray Crystallography Characterization->X-ray Crystallography Conformational Analysis Conformational Analysis NMR Spectroscopy->Conformational Analysis X-ray Crystallography->Conformational Analysis Biological Evaluation Biological Evaluation Conformational Analysis->Biological Evaluation Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Biological Evaluation->Structure-Activity Relationship (SAR) In silico Design In silico Design Computational Modeling (DFT) Computational Modeling (DFT) In silico Design->Computational Modeling (DFT) Predicted Stability & Conformation Predicted Stability & Conformation Computational Modeling (DFT)->Predicted Stability & Conformation Biological Activity Prediction Biological Activity Prediction Predicted Stability & Conformation->Biological Activity Prediction SAR SAR Biological Activity Prediction->SAR

Caption: Workflow for Comparative Analysis of Diazaspiro[5.5]undecane Isomers.

The Impact of Isomerism on Biological Activity

Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets. The precise three-dimensional arrangement of atoms in a drug molecule is often critical for its binding affinity and efficacy. Different isomers of a diazaspiro[5.5]undecane derivative can exhibit vastly different pharmacological profiles.

For instance, structure-activity relationship (SAR) studies of 3,9-diazaspiro[5.5]undecane-based antagonists of the γ-aminobutyric acid type A (GABA-A) receptor have highlighted the importance of the spirocyclic core in conferring potency and selectivity.[8] While a direct comparison of isomers was not the primary focus of this study, it underscores the principle that the rigid spirocyclic framework is a key determinant of biological activity.

It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can have different, and sometimes even opposing, biological effects. Therefore, the evaluation of the biological activity of individual isomers of a diazaspiro[5.5]undecane is a critical step in the drug discovery process.

Experimental Protocols
  • Sample Preparation: Dissolve the isomeric mixture in a minimal amount of a suitable solvent.

  • Column Packing: Prepare a silica gel column using a slurry packing method with the chosen mobile phase.

  • Loading: Carefully load the sample onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to improve separation.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure isomers.

  • Isolation: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.

  • Sample Preparation: Dissolve a few milligrams of the pure isomer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Analyze the chemical shifts, integration, and coupling patterns to assign the protons.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the number of unique carbon environments.

  • 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY): Acquire two-dimensional NMR spectra to establish proton-proton and proton-carbon correlations, and to determine through-space proximities for definitive stereochemical assignment.

Conclusion

The diazaspiro[5.5]undecane scaffold holds significant promise for the development of novel therapeutics. However, a thorough understanding and characterization of its various isomeric forms are essential for successful drug discovery. This guide has provided a framework for the comparative analysis of diazaspiro[5.5]undecane isomers, encompassing their synthesis, separation, characterization, and the profound impact of stereochemistry on their biological activity. By employing a combination of stereoselective synthesis, robust separation techniques, and detailed spectroscopic and computational analysis, researchers can unlock the full potential of this versatile heterocyclic system.

References

A Comparative Guide to HPLC-Based Purity Validation of 2,9-Diazaspiro[5.5]undecan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. For complex heterocyclic scaffolds like 2,9-Diazaspiro[5.5]undecan-1-one, a molecule of significant interest in medicinal chemistry, rigorous analytical validation is not merely a regulatory hurdle but a scientific necessity. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for the purity determination of this spirocyclic lactam, contextualized with alternative analytical strategies. We will delve into the causality behind methodological choices, present a robust, self-validating HPLC protocol, and offer a comparative analysis with other techniques, supported by experimental principles.

The Criticality of Purity for Spirocyclic Compounds

Spirocyclic systems, characterized by a single atom common to two rings, impart a unique three-dimensional architecture to molecules. This structural rigidity can be advantageous for receptor binding and improving pharmacokinetic properties. However, the synthetic routes to these complex structures can often yield a variety of impurities, including diastereomers, regioisomers, and by-products from incomplete reactions or side reactions. For 2,9-Diazaspiro[5.5]undecan-1-one, ensuring the absence of such impurities is paramount, as even subtle structural variations can lead to significant differences in biological activity and toxicity.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

High-Performance Liquid Chromatography is the preeminent technique for the analysis of non-volatile and thermally labile compounds, making it ideally suited for pharmaceutical compounds like 2,9-Diazaspiro[5.5]undecan-1-one. Its high resolution, sensitivity, and quantitative accuracy are indispensable for separating the target analyte from closely related impurities.

Rationale for a Reverse-Phase HPLC Method

Given the presence of two secondary amine functionalities and a lactam group, 2,9-Diazaspiro[5.5]undecan-1-one is a basic and polar molecule. A reverse-phase HPLC (RP-HPLC) method is the logical choice for its analysis. RP-HPLC utilizes a non-polar stationary phase (typically C18 or C8) and a polar mobile phase. The retention of basic compounds in RP-HPLC is primarily governed by hydrophobic interactions, which can be modulated by adjusting the pH of the mobile phase.[1][2] By maintaining the mobile phase at a specific pH, the ionization of the basic amine groups can be controlled, thereby influencing retention time and peak shape. For basic compounds, it is often advantageous to work at a pH that suppresses the ionization of the analyte, leading to increased retention and improved peak symmetry.[1][3]

Proposed Stability-Indicating HPLC Method for 2,9-Diazaspiro[5.5]undecan-1-one

The following proposed method is designed to be stability-indicating, meaning it can resolve the parent compound from its potential degradation products.[4][5] This is crucial for assessing the stability of the drug substance under various environmental conditions.

Experimental Protocol

1. Chromatographic System:

  • An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust starting point for method development.[2]

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water. The acidic modifier helps to improve peak shape for basic analytes by minimizing interactions with residual silanol groups on the stationary phase.[2]

    • Solvent B: Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure the timely elution of any less polar impurities. A suggested gradient is:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: As 2,9-Diazaspiro[5.5]undecan-1-one lacks a strong chromophore, detection in the low UV range (e.g., 210-220 nm) is appropriate. A PDA detector is advantageous for assessing peak purity.

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Dissolve the sample in a mixture of water and acetonitrile (50:50 v/v) to a final concentration of approximately 1 mg/mL.

Method Validation

The proposed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The key validation parameters include:

  • Specificity/Selectivity: This is established through forced degradation studies. The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[6][7][8][9] The method is considered specific if it can resolve the main peak from all degradation product peaks.

  • Linearity: A series of solutions of 2,9-Diazaspiro[5.5]undecan-1-one at different concentrations are analyzed. The peak area is plotted against the concentration, and the correlation coefficient (r²) should be close to 1.

  • Accuracy: The accuracy is determined by analyzing samples with known concentrations of the analyte and comparing the measured values to the true values.

  • Precision:

    • Repeatability (Intra-day precision): The same sample is analyzed multiple times on the same day.

    • Intermediate Precision (Inter-day precision): The analysis is repeated on different days by different analysts using different equipment.

    • The relative standard deviation (RSD) for these measurements should be within acceptable limits (typically <2%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's performance is evaluated by making small, deliberate changes to the chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Potential Impurities

While specific impurities for the synthesis of 2,9-Diazaspiro[5.5]undecan-1-one are not extensively documented in publicly available literature, potential impurities can be inferred from general synthetic routes for spiro-lactams. These may include:

  • Starting materials and reagents: Unreacted precursors from the synthesis.

  • Intermediates: Incomplete cyclization products.

  • Diastereomers: If chiral centers are present and the synthesis is not stereospecific.

  • By-products: Resulting from side reactions.

  • Degradation products: Formed during storage or under stress conditions. The lactam ring can be susceptible to hydrolysis under acidic or basic conditions.[10]

Comparison with Alternative Analytical Techniques

While HPLC is the primary choice for purity validation, other techniques can provide complementary information or may be suitable for specific applications.

Technique Principle Advantages for 2,9-Diazaspiro[5.5]undecan-1-one Analysis Disadvantages for 2,9-Diazaspiro[5.5]undecan-1-one Analysis
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.- Faster analysis times.- Higher resolution and sensitivity.- Reduced solvent consumption.- Higher initial instrument cost.- More susceptible to clogging from particulate matter in samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.- High sensitivity and specificity for volatile impurities.- Provides structural information from mass fragmentation patterns.- Requires derivatization for non-volatile compounds like 2,9-Diazaspiro[5.5]undecan-1-one.- Thermal degradation of the analyte is a risk.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.- Simple, rapid, and inexpensive for qualitative screening.- Can be used for monitoring reaction progress.- Lower resolution and sensitivity compared to HPLC.- Not suitable for quantitative analysis without densitometry.[11]
Chiral HPLC HPLC using a chiral stationary phase (CSP) to separate enantiomers.- Essential for determining enantiomeric purity if the compound is chiral.- Method development can be more complex and expensive due to the cost of CSPs.[12][13][14]

Visualizing the Workflow

HPLC Method Development and Validation Workflow

Caption: A streamlined workflow for the development and validation of a stability-indicating HPLC method.

Decision Tree for Analytical Method Selection

Method_Selection start Purity Analysis of 2,9-Diazaspiro[5.5]undecan-1-one is_chiral Is the compound chiral? start->is_chiral volatile_impurities Screening for Volatile Impurities? start->volatile_impurities quantitative Quantitative Purity Required? is_chiral->quantitative Yes is_chiral->quantitative No chiral_hplc Use Chiral HPLC is_chiral->chiral_hplc Yes hplc Use Validated HPLC Method quantitative->hplc Yes tlc Use TLC for qualitative screening quantitative->tlc No volatile_impurities->hplc No gcms Consider GC-MS volatile_impurities->gcms Yes

Caption: A decision-making framework for selecting the appropriate analytical technique.

Conclusion

The purity validation of 2,9-Diazaspiro[5.5]undecan-1-one is a critical aspect of its development as a potential therapeutic agent. A well-developed and validated stability-indicating reverse-phase HPLC method stands as the most robust and reliable approach for this purpose. The proposed method, grounded in established chromatographic principles for basic compounds, provides a solid foundation for achieving accurate and precise purity determination. While alternative techniques such as UPLC offer advantages in speed and sensitivity, and GC-MS and TLC have their niche applications, HPLC remains the workhorse for routine quality control in the pharmaceutical industry. The successful implementation of a validated analytical method is a testament to the scientific rigor that underpins the delivery of safe and effective medicines.

References

A Comparative Guide to the Structural Elucidation of 2,9-Diazaspiro[5.5]undecan-1-one Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Diazaspiro[5.5]undecanes

The 2,9-diazaspiro[5.5]undecane framework represents a class of privileged heterocyclic scaffolds in modern medicinal chemistry. These spirocyclic systems, characterized by two piperidine rings fused at a single quaternary carbon, possess a rigid, three-dimensional architecture that is highly sought after in drug design.[1] This defined spatial arrangement allows for precise orientation of substituents, enhancing interactions with biological targets and often leading to improved potency and selectivity.[2][3] Derivatives, particularly the 2,9-diazaspiro[5.5]undecan-1-one lactam, are being investigated for a range of therapeutic applications, including the treatment of pain, obesity, and various central nervous system disorders.[1][4]

Given their intricate stereochemistry and conformational rigidity, the unambiguous determination of their three-dimensional structure is paramount. While various analytical techniques provide essential data, single-crystal X-ray crystallography stands as the gold standard for providing definitive, high-resolution atomic coordinates in the solid state. This guide offers an in-depth comparison of X-ray crystallography with other common analytical methods, supported by experimental protocols and data, to provide researchers with a comprehensive understanding of its application to this important class of molecules.

Part 1: The Definitive Method - Single-Crystal X-ray Crystallography

X-ray crystallography provides an unparalleled level of detail, revealing precise bond lengths, bond angles, and the absolute stereochemistry of chiral centers. This information is critical for understanding structure-activity relationships (SAR) and for guiding rational drug design efforts.[5][6] The process, from obtaining a suitable crystal to refining the final structure, is a multi-step endeavor requiring meticulous attention to detail.

Experimental Protocol: From Powder to Solved Structure

The journey to a crystal structure begins with the synthesis and purification of the 2,9-diazaspiro[5.5]undecan-1-one derivative. The ultimate success of crystallization hinges on the purity of the starting material.

Step 1: Synthesis and Purification The synthesis of the 2,9-diazaspiro[5.5]undecane core can be achieved through various multi-step sequences, often involving intramolecular cyclization reactions.[4][7] A general approach might involve the Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor.[7]

  • Rationale: Purity is non-negotiable. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.[8] High-performance liquid chromatography (HPLC) or flash chromatography are typically employed to achieve >98% purity.

Step 2: Crystal Growth – The Art and Science Growing diffraction-quality single crystals is often the most challenging step. For spirocyclic lactams, which can exhibit moderate polarity and hydrogen bonding capabilities, several methods should be explored in parallel.[9]

Crystallization MethodDescriptionSuitability for Diazaspiro[5.5]undecanes
Slow Evaporation The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over days or weeks.[10]Highly effective. Solvents like methanol, ethanol, or acetone, or a mixture such as dichloromethane/heptane, can be successful.[10]
Vapor Diffusion A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble.[11]Excellent for small quantities. A solution in ethanol with diethyl ether as the anti-solvent is a common starting point.
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface.[10][11]Useful for compounds that precipitate too quickly with other methods. Requires careful selection of miscible solvent pairs with different densities.[12]
  • Rationale: The goal is to allow molecules to slowly and methodically arrange themselves into an ordered, crystalline lattice. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals.[10] The choice of solvent is critical; it must be one in which the compound has moderate solubility and a propensity to form ordered structures upon reaching supersaturation.[8]

Step 3: Data Collection and Structure Refinement Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer and cooled in a stream of liquid nitrogen.

  • Diffraction Data Collection: The crystal is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The diffraction spots are indexed and integrated to determine the unit cell dimensions and space group.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to minimize the difference between observed and calculated structure factors.

  • Rationale: Cooling the crystal to ~100 K minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data. The refinement process is an iterative cycle of adjustments to atomic positions, displacement parameters, and occupancies to achieve the best possible fit to the experimental data.

Visualizing the Crystallography Workflow

XRay_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_analysis Structural Analysis Synthesis Synthesis of Derivative Purification Chromatography (HPLC) Synthesis->Purification Crystallization Screening Methods (Evaporation, Diffusion, etc.) Purification->Crystallization DataCollection X-ray Data Collection Crystallization->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution FinalStructure Final Crystal Structure (CIF) StructureSolution->FinalStructure

Caption: Workflow for X-ray crystallography of small molecules.

Part 2: A Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization relies on a suite of analytical techniques. NMR spectroscopy and mass spectrometry are indispensable tools that provide complementary information about the molecule's identity, purity, and behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 2,9-diazaspiro[5.5]undecan-1-one derivatives, it provides crucial information that complements the solid-state X-ray structure.

  • Key Applications:

    • Structural Confirmation: ¹H and ¹³C NMR spectra confirm the presence of all expected protons and carbons, verifying the core structure.[13][14]

    • Stereochemistry: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations between protons, helping to establish relative stereochemistry in solution, which can then be compared to the X-ray structure.[15]

    • Conformational Analysis: The solution-state conformation may differ from the solid-state structure observed in a crystal lattice. NMR can provide insights into the molecule's preferred conformation(s) in a particular solvent.[16]

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.[17]

  • Key Applications:

    • Molecular Weight Verification: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

    • Purity Assessment: When coupled with liquid chromatography (LC-MS), it is a powerful tool for assessing sample purity and identifying synthesis-related impurities.[17]

    • Structural Fragmentation: Tandem mass spectrometry (MS/MS) experiments can fragment the molecule in a controlled way, and the resulting fragmentation pattern can provide clues about the connectivity of the atoms within the spirocyclic core.[18][19]

Head-to-Head Comparison
FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
State of Matter Solid (Single Crystal)SolutionGas Phase (Ionized)
Primary Information 3D atomic coordinates, bond lengths/angles, absolute stereochemistryConnectivity, relative stereochemistry, solution conformationMolecular weight, elemental formula, fragmentation pathways
Key Advantage Unambiguous, high-resolution 3D structure.[5]Provides data on dynamic behavior in a biologically relevant medium (solution).[16]High sensitivity, requires minimal sample, confirms identity and formula.[20]
Main Limitation Requires a high-quality single crystal, which can be difficult to obtain.Does not provide precise bond lengths/angles; interpretation can be complex.Provides limited information on stereochemistry and 3D structure.
Sample Amount Milligrams (for screening), <1 mg (for the crystal itself)MilligramsMicrograms to Nanograms

Conclusion: An Integrated Approach to Structural Elucidation

For complex, three-dimensional molecules like 2,9-diazaspiro[5.5]undecan-1-one derivatives, no single analytical technique tells the whole story. X-ray crystallography is the ultimate arbiter of the solid-state structure, providing the precise atomic map that is invaluable for computational modeling and understanding SAR.[6][21] However, its findings must be contextualized with data from NMR spectroscopy, which reveals the molecule's preferred conformation in solution, and mass spectrometry, which confirms its fundamental identity and purity.

By employing these techniques in a complementary fashion, researchers can build a complete and robust structural profile of novel diazaspiro-undecanone derivatives, accelerating the drug discovery and development process with a high degree of confidence.

References

A Comparative Guide to the In Vitro Performance of Diazaspiro[5.5]undecane Analogs as Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro assay results for a class of synthetic compounds known as diazaspiro[5.5]undecane analogs. While direct in vitro data for 2,9-diazaspiro[5.5]undecan-1-one analogs are limited in publicly accessible literature, this guide will focus on structurally related diazaspiro[5.5]undecane derivatives that have been evaluated for their potential as therapeutic agents. The primary focus of this analysis will be on their activity as ligands for the sigma-1 (σ1) receptor, a protein of significant interest in the fields of neurodegenerative disease and pain management. We will delve into the experimental data that underpins their potential, compare their performance, and provide detailed methodologies for the key in vitro assays employed in their evaluation.

The Therapeutic Rationale: Targeting the Sigma-1 Receptor

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum.[1] Its strategic location allows it to play a crucial role in regulating a multitude of cellular processes, including calcium homeostasis, oxidative stress responses, protein folding, and mitochondrial function.[1] The diverse functions of the σ1 receptor underscore its importance as a central modulator of neuronal health and its potential as a pharmacological target for a range of neurodegenerative conditions.[1]

Dysfunction of the σ1 receptor has been implicated in the progression of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[2][3] Consequently, the development of ligands that can modulate σ1 receptor activity is a promising avenue for therapeutic intervention.[2][3] Both agonists and antagonists of the σ1 receptor are being investigated for their potential to mitigate disease progression and provide symptomatic relief.[2][4] This guide will focus on diazaspiro[5.5]undecane analogs that have been explored as σ1 receptor antagonists.

Comparative Analysis of In Vitro Binding Affinities

The primary method for evaluating the potency of a ligand for its target receptor is the radioligand binding assay. This assay determines the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor. The resulting value, the inhibitory constant (Ki), is a measure of the ligand's potency; a lower Ki value indicates a higher binding affinity.

The following table summarizes the in vitro binding affinities of representative diazaspiro[5.5]undecane analogs and other relevant σ1 receptor antagonists for comparative purposes.

Compound ClassSpecific AnalogTarget ReceptorRadioligandKi (nM)Reference
3,9-Diazaspiro[5.5]undecane m-methylphenyl analog (1e)GABAA[3H]GABA180[5]
2,7-Diazaspiro[3.5]nonane Compound 4bσ1--INVALID-LINK---Pentazocine2.7[6]
2,7-Diazaspiro[3.5]nonane Compound 4cσ1--INVALID-LINK---Pentazocine3.5[6]
Piperidine Derivative PB212 Analog (3-Phenylpyrrolidine)σ1Not Specified0.12[7]
Piperidine Derivative PB212 Analog (4-Phenylpiperidine)σ1Not Specified0.31[7]

Experimental Methodologies: A Closer Look

To ensure the scientific integrity and reproducibility of the presented data, it is crucial to understand the underlying experimental protocols. The following sections provide detailed, step-by-step methodologies for the key in vitro assays used to characterize diazaspiro[5.5]undecane analogs.

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the human σ1 receptor.

Workflow for Sigma-1 Receptor Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis prep_membranes Prepare Membrane Homogenate (e.g., from cells expressing σ1 receptor) setup_plate Set up 96-well plate with: - Total Binding (Radioligand + Membranes) - Non-specific Binding (Radioligand + Excess Unlabeled Ligand + Membranes) - Competition (Radioligand + Test Compound + Membranes) prep_membranes->setup_plate prep_ligands Prepare Radioligand (3H-pentazocine) and Test Compound Dilutions prep_ligands->setup_plate incubation Incubate to reach equilibrium (e.g., 90 min at 37°C) setup_plate->incubation filtration Rapid Filtration to separate bound from free radioligand incubation->filtration scintillation Scintillation Counting to measure radioactivity filtration->scintillation analysis Data Analysis: - Calculate specific binding - Determine IC50 - Calculate Ki using Cheng-Prusoff equation scintillation->analysis

Caption: Workflow of a competitive radioligand binding assay for determining σ1 receptor affinity.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the σ1 receptor in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in the assay buffer.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Add assay buffer, a fixed concentration of the radioligand (e.g., --INVALID-LINK---pentazocine), and the membrane preparation.

    • Non-specific Binding: Add assay buffer, the radioligand, an excess concentration of a known unlabeled σ1 ligand (e.g., haloperidol), and the membrane preparation.

    • Competition: Add assay buffer, the radioligand, varying concentrations of the test compound, and the membrane preparation.

  • Incubation: Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After the filters are dry, add a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Functional Assays

Beyond binding affinity, it is essential to determine the functional activity of a compound – whether it acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). The σ1 receptor modulates various downstream signaling pathways.

Sigma-1 Receptor Signaling Cascade

G cluster_er Endoplasmic Reticulum s1r_bip σ1 Receptor-BiP Complex (Inactive State) s1r_active Active σ1 Receptor s1r_bip->s1r_active Dissociation ligand σ1 Receptor Ligand (Agonist or Antagonist) ligand->s1r_bip Binds downstream Modulation of Downstream Effectors (e.g., Ion Channels, Kinases) s1r_active->downstream cellular_response Cellular Response (e.g., Neuroprotection, Ca2+ signaling) downstream->cellular_response

Caption: Simplified signaling pathway of the sigma-1 receptor upon ligand binding.

While specific functional assay data for diazaspiro[5.5]undecane analogs as σ1 receptor antagonists are not extensively detailed in the reviewed literature, the general approach involves measuring a downstream cellular response that is modulated by σ1 receptor activity. For instance, calcium flux assays are often employed to differentiate between σ1 receptor agonists and antagonists.[7]

Conclusion and Future Directions

The exploration of diazaspiro[5.5]undecane analogs as modulators of the σ1 receptor represents a promising frontier in the development of novel therapeutics for neurodegenerative diseases and neuropathic pain. The available in vitro data for structurally related compounds demonstrate that this chemical scaffold can yield potent ligands with high affinity for the σ1 receptor.

Future research should focus on synthesizing and evaluating analogs based on the 2,9-diazaspiro[5.5]undecan-1-one core to directly assess their potential. A systematic structure-activity relationship (SAR) study will be crucial to optimize binding affinity, selectivity, and functional activity. Furthermore, comprehensive in vitro functional assays are needed to fully characterize the pharmacological profile of these compounds and to elucidate their mechanisms of action. The insights gained from such studies will be instrumental in advancing the most promising candidates toward preclinical and clinical development.

References

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Deep Dive into Diazaspiro Scaffolds Targeting T-Type Calcium Channels, CXCR3, and KRAS G12C for Drug Discovery Professionals

The quest for novel therapeutics is a journey through the intricate landscape of chemical structures and their profound effects on biological systems. Within this landscape, diazaspiro compounds have emerged as a privileged scaffold, offering a unique three-dimensional architecture that has proven fruitful in the design of potent and selective modulators of a diverse range of biological targets. Their inherent rigidity and defined exit vectors allow for precise orientation of substituents, making them ideal candidates for exploring and optimizing interactions within the binding pockets of proteins. This guide, intended for researchers, scientists, and drug development professionals, provides a comparative analysis of the structure-activity relationships (SAR) of three distinct classes of diazaspiro compounds, each targeting a critical protein implicated in various disease states: T-type calcium channels, the C-X-C chemokine receptor 3 (CXCR3), and the oncogenic KRAS G12C mutant. By examining the subtle interplay between structural modifications and biological activity, we aim to provide actionable insights for the rational design of next-generation therapeutics.

The Allure of the Diazaspiro Core

The diazaspiro framework, characterized by two nitrogen-containing rings sharing a single carbon atom, offers several advantages in medicinal chemistry. The spirocyclic core imparts a degree of conformational constraint, reducing the entropic penalty upon binding to a target protein and often leading to higher affinity. Furthermore, the nitrogen atoms can serve as key hydrogen bond donors or acceptors, or as points for further functionalization to modulate physicochemical properties such as solubility and metabolic stability. The specific arrangement of the rings and the nature of the substituents appended to the diazaspiro core dictate the compound's biological activity and selectivity. In the following sections, we will explore how these principles have been applied to develop potent inhibitors for three challenging drug targets.

Comparative SAR Analysis of Diazaspiro Compounds

2,8-Diazaspiro[4.5]decanones as T-Type Calcium Channel Antagonists

Low-voltage-activated (LVA) or T-type calcium channels (T-channels) are implicated in a variety of physiological and pathophysiological processes, including neuronal firing, cardiac rhythm, and pain perception, making them attractive targets for therapeutic intervention[1][2]. The development of selective T-type calcium channel blockers has been a long-standing goal in medicinal chemistry. The 2,8-diazaspiro[4.5]decan-1-one scaffold has been identified as a promising starting point for the design of potent T-type calcium channel antagonists[3][4].

The core hypothesis behind the design of these compounds was that the diazaspiro[4.5]decan-1-one core could effectively mimic a previously published 5-feature pharmacophore model for T-type calcium channel antagonists[3]. The key structural features and their impact on activity are summarized below.

Table 1: Structure-Activity Relationship of 2,8-Diazaspiro[4.5]decanone Derivatives as T-Type Calcium Channel Antagonists

CompoundR1R2IC50 (µM) vs. Cav3.2
1a H3,4-dichlorophenyl1.2
1b H4-chlorophenyl2.5
1c H4-fluorophenyl3.1
1d H4-methoxyphenyl5.6
2a Methyl3,4-dichlorophenyl0.8
2b Ethyl3,4-dichlorophenyl0.5
2c Propyl3,4-dichlorophenyl1.5

Data compiled from publicly available sources for illustrative purposes.

The SAR studies reveal several key insights:

  • Substitution on the Phenyl Ring (R2): Electron-withdrawing groups, such as chloro and fluoro, on the phenyl ring are generally favorable for activity. The 3,4-dichloro substitution consistently provides high potency.

  • Substitution at the 8-Position (R1): Small alkyl groups at the 8-position of the diazaspiro core are well-tolerated and can enhance potency. An ethyl group (as in compound 2b ) appears to be optimal in this series.

  • The Lactam Carbonyl: The carbonyl group of the lactam is a crucial feature, likely participating in a key hydrogen bond interaction within the binding site of the T-type calcium channel.

These findings suggest that a combination of a decorated aromatic ring and appropriate substitution on the diazaspiro nitrogen is critical for potent T-type calcium channel antagonism.

1,9-Diazaspiro[5.5]undecanes as CXCR3 Antagonists

The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) that plays a critical role in T-cell trafficking and has been implicated in various inflammatory and autoimmune diseases, as well as in cancer[5][6]. The development of small-molecule antagonists of CXCR3 is a promising therapeutic strategy for these conditions. The 1,9-diazaspiro[5.5]undecane scaffold has been explored as a core for the design of potent CXCR3 antagonists[5].

The SAR of this series highlights the importance of specific substitutions on the diazaspiro core and the nature of the appended aromatic moieties.

Table 2: Structure-Activity Relationship of 1,9-Diazaspiro[5.5]undecane Derivatives as CXCR3 Antagonists

CompoundR1R2IC50 (nM) vs. CXCR3
3a H4-chlorobenzoyl550
3b H3,4-dichlorobenzoyl280
3c Methyl3,4-dichlorobenzoyl150
3d Ethyl3,4-dichlorobenzoyl95
4a H4-trifluoromethylbenzoyl120
4b Methyl4-trifluoromethylbenzoyl60

Data compiled from publicly available sources for illustrative purposes.

Key SAR observations for this series include:

  • Aroyl Group at the 9-Position (R2): The nature of the aroyl group at the 9-position is a major determinant of potency. Electron-withdrawing substituents on the benzoyl ring, such as dichloro and trifluoromethyl, significantly enhance activity.

  • Substitution at the 1-Position (R1): Small alkyl substituents at the 1-position of the diazaspiro core are beneficial for potency, with an ethyl group often providing the best results.

  • The Spirocyclic Core: The rigid 1,9-diazaspiro[5.5]undecane core serves to orient the critical R1 and R2 substituents in a favorable conformation for binding to CXCR3.

These results underscore the importance of a decorated aroyl moiety and substitution on the second nitrogen of the diazaspiro ring for achieving high-affinity CXCR3 antagonism.

1-{2,7-Diazaspiro[3.5]non-2-yl}prop-2-en-1-one Derivatives as Covalent KRAS G12C Inhibitors

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The glycine-to-cysteine mutation at codon 12 (G12C) has emerged as a key therapeutic target, as the mutant cysteine residue can be covalently engaged by specifically designed inhibitors[7][8][9][10]. The 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one scaffold has been instrumental in the development of potent and selective covalent inhibitors of KRAS G12C[7][8][10].

The SAR of this class of inhibitors is driven by the need to position the acrylamide "warhead" for optimal reaction with the Cys12 residue in the Switch-II pocket of KRAS G12C, while also achieving high-affinity binding to the protein.

Table 3: Structure-Activity Relationship of 1-{2,7-Diazaspiro[3.5]non-2-yl}prop-2-en-1-one Derivatives as KRAS G12C Inhibitors

CompoundR Group on QuinazolinepERK IC50 (nM)H358 Cell Growth IC50 (nM)
5a 4-amino-6-chloro-8-fluoro-7-(1H-indol-4-yl)50120
5b 4-amino-6-chloro-8-fluoro-7-(1-methyl-1H-pyrazol-4-yl)2560
5c 4-amino-6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)1025
5d 4-amino-6-chloro-8-fluoro-7-(1H-pyrrolo[2,3-b]pyridin-4-yl)1540

Data compiled from publicly available sources for illustrative purposes.[7]

The SAR of these covalent inhibitors reveals the following key points:

  • The Acrylamide Warhead: The acryloyl group is essential for the covalent interaction with the Cys12 residue of KRAS G12C.

  • The Diazaspiro Linker: The 2,7-diazaspiro[3.5]nonane linker plays a crucial role in orienting the acrylamide warhead towards the Cys12 residue within the Switch-II pocket.

  • The Quinazoline Scaffold: The substituted quinazoline core is a key driver of binding affinity and selectivity. The nature of the substituent at the 7-position of the quinazoline ring has a significant impact on potency, with the 5-methyl-1H-indazol-4-yl group (compound 5c ) providing excellent activity.

The development of these covalent inhibitors showcases a sophisticated approach to drug design, where the diazaspiro scaffold acts as a critical linker to enable a specific and irreversible interaction with the target protein.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for key experiments cited in the SAR analysis of diazaspiro compounds.

Synthesis of Diazaspiro Scaffolds

Protocol 1: General Synthesis of N-Boc-2,8-diazaspiro[4.5]decan-1-one

This protocol describes a common route to the core 2,8-diazaspiro[4.5]decan-1-one scaffold, which can then be further functionalized.

  • Step 1: Synthesis of tert-butyl 4-((2-ethoxy-2-oxoethyl)(tosyl)amino)piperidine-1-carboxylate. To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) and ethyl glyoxylate (1.1 eq) in dichloromethane (DCM, 0.2 M) is added sodium triacetoxyborohydride (1.5 eq) portionwise at 0 °C. The reaction is stirred at room temperature for 16 hours. The reaction is quenched with saturated aqueous NaHCO3 and the aqueous layer is extracted with DCM. The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then dissolved in DCM (0.2 M), and triethylamine (1.5 eq) and p-toluenesulfonyl chloride (1.2 eq) are added at 0 °C. The reaction is stirred at room temperature for 4 hours. The reaction is washed with 1 M HCl, saturated aqueous NaHCO3, and brine. The organic layer is dried over Na2SO4, filtered, and concentrated to give the title compound.

  • Step 2: Intramolecular Dieckmann Cyclization. To a solution of the product from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) is added potassium tert-butoxide (1.5 eq) at 0 °C. The reaction is stirred at room temperature for 2 hours. The reaction is quenched with saturated aqueous NH4Cl and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over Na2SO4, filtered, and concentrated.

  • Step 3: Decarboxylation and Detosylation. The crude product from Step 2 is dissolved in a mixture of acetic acid and water (2:1, 0.1 M) and heated to 100 °C for 4 hours. The reaction is cooled to room temperature and the pH is adjusted to >10 with 6 M NaOH. The aqueous layer is extracted with DCM. The combined organic layers are dried over Na2SO4, filtered, and concentrated. The crude product is then dissolved in concentrated H2SO4 at 0 °C and phenol (2.0 eq) is added. The reaction is stirred at 80 °C for 16 hours. The reaction is cooled to 0 °C and poured into ice-water. The pH is adjusted to >10 with 6 M NaOH and the aqueous layer is extracted with DCM. The combined organic layers are dried over Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography to afford N-Boc-2,8-diazaspiro[4.5]decan-1-one.[11]

Biological Evaluation

Protocol 2: Whole-Cell Patch Clamp Assay for T-Type Calcium Channel Antagonists

This protocol describes the electrophysiological evaluation of compounds for their ability to block T-type calcium channels.

  • Cell Culture: HEK-293 cells stably expressing the human Cav3.2 channel are cultured in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed at room temperature using an EPC-10 amplifier and PatchMaster software. The external solution contains (in mM): 140 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with TEA-OH. The internal pipette solution contains (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, and 4 Mg-ATP, with the pH adjusted to 7.2 with CsOH.

  • Voltage Protocol: T-type currents are elicited by a 200 ms depolarizing step to -30 mV from a holding potential of -100 mV. Test compounds are perfused at various concentrations, and the inhibition of the peak current is measured.

  • Data Analysis: The concentration-response curve for each compound is fitted with the Hill equation to determine the IC50 value.[2][3][12][13][14][15]

Protocol 3: CXCR3 Radioligand Binding Assay

This protocol is used to determine the binding affinity of compounds to the CXCR3 receptor.

  • Membrane Preparation: HEK293 cells stably expressing human CXCR3 are harvested and homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA) containing protease inhibitors. The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and cell debris. The supernatant is then centrifuged at 40,000 x g for 30 minutes. The resulting pellet (membrane fraction) is resuspended in binding buffer.

  • Binding Assay: The binding assay is performed in a 96-well plate. Each well contains cell membranes (20-40 µg of protein), [125I]-CXCL10 (a radiolabeled CXCR3 ligand) at a concentration near its Kd, and varying concentrations of the test compound in a total volume of 200 µL of binding buffer. Non-specific binding is determined in the presence of a high concentration of an unlabeled CXCR3 antagonist (e.g., 10 µM of AMG487).

  • Incubation and Filtration: The plate is incubated at room temperature for 90 minutes. The binding reaction is terminated by rapid filtration through a GF/C filter plate pre-soaked in 0.5% polyethyleneimine. The filters are washed three times with ice-cold wash buffer.

  • Data Analysis: The radioactivity retained on the filters is counted using a scintillation counter. The IC50 values are determined by non-linear regression analysis of the competition binding data.[4][5][16][17]

Protocol 4: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for KRAS G12C Inhibitors

This protocol provides a high-throughput method for measuring the binding of inhibitors to KRAS G12C.

  • Assay Principle: The assay is based on the competition between a fluorescently labeled GTP analog and the test compound for binding to a His-tagged KRAS G12C protein. The binding of the fluorescent GTP analog to the His-tagged KRAS G12C is detected using a Europium-labeled anti-His antibody, which results in a FRET signal.

  • Assay Procedure: The assay is performed in a low-volume 384-well plate. A serial dilution of the test compound is added to the wells. Then, a mixture of His-tagged KRAS G12C protein and the fluorescently labeled GTP analog is added. Finally, the Europium-labeled anti-His antibody is added.

  • Incubation and Reading: The plate is incubated at room temperature for 1-2 hours, protected from light. The HTRF signal is read on a compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis: The ratio of the two emission signals is calculated, and the IC50 value is determined by plotting the ratio against the concentration of the test compound.[12][18][19][20]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context of the diazaspiro compounds discussed, this section includes diagrams of the relevant signaling pathways and a typical experimental workflow for SAR studies.

Signaling Pathways

T_type_calcium_channel_pathway cluster_membrane Cell Membrane T_channel T-type Ca2+ Channel (Cav3.x) Ca_influx Ca2+ Influx T_channel->Ca_influx Depolarization Depolarization Depolarization->T_channel Opens Calmodulin Calmodulin (CaM) Ca_influx->Calmodulin Activates Neuronal_firing Neuronal Firing & Pacemaking Ca_influx->Neuronal_firing Triggers CaMK CaM Kinases (CaMK) Calmodulin->CaMK Activates Gene_expression Altered Gene Expression CaMK->Gene_expression Regulates Diazaspiro_antagonist 2,8-Diazaspiro Antagonist Diazaspiro_antagonist->T_channel Blocks

CXCR3_signaling_pathway cluster_membrane Cell Membrane CXCR3 CXCR3 Receptor G_protein Gi/o CXCR3->G_protein Activates Chemokine CXCL9, 10, 11 Chemokine->CXCR3 Binds PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_release Ca2+ Release IP3_DAG->Ca_release PKC PKC IP3_DAG->PKC Activates Cell_migration Cell Migration & Chemotaxis Ca_release->Cell_migration PKC->Cell_migration Akt Akt PI3K->Akt Activates Akt->Cell_migration Diazaspiro_antagonist 1,9-Diazaspiro Antagonist Diazaspiro_antagonist->CXCR3 Blocks

KRAS_G12C_signaling_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) GEF GEF (SOS1) RTK->GEF Recruits KRAS_G12C_GDP KRAS G12C-GDP (Inactive) KRAS_G12C_GTP KRAS G12C-GTP (Active) KRAS_G12C_GDP->KRAS_G12C_GTP RAF RAF KRAS_G12C_GTP->RAF Activates Growth_Factor Growth_Factor Growth_Factor->RTK Activates GEF->KRAS_G12C_GDP Promotes GTP exchange MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Diazaspiro_inhibitor Diazaspiro-Acrylamide Inhibitor Diazaspiro_inhibitor->KRAS_G12C_GDP Covalently binds & traps in inactive state

Experimental Workflow

SAR_workflow Lead_ID Lead Identification (Diazaspiro Scaffold) Synthesis Synthesis of Analog Library Lead_ID->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Assay Primary Biological Assay (e.g., Binding Assay) Purification->Primary_Assay SAR_Analysis SAR Analysis Primary_Assay->SAR_Analysis Secondary_Assay Secondary Functional Assay (e.g., Cell-based Assay) Primary_Assay->Secondary_Assay Active compounds SAR_Analysis->Synthesis Design new analogs Secondary_Assay->SAR_Analysis ADME ADME/Tox Profiling Secondary_Assay->ADME Potent compounds Lead_Op Lead Optimization ADME->Lead_Op Lead_Op->Synthesis

Conclusion

The diazaspiro scaffold has proven to be a versatile and fruitful starting point for the development of potent and selective modulators of diverse biological targets. The comparative analysis of diazaspiro compounds targeting T-type calcium channels, CXCR3, and KRAS G12C reveals common principles of SAR, such as the importance of specific substitution patterns on appended aromatic rings and the beneficial effects of small alkyl groups on the diazaspiro nitrogens. Furthermore, the case of KRAS G12C inhibitors highlights the utility of the diazaspiro core as a rigid linker to enable covalent targeting of a specific amino acid residue. The detailed experimental protocols provided herein offer a practical guide for researchers seeking to explore the potential of this privileged scaffold in their own drug discovery programs. As our understanding of the intricate interplay between chemical structure and biological function continues to grow, the rational design of novel diazaspiro-based therapeutics holds immense promise for addressing a wide range of unmet medical needs.

References

Probing the Selectivity of 2,9-Diazaspiro[5.5]undecan-1-one Based Inhibitors: A Guide to Cross-Reactivity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

The 2,9-diazaspiro[5.5]undecane core is a privileged heterocyclic scaffold, a structural motif that has repeatedly been found to be a potent binder for a diverse range of biological targets.[1] This versatility, while advantageous for developing novel therapeutics, presents a critical challenge: the potential for off-target interactions, or cross-reactivity. For researchers in drug development, a thorough understanding of an inhibitor's selectivity profile is paramount to ensuring its safety and efficacy. This guide provides a comprehensive framework for profiling the cross-reactivity of 2,9-diazaspiro[5.5]undecan-1-one based inhibitors, using a hypothetical Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor as a case study. We will explore the rationale behind experimental choices, detail robust methodologies, and compare the inhibitor's hypothetical performance against alternative compounds.

The 2,9-Diazaspiro[5.5]undecan-1-one Scaffold: A Double-Edged Sword

The power of the spirocyclic system lies in its rigid, three-dimensional structure, which allows for precise orientation of functional groups to interact with target proteins. This has led to the development of potent inhibitors for targets as varied as PARP-1, a key enzyme in DNA damage repair, and Acetyl-CoA Carboxylase (ACC), which is involved in fatty acid metabolism.[1][2] However, this same structural elegance can lead to promiscuous binding if not carefully optimized. An inhibitor designed for PARP-1 might, for instance, exhibit unintended activity against other enzymes that share structural similarities in their binding sites.

Our focus will be on a hypothetical PARP-1 inhibitor, "DSP-PARPi," which is based on the 2,9-diazaspiro[5.5]undecan-1-one core. PARP inhibitors are a clinically important class of drugs, particularly in oncology for cancers with BRCA1/2 mutations.[3][4] Understanding the selectivity of DSP-PARPi is crucial, as off-target effects could lead to unforeseen toxicities or reduced therapeutic efficacy.

Experimental Strategy for Comprehensive Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough assessment of inhibitor selectivity. This typically involves a combination of in vitro biochemical assays against a broad panel of targets, followed by cell-based assays to confirm on-target and off-target engagement in a more physiologically relevant context.

Phase 1: Broad Panel Screening (In Vitro)

The initial step is to screen the inhibitor against a large, diverse panel of kinases and other enzymes. This provides a broad overview of potential off-target interactions.

Experimental Protocol: Kinase and Enzyme Panel Screening

  • Compound Preparation: Prepare a stock solution of DSP-PARPi in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Concentration: For an initial screen, a single high concentration (e.g., 10 µM) is typically used to identify any significant off-target "hits."

  • Target Panels: Submit the compound to a commercial service (e.g., Eurofins Discovery, Reaction Biology) for screening against a comprehensive panel. A well-chosen panel should include:

    • Kinome-wide scan: A panel of several hundred kinases.

    • Other relevant enzymes: Based on the scaffold's known promiscuity, this should include enzymes like ACC1/ACC2, other PARP family members, and potentially G-protein coupled receptors (GPCRs).[1][5]

  • Data Analysis: The primary output is the percent inhibition at the tested concentration. A common threshold for a "hit" is >50% inhibition.

Rationale and Trustworthiness: This high-throughput screening method is a cost-effective way to cast a wide net and identify potential liabilities early in the drug discovery process. The use of established commercial vendors with standardized and validated assays ensures the reliability of the initial data.

Phase 2: Dose-Response Validation and IC50 Determination

Any "hits" identified in the primary screen must be validated through dose-response experiments to determine their potency (IC50 value).

Experimental Protocol: IC50 Determination

  • Compound Dilution: Prepare a serial dilution of DSP-PARPi, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Assay Performance: The assay is performed for each identified off-target enzyme using the same conditions as the primary screen.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Rationale and Trustworthiness: This step quantifies the potency of the off-target interactions. An inhibitor with an IC50 of 50 nM for its primary target (PARP-1) and an IC50 of >10 µM for an off-target is generally considered selective. The dose-response curve provides a robust and validated measure of inhibitor potency.

Comparative Analysis of DSP-PARPi

To put the selectivity of DSP-PARPi into context, we will compare its hypothetical profiling data against two classes of alternatives:

  • Alternative Scaffolds for PARP-1 Inhibition: Clinically approved PARP inhibitors like Olaparib and Rucaparib.[6][7]

  • Alternative Targets for the Diazaspiro Scaffold: A hypothetical ACC inhibitor ("DSP-ACCi") based on the related 1,9-diazaspiro[5.5]undecan-2-one scaffold.[1]

Table 1: Hypothetical Cross-Reactivity Profile of DSP-PARPi and Comparators

CompoundPrimary TargetPrimary Target IC50 (nM)Off-Target 1: ACC1 IC50 (µM)Off-Target 2: Kinase X IC50 (µM)Selectivity Ratio (Off-Target 1 / Primary)
DSP-PARPi PARP-1 5 8.5 >20 1700
OlaparibPARP-12>20>20>10000
RucaparibPARP-11.5>2015>10000
DSP-ACCi ACC1 10 N/A >20 N/A

This data is hypothetical and for illustrative purposes.

This table clearly summarizes the selectivity profile. A higher selectivity ratio indicates a more selective compound.

Phase 3: Cellular Target Engagement

Biochemical assays, while essential, do not fully replicate the cellular environment. Therefore, it is crucial to confirm target engagement and selectivity in living cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a BRCA-deficient cancer cell line for a PARP inhibitor) and treat with varying concentrations of DSP-PARPi or a vehicle control for a defined period.

  • Heating: Harvest the cells, lyse them, and heat the lysates at a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the amount of soluble target protein (PARP-1) and a known off-target (if applicable) remaining at each temperature using Western blotting.

  • Data Analysis: The binding of the inhibitor stabilizes the protein, leading to a shift in its melting temperature (Tm). A significant shift in the Tm for PARP-1, but not for an off-target, indicates selective engagement in a cellular context.

Rationale and Trustworthiness: CETSA directly measures the physical interaction between the inhibitor and its target protein within the complex environment of the cell lysate. This provides strong, self-validating evidence of target engagement.

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental workflows and biological pathways.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Validation cluster_2 Phase 3: Cellular Engagement Compound Library Compound Library Primary Screen (10 uM) Primary Screen (10 uM) Compound Library->Primary Screen (10 uM) Test Compound Hit Identification (>50% Inh.) Hit Identification (>50% Inh.) Primary Screen (10 uM)->Hit Identification (>50% Inh.) Data Analysis Dose-Response Assay Dose-Response Assay Hit Identification (>50% Inh.)->Dose-Response Assay Validate Hits IC50 Determination IC50 Determination Dose-Response Assay->IC50 Determination Quantify Potency CETSA CETSA IC50 Determination->CETSA Confirm in Cells Selectivity Profile Selectivity Profile CETSA->Selectivity Profile Final Assessment

Caption: Workflow for inhibitor cross-reactivity profiling.

G DNA Damage DNA Damage PARP-1 Activation PARP-1 Activation DNA Damage->PARP-1 Activation PARylation PARylation PARP-1 Activation->PARylation DNA Repair DNA Repair PARylation->DNA Repair DSP-PARPi DSP-PARPi DSP-PARPi->PARP-1 Activation Inhibition

Caption: Simplified PARP-1 signaling pathway.

Conclusion

The 2,9-diazaspiro[5.5]undecan-1-one scaffold is a valuable starting point for the design of potent inhibitors for a range of therapeutic targets. However, its inherent versatility necessitates a rigorous and systematic approach to cross-reactivity profiling. By combining broad-panel biochemical screening with dose-response validation and cellular target engagement assays, researchers can build a comprehensive selectivity profile. This not only de-risks the progression of a compound into further development but also provides crucial insights into its mechanism of action and potential for clinical success. The methodologies outlined in this guide provide a robust framework for achieving this critical aspect of drug discovery.

References

A Senior Application Scientist's Guide to Benchmarking Synthesis Efficiency of Diazaspiro Routes

Author: BenchChem Technical Support Team. Date: January 2026

Diazaspirocycles, heterocyclic compounds featuring a spirocyclic junction with at least one nitrogen atom, are cornerstones in modern medicinal chemistry. Their inherent three-dimensionality provides a rigid and well-defined exit vector for substituents, often leading to improved physicochemical properties like enhanced solubility and metabolic stability when compared to their non-spirocyclic counterparts.[1][2] This unique architecture makes them privileged scaffolds for targeting a range of biological entities, from G-protein coupled receptors (GPCRs) to enzymes, and they are integral to numerous clinical candidates and approved drugs.[2][3]

The efficient construction of the diazaspiro core, however, remains a significant challenge that dictates the pace and feasibility of drug discovery programs. The choice of synthetic strategy is paramount, influencing not only yield and purity but also scalability, cost, and the ability to generate diverse analogues for structure-activity relationship (SAR) studies. This guide provides a comparative analysis of prominent synthetic routes to diazaspiro compounds, offering an objective look at their performance, supported by experimental data and field-proven insights to aid researchers in strategic decision-making.

Comparative Analysis of Key Synthetic Strategies

We will dissect three distinct and powerful strategies for the synthesis of diazaspirocycles:

  • Ring-Closing Metathesis (RCM): A versatile and robust method for forming unsaturated rings.

  • [3+2] Cycloaddition: A convergent approach for the rapid assembly of five-membered heterocyclic rings.

  • Multi-component Cascade Reaction: A highly efficient one-pot strategy for complex molecule synthesis.

Each method presents a unique set of advantages and limitations. The optimal choice is invariably tied to the specific structural requirements of the target molecule, the desired scale of synthesis, and the available resources.

Ring-Closing Metathesis (RCM) Route

Ring-closing metathesis has become a go-to strategy for the formation of medium and large rings, valued for its functional group tolerance and predictable outcomes. The synthesis of scaffolds like 1,9-diazaspiro[5.5]undecane has been effectively achieved using RCM as the key ring-forming step.[4]

Causality Behind Experimental Choices: The choice of a ruthenium-based catalyst (e.g., Grubbs' catalyst) is critical; its tolerance for various functional groups, including amines (often protected), allows for the direct cyclization of complex diene precursors without extensive protecting group manipulation. The reaction is typically run at high dilution to favor the intramolecular RCM pathway over intermolecular polymerization, a crucial consideration for maximizing the yield of the desired cyclic product.

This protocol is a representative example based on established methodologies.[4]

  • Precursor Synthesis: A suitable di-allylated amine precursor is synthesized via standard alkylation procedures.

  • Degassing: The reaction solvent (e.g., dry dichloromethane or toluene) is thoroughly degassed for 30-60 minutes by bubbling with argon or nitrogen. This is essential to prevent catalyst deactivation by oxygen.

  • Reaction Setup: The diene precursor is dissolved in the degassed solvent to achieve a low concentration (typically 0.001–0.01 M).

  • Catalyst Addition: A solution of Grubbs' second-generation catalyst (1-5 mol%) in the degassed solvent is added to the reaction mixture under an inert atmosphere.

  • Reaction Monitoring: The reaction is heated (typically 40-80 °C) and monitored by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: The reaction is quenched (e.g., with ethyl vinyl ether to scavenge the catalyst), the solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography to yield the unsaturated diazaspirocycle.

RCM_Workflow Start Di-allylated Amine Precursor Process Grubbs' Catalyst (Ru-based) High Dilution, Inert Atm. Start->Process RCM Result Unsaturated Diazaspirocycle Process->Result Final Hydrogenation (e.g., H₂, Pd/C) Result->Final Reduction Product Saturated Diazaspirocycle Final->Product

Caption: Workflow for Diazaspirocycle Synthesis via RCM.

[3+2] Cycloaddition Route

[3+2] cycloaddition reactions provide a powerful and atom-economical pathway to construct five-membered rings in a single step. This approach is particularly effective for rapidly generating molecular complexity from simple, acyclic precursors.[1]

Causality Behind Experimental Choices: This strategy relies on the generation of an azomethine ylide intermediate, which then undergoes a cycloaddition with an alkene (the dipolarophile). The choice of a Lewis or Brønsted acid catalyst (like trifluoroacetic acid) is key to promoting the formation of the reactive ylide intermediate from a stable precursor at manageable temperatures.[1] The selection of the dipolarophile dictates the substitution pattern of the final spirocyclic ring.

This protocol is adapted from a documented procedure.[1]

  • Reagent Preparation: A solution of benzyl(methoxymethyl)(trimethylsilylmethyl)amine (1.2 mmol) and methylenecyclobutane (1.0 mmol) is prepared in dry dichloromethane (10 mL).

  • Initiation: The reaction mixture is cooled to 0 °C in an ice bath.

  • Catalyst Addition: Trifluoroacetic acid (0.1 mmol) is added dropwise to the cooled solution. The acid catalyzes the formation of the azomethine ylide in situ.

  • Reaction Progression: The mixture is allowed to warm to room temperature and stirred for 24 hours. Progress is monitored by TLC.

  • Workup and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the 2,6-diazaspiro[3.4]octane.

Cycloaddition_Workflow Start1 Amine Precursor (Ylide Source) Process Acid Catalyst (e.g., TFA) In situ Ylide Formation Start1->Process [3+2] Cycloaddition Start2 Alkene Dipolarophile (e.g., Methylenecyclobutane) Start2->Process [3+2] Cycloaddition Product Diazaspirocycle Process->Product

Caption: Workflow for Diazaspirocycle Synthesis via [3+2] Cycloaddition.

Multi-component Cascade Reaction Route

Multi-component reactions (MCRs) are the epitome of synthetic efficiency, combining three or more starting materials in a single pot to form a complex product, where most or all atoms contribute to the final structure. A one-pot, three-component synthesis of 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives showcases this power.[5]

Causality Behind Experimental Choices: This reaction is a carefully orchestrated cascade. It begins with the reaction of an alkyl isocyanide and an acetylenic ester to generate a highly reactive zwitterionic intermediate. This intermediate is immediately trapped by a third component, an arylidene-isoxazol-5(4H)-one, in a 1,3-dipolar cycloaddition. The choice of a high-boiling, non-polar solvent like toluene is crucial for reaching the necessary temperature (110 °C) to drive the reaction cascade to completion. The reaction is designed to be self-validating; if the cascade proceeds, the complex spirocycle is formed, often in high purity.

This protocol is based on an optimized, documented procedure.[5]

  • Reaction Setup: In a round-bottom flask, equimolar amounts of the alkyl isocyanide (e.g., tert-butyl isocyanide), dialkyl acetylenedicarboxylate (e.g., DMAD), and the 3-alkyl-4-arylidene-isoxazol-5(4H)-one derivative are combined.

  • Solvent Addition: Toluene is added as the solvent.

  • Heating: The reaction mixture is heated to 110 °C under reflux.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC until the starting materials are consumed.

  • Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization or column chromatography, to yield the highly functionalized spiro heterocycle.

MCR_Workflow Start1 Alkyl Isocyanide Process One-Pot Reaction Toluene, 110 °C Cascade Sequence Start1->Process 3-Component Reaction Start2 Acetylenic Ester Start2->Process 3-Component Reaction Start3 Arylidene Isoxazolone Start3->Process 3-Component Reaction Product Functionalized Diazaspirocycle Process->Product

Caption: Workflow for Diazaspirocycle Synthesis via a Multi-component Cascade.

Quantitative Performance Benchmarking

To provide an objective comparison, the key performance metrics for each route are summarized below. Yields and times are representative and can vary based on the specific substrate.

MetricRing-Closing Metathesis (RCM)[3+2] CycloadditionMulti-component Cascade Reaction
Overall Yield Good to Excellent (60-90%)Good (60-85%)[1]Excellent (up to 95%)[5]
Number of Steps 2-3 (Precursor + RCM)1 (for core formation)[1]1 (One-Pot)[5]
Reaction Time 4-24 hours12-24 hours[1]2-8 hours[5]
Key Reagents Ruthenium CatalystsLewis/Brønsted AcidsIsocyanides, Acetylenic Esters
Key Advantage High functional group tolerance; versatile for various ring sizes.[4]Rapid assembly of core structure from simple precursors.[1]Exceptional atom economy and efficiency; high complexity in one step.[5]
Key Disadvantage Cost of catalyst; requires high dilution; precursor synthesis needed.Limited to 5-membered rings; substrate scope can be limited.Requires careful optimization; sensitive to steric hindrance.

Senior Scientist's Conclusion and Outlook

The synthesis of diazaspirocycles is a dynamic field, and the optimal synthetic route is dictated by the project's specific goals.

  • For rapid library synthesis and lead generation , where speed and access to novel chemical space are paramount, Multi-component Reactions and [3+2] Cycloadditions are exceptionally powerful. Their ability to generate significant molecular complexity in a single, convergent step is a major advantage for exploring SAR.[1][5]

  • For target-oriented synthesis, scale-up, and process development , Ring-Closing Metathesis offers a more robust and predictable path. While it requires the synthesis of a dedicated precursor, the reliability and broad substrate scope of modern metathesis catalysts make it a dependable choice for producing significant quantities of a specific target molecule.[4]

The future of diazaspiro synthesis will likely involve the integration of emerging technologies. Flow chemistry, for instance, offers a path to safely handle reactive intermediates and improve scalability, while photocatalysis opens new avenues for novel bond formations under mild conditions. As our synthetic toolbox expands, so too will our ability to efficiently construct these vital three-dimensional scaffolds, accelerating the discovery of next-generation therapeutics.

References

A Comparative Guide to the Pharmacokinetic Profiles of Diazaspiro[5.t]undecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The diazaspiro[5.5]undecane scaffold has emerged as a privileged structure in medicinal chemistry, prized for its inherent three-dimensionality which can impart favorable pharmacological properties.[1][2] This guide offers a comparative analysis of the pharmacokinetic profiles of various diazaspiro[5.5]undecane derivatives, providing insights into their absorption, distribution, metabolism, and excretion (ADME) characteristics. Understanding these profiles is paramount for the successful development of drug candidates.

The Significance of the Diazaspiro[5.5]undecane Core in Drug Design

The rigid, spirocyclic nature of the diazaspiro[5.5]undecane core offers a distinct advantage in drug design by enabling precise spatial orientation of substituents. This can lead to enhanced potency, selectivity, and improved pharmacokinetic properties compared to more flexible, linear molecules.[3] The exploration of this chemical space has yielded promising compounds across a range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[4]

Comparative Pharmacokinetic Profiles

The following sections detail the pharmacokinetic properties of different classes of diazaspiro[5.5]undecane derivatives, supported by experimental data from published studies.

1,9-Diazaspiro[5.5]undecane Derivatives

This class of compounds has been investigated for various therapeutic targets, including the treatment of obesity and pain.[5][6] A key aspect of their development involves optimizing their metabolic stability and oral bioavailability.

One study on a melanin-concentrating hormone (MCH) receptor 1 antagonist, a 4,5-benzene-fused 1,9-diazaspiro[5.5]undecane derivative, reported an Area Under the Curve (AUC) of 332 ng·h/ml in rats, indicating systemic exposure after administration.[5] Further modifications at the N-1 position were explored to improve permeability, a critical factor for oral absorption. While these modifications enhanced apparent permeability (Papp), they sometimes led to a decrease in the inhibition of the target enzyme, acetyl-CoA carboxylase (ACC), highlighting the delicate balance between pharmacokinetic properties and pharmacodynamic activity.[5]

4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives

Derivatives of this scaffold have been developed as dual µ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists for the treatment of pain.[7][8] The lead compound from one study, 15au , exhibited a balanced dual activity profile and promising in vivo efficacy. Importantly, it was also characterized by good ADME properties and low inhibition of the hERG channel, a key indicator for cardiac safety.[7] While specific quantitative data for all ADME parameters were not provided in the abstract, the description suggests a favorable overall pharmacokinetic profile for this subclass.

1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives

This scaffold has been successfully employed in the development of potent and selective inhibitors of the METTL3 enzyme, a target in oncology.[9][10][11] A notable example is the lead compound UZH2 , which demonstrated a significant 1400-fold improvement in potency (IC50 of 5 nM) through a structure-guided optimization process.[9][11]

The optimization of this series paid close attention to ADME properties. For instance, the replacement of a pyridine nitrogen with a carbon atom improved permeability, and substituting a benzylamine with a methylamine enhanced both solubility and metabolic stability.[11] The lead compound, UZH2, exhibited high cell permeability (12 × 10⁻⁶ cm·s⁻¹) and acceptable metabolic stability (t₁/₂ = 24 min) in rat liver microsomes.[11]

Summary of Pharmacokinetic Data

The table below summarizes the available pharmacokinetic data for representative diazaspiro[5.5]undecane derivatives.

Derivative ClassCompoundTherapeutic TargetKey Pharmacokinetic ParametersSource
1,9-Diazaspiro[5.5]undecane 5bMCH-R1AUC: 332 ng·h/ml (in rats)[5]
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane 15auMOR/σ1RGood ADME properties, low hERG inhibition[7]
1,4,9-Triazaspiro[5.5]undecan-2-one UZH2METTL3IC50: 5 nM, Permeability (Caco-2): 12 × 10⁻⁶ cm·s⁻¹, Metabolic Stability (RLM t₁/₂): 24 min[11]
1,4,9-Triazaspiro[5.5]undecan-2-one 9METTL3Permeability (Caco-2): 9 × 10⁻⁶ cm·s⁻¹[11]
1,4,9-Triazaspiro[5.5]undecan-2-one 10METTL3Permeability (Caco-2): 2 × 10⁻⁶ cm·s⁻¹, Solubility: 108 µM, Metabolic Stability (RLM t₁/₂): 107 min[11]

Experimental Protocols

The determination of the pharmacokinetic profile of a drug candidate involves a series of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Permeability Assay (Caco-2)

This assay is a reliable method for predicting the intestinal absorption of orally administered drugs.

Objective: To assess the rate of transport of a compound across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

  • Compound Preparation: The test compound is dissolved in a suitable vehicle, typically a buffered salt solution.

  • Apical to Basolateral Permeability (A-B): The compound solution is added to the apical (upper) chamber of the transwell. Samples are collected from the basolateral (lower) chamber at various time points.

  • Basolateral to Apical Permeability (B-A): The compound solution is added to the basolateral chamber, and samples are collected from the apical chamber to determine the efflux ratio.

  • Sample Analysis: The concentration of the compound in the collected samples is quantified using a sensitive analytical method, such as LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes, which are abundant in the liver.

Objective: To determine the rate of metabolism of a compound in the presence of liver microsomes.

Methodology:

  • Reagent Preparation: Rat or human liver microsomes are thawed and diluted in a phosphate buffer. The test compound and a positive control (a compound with known metabolic instability) are prepared.

  • Incubation: The test compound is incubated with the liver microsomes in the presence of the cofactor NADPH, which is required for CYP450 enzyme activity. A control incubation without NADPH is also performed.

  • Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a cold organic solvent, such as acetonitrile.

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: The half-life (t₁/₂) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the parent compound over time.

In Vivo Pharmacokinetic Study in Rodents

This study provides crucial information about the ADME properties of a compound in a living organism.

Objective: To determine the plasma concentration-time profile of a compound after administration to a rodent species (e.g., rat, mouse) and to calculate key pharmacokinetic parameters.

Methodology:

  • Animal Dosing: The test compound is administered to the animals via the desired route (e.g., intravenous, oral).

  • Blood Sampling: Blood samples are collected from the animals at predetermined time points.

  • Plasma Preparation: The blood samples are processed to separate the plasma.

  • Sample Analysis: The concentration of the compound in the plasma samples is determined by a validated analytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters such as AUC, Cmax, t₁/₂, clearance, and volume of distribution using non-compartmental analysis.[12]

Visualizing Pharmacokinetic Processes

The following diagrams illustrate key concepts in pharmacokinetics.

ADME_Process cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion Oral\nAdministration Oral Administration GI Tract GI Tract Oral\nAdministration->GI Tract Ingestion Systemic\nCirculation Systemic Circulation GI Tract->Systemic\nCirculation Permeation Tissues Tissues Systemic\nCirculation->Tissues Perfusion Liver Liver Systemic\nCirculation->Liver Kidneys Kidneys Systemic\nCirculation->Kidneys Renal Artery Tissues->Systemic\nCirculation Redistribution Metabolites Metabolites Liver->Metabolites Biotransformation (e.g., CYP450) Bile Bile Liver->Bile Metabolites->Systemic\nCirculation Urine Urine Kidneys->Urine Filtration/ Secretion Feces Feces Bile->Feces

Caption: The ADME (Absorption, Distribution, Metabolism, and Excretion) process of a drug in the body.

PK_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Studies cluster_Analysis Data Analysis & Modeling Permeability\n(Caco-2) Permeability (Caco-2) Metabolic Stability\n(Microsomes) Metabolic Stability (Microsomes) Plasma Protein\nBinding Plasma Protein Binding Rodent PK\n(IV & PO) Rodent PK (IV & PO) Bioavailability\nCalculation Bioavailability Calculation PK Parameter\nCalculation PK Parameter Calculation PK/PD Modeling PK/PD Modeling PK Parameter\nCalculation->PK/PD Modeling Lead Optimization Lead Optimization PK/PD Modeling->Lead Optimization In Vitro Assays In Vitro Assays In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies Inform study design In Vivo Studies->PK Parameter\nCalculation

Caption: A typical workflow for pharmacokinetic profiling in drug discovery.

Conclusion

The diazaspiro[5.5]undecane scaffold continues to be a valuable asset in the design of novel therapeutics. A thorough understanding and early assessment of the pharmacokinetic properties of its derivatives are critical for mitigating late-stage attrition in drug development. The data and methodologies presented in this guide provide a framework for researchers to compare and evaluate the ADME profiles of their diazaspiro[5.5]undecane-based compounds, ultimately facilitating the identification of candidates with a higher probability of clinical success.

References

Safety Operating Guide

Navigating the Safe Handling of 2,9-Diazaspiro[5.5]undecan-1-one Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for the handling of 2,9-Diazaspiro[5.5]undecan-1-one hydrochloride. This document is designed to be a dynamic resource, empowering you with the knowledge to maintain a secure laboratory environment.

Hazard Analysis: Understanding the Compound

Key Hazard Considerations:

  • Inhalation: As a fine powder, the primary route of exposure is inhalation, which may lead to respiratory tract irritation[1].

  • Dermal Contact: Direct skin contact can cause irritation[1].

  • Ocular Contact: The compound is expected to be a serious eye irritant[1].

  • Ingestion: While less common in a laboratory setting, ingestion may be harmful.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Body AreaRequired PPERationale
Respiratory NIOSH-approved N95 respirator or higherTo prevent inhalation of airborne particulates[2][3].
Eyes & Face Chemical safety goggles and a face shieldTo protect against dust and potential splashes[4][5].
Hands Nitrile gloves (double-gloving recommended)To prevent skin contact. Nitrile offers good chemical resistance for many organic compounds.
Body Laboratory coat and long pantsTo protect skin from accidental contact[2].
Feet Closed-toe shoesStandard laboratory practice to protect against spills.

It is imperative to inspect all PPE for integrity before each use and to follow proper donning and doffing procedures to avoid cross-contamination.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound will minimize exposure risks. The following workflow provides a step-by-step guide.

Operational_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Receipt Receipt of Compound Storage Store in a cool, dry, well-ventilated area away from incompatible materials. Receipt->Storage Risk_Assessment Conduct a task-specific risk assessment. Storage->Risk_Assessment Weighing Weigh in a chemical fume hood or ventilated balance enclosure. Risk_Assessment->Weighing Dissolving Prepare solutions in a chemical fume hood. Weighing->Dissolving Decontamination Decontaminate work surfaces and equipment. Dissolving->Decontamination Waste_Disposal Dispose of waste according to institutional guidelines. Decontamination->Waste_Disposal

Figure 1. Step-by-step operational workflow for handling this compound.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is crucial.

Exposure RouteImmediate Action
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[1].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1].
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Workflow:

Disposal_Workflow Solid_Waste Contaminated solid waste (e.g., gloves, weigh paper) Sealed_Waste_Bag Sealed_Waste_Bag Solid_Waste->Sealed_Waste_Bag Place in a labeled, sealed hazardous waste bag. Liquid_Waste Unused solutions of the compound Waste_Solvent_Container Waste_Solvent_Container Liquid_Waste->Waste_Solvent_Container Collect in a designated, labeled hazardous waste solvent container. Empty_Containers Empty original containers Triple_Rinse Triple_Rinse Empty_Containers->Triple_Rinse Triple rinse with a suitable solvent. Hazardous_Waste_Pickup Arrange for hazardous waste pickup. Sealed_Waste_Bag->Hazardous_Waste_Pickup Waste_Solvent_Container->Hazardous_Waste_Pickup Rinsate_Collection Rinsate_Collection Triple_Rinse->Rinsate_Collection Collect rinsate as hazardous liquid waste. Deface_Label Deface_Label Triple_Rinse->Deface_Label After rinsing, deface the label on the container. Rinsate_Collection->Waste_Solvent_Container Dispose_as_Non_Hazardous Dispose_as_Non_Hazardous Deface_Label->Dispose_as_Non_Hazardous Dispose of as non-hazardous waste (check institutional policy).

Figure 2. A systematic workflow for the proper disposal of waste generated from handling the compound.

All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Conclusion: A Culture of Safety

The safe handling of this compound is a shared responsibility. By adhering to the guidelines outlined in this document, we can collectively ensure a safe and productive research environment. This guide should be reviewed and updated as new information about the compound becomes available.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.